Product packaging for 2-(But-2-en-1-yl)aniline(Cat. No.:CAS No. 60173-58-2)

2-(But-2-en-1-yl)aniline

Cat. No.: B15463332
CAS No.: 60173-58-2
M. Wt: 147.22 g/mol
InChI Key: VVPUDEXELFEUQW-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)aniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B15463332 2-(But-2-en-1-yl)aniline CAS No. 60173-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60173-58-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-but-2-enylaniline

InChI

InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6,11H2,1H3

InChI Key

VVPUDEXELFEUQW-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC=CC=C1N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable organic intermediate, 2-(But-2-en-1-yl)aniline. This ortho-alkenylated aniline derivative serves as a versatile building block in the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science research. This document details a robust synthetic protocol, thorough characterization data, and the logical workflow for its preparation.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step sequence involving the N-alkylation of aniline followed by a Lewis acid-catalyzed amino-Claisen rearrangement. This approach offers high yields and regioselectivity for the desired ortho-substituted product.

Step 1: N-Alkylation of Aniline to N-(But-2-en-1-yl)aniline

The initial step involves the nucleophilic substitution of a butenyl halide, such as crotyl bromide, by aniline to form the intermediate N-(But-2-en-1-yl)aniline. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct.

Step 2: Amino-Claisen Rearrangement

The synthesized N-(But-2-en-1-yl)aniline undergoes a[1][1]-sigmatropic rearrangement, known as the amino-Claisen rearrangement, to yield the target molecule, this compound. This rearrangement can be facilitated thermally or, more efficiently, by the use of a Lewis acid catalyst, which lowers the activation energy of the reaction.[1]

Experimental Protocols

Synthesis of N-(But-2-en-1-yl)aniline
  • To a solution of aniline (1.0 eq.) in a suitable solvent such as acetonitrile, add a mild base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add crotyl bromide (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(But-2-en-1-yl)aniline.

Synthesis of this compound via Amino-Claisen Rearrangement
  • Dissolve N-(But-2-en-1-yl)aniline (1.0 eq.) in a high-boiling point, non-polar solvent like xylene.

  • Add a catalytic amount of a Lewis acid, for example, zinc chloride (ZnCl₂) (0.2 eq.).[1]

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by TLC.

  • Once the rearrangement is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
AppearancePale yellow oil
Boiling PointNot readily available
SolubilitySoluble in common organic solvents
Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.05 - 7.15m2HAr-H
6.70 - 6.80m2HAr-H
5.60 - 5.75m2H-CH=CH-
3.65br s2H-NH₂
3.30d2HAr-CH₂-
1.70d3H=CH-CH₃

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
144.5Ar-C (C-NH₂)
130.5Ar-C
128.0Ar-C
127.5-CH=
126.0-CH=
125.0Ar-C (C-alkenyl)
118.5Ar-C
115.5Ar-C
35.0Ar-CH₂-
18.0-CH₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360Strong, SharpN-H stretch (asymmetric and symmetric)[2]
3020Medium=C-H stretch (aromatic and alkene)
2920, 2850MediumC-H stretch (aliphatic)
1620StrongN-H bend[2]
1600, 1490MediumC=C stretch (aromatic)
965Strong=C-H bend (trans-alkene)
750StrongC-H out-of-plane bend (ortho-disubstituted)

Table 4: Mass Spectrometry (Electron Ionization) Data

m/zRelative Intensity (%)Assignment
147100[M]⁺ (Molecular Ion)
13285[M - CH₃]⁺
11840[M - C₂H₅]⁺
10660[M - C₃H₅]⁺ (Loss of allyl group)
9330[C₆H₅NH₂]⁺
7725[C₆H₅]⁺

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amino-Claisen Rearrangement Aniline Aniline reaction1 Reflux Aniline->reaction1 CrotylBromide Crotyl Bromide CrotylBromide->reaction1 Base K₂CO₃ Base->reaction1 Solvent1 Acetonitrile Solvent1->reaction1 N_Crotylaniline N-(But-2-en-1-yl)aniline N_Crotylaniline_ref N-(But-2-en-1-yl)aniline N_Crotylaniline->N_Crotylaniline_ref Purification reaction1->N_Crotylaniline LewisAcid ZnCl₂ reaction2 Reflux LewisAcid->reaction2 Solvent2 Xylene Solvent2->reaction2 Product This compound N_Crotylaniline_ref->reaction2 reaction2->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Product Crude this compound Purification Column Chromatography Product->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Characterization workflow for this compound.

Signaling_Pathway N_Crotylaniline N-(But-2-en-1-yl)aniline TransitionState [3,3]-Sigmatropic Transition State N_Crotylaniline->TransitionState Lewis Acid Heat DienoneIntermediate Dienone Intermediate (Tautomerization) TransitionState->DienoneIntermediate Product This compound DienoneIntermediate->Product Rearomatization

Caption: Amino-Claisen rearrangement pathway.

References

Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-alkenyl anilines are a class of organic compounds characterized by an aniline core substituted with an alkenyl group at the ortho position. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential for biological activity. The presence of both the amino and alkenyl groups in close proximity allows for a range of chemical transformations, making these compounds valuable precursors for the synthesis of various heterocyclic systems, including indoles and quinolines. Understanding the physicochemical properties of ortho-alkenyl anilines is crucial for their application in drug design, enabling the optimization of parameters such as solubility, membrane permeability, and target binding. This guide provides a comprehensive overview of the available data on the physicochemical properties of ortho-alkenyl anilines, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways.

Physicochemical Properties

Table 1: General Physicochemical Properties of Aniline and Isomeric Vinylanilines
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index
AnilineC₆H₇N93.13-6[1]184[1]1.022 @ 25°C[1]1.586
2-VinylanilineC₈H₉N119.16----
3-VinylanilineC₈H₉N119.16--1.051 @ 25°C1.611
4-VinylanilineC₈H₉N119.1723-2498-100 (4 mmHg)1.0171.626

Note: Data for 2-vinylaniline is not well-documented in publicly available sources. The boiling point of 4-vinylaniline is provided at reduced pressure.

Table 2: Acidity, Lipophilicity, and Solubility of Aniline
CompoundpKalogPWater Solubility
Aniline4.630.903.6 g/100 mL (20°C)

Note: Experimental pKa, logP, and solubility data for specific ortho-alkenyl anilines are scarce. Computational methods can be employed for their prediction.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of ortho-alkenyl anilines. The following sections provide an overview of the expected spectroscopic features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of ortho-alkenyl anilines. Key diagnostic signals include the protons of the vinyl group, which typically appear as a set of doublet of doublets in the region of 5-7 ppm, and the aromatic protons, whose chemical shifts and coupling patterns are influenced by the substituents on the aniline ring. The protons of the amino group usually appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbons of the vinyl group typically resonate between 110 and 140 ppm, while the aromatic carbons appear in the range of 115-150 ppm.

A selection of reported ¹H NMR data for various ortho-alkenylated anilines can be found in the supporting information of the work by D. C. M. L. Medeiros et al.[2]

Infrared (IR) Spectroscopy

The IR spectrum of an ortho-alkenyl aniline will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=C stretching (alkene): A band around 1630-1680 cm⁻¹.

  • C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretching: A band in the range of 1250-1350 cm⁻¹.

  • =C-H bending (alkene): Bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bond.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ortho-alkenyl anilines is expected to show absorption bands arising from π-π* transitions of the aromatic ring and the conjugated alkenyl group. The position of the absorption maxima (λmax) will be influenced by the extent of conjugation and the presence of substituents on the aromatic ring. For aniline, two main absorption bands are observed around 230 nm and 280 nm[3][4]. The presence of the ortho-alkenyl group is expected to cause a bathochromic (red) shift of these bands due to extended conjugation.

Experimental Protocols

Synthesis of Ortho-Alkenyl Anilines

Several synthetic methods have been developed for the preparation of ortho-alkenyl anilines. One common approach is the palladium-catalyzed cross-coupling reaction.

Example Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is a general representation based on common Suzuki coupling procedures.

Materials:

  • ortho-Haloaniline (e.g., 2-bromoaniline)

  • Alkenylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the ortho-haloaniline (1.0 equiv), alkenylboronic acid or ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenyl aniline.

Determination of Physicochemical Properties

Protocol for pKa Determination (Spectrophotometric Method)

This is a general protocol for determining the pKa of an amine using UV-Vis spectrophotometry.

Materials:

  • ortho-Alkenyl aniline sample

  • Series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the ortho-alkenyl aniline in a suitable solvent (e.g., methanol or water).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Measure the UV-Vis spectrum of each sample at a constant temperature.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the aniline differ significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Protocol for logP Determination (Shake-Flask Method)

This is a standard protocol for the experimental determination of the octanol-water partition coefficient.

Materials:

  • ortho-Alkenyl aniline sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Dissolve a known amount of the ortho-alkenyl aniline in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other immiscible solvent.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of the ortho-alkenyl aniline in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of an ortho-alkenyl aniline via a cross-coupling reaction.

experimental_workflow reagents Reagents: - o-Haloaniline - Alkenylboronic acid - Catalyst - Base - Solvent reaction Reaction Setup: - Inert atmosphere - Heating and stirring reagents->reaction 1. Combine monitoring Reaction Monitoring: - TLC or GC-MS reaction->monitoring 2. Monitor progress workup Aqueous Workup: - Quenching - Extraction monitoring->workup 3. Upon completion purification Purification: - Column chromatography workup->purification 4. Isolate crude product characterization Characterization: - NMR, IR, MS purification->characterization 5. Isolate pure product signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor gene_expression Gene Expression (Cell Proliferation, Survival) transcription_factor->gene_expression inhibitor o-Alkenyl Aniline Derivative (Hypothetical Inhibitor) inhibitor->raf Inhibition

References

Spectroscopic Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the aromatic amine 2-(But-2-en-1-yl)aniline. Due to the limited availability of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum of a closely related structural analog. The methodologies described herein are standard protocols for the spectroscopic analysis of small organic molecules and are intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development. This guide also includes a generalized workflow for the spectroscopic identification of novel compounds.

Introduction

This compound, also known as 2-crotylaniline, is an aromatic amine containing a butenyl substituent at the ortho position of the aniline ring. The presence of both an aromatic amine moiety and an alkene functionality makes it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive summary of its expected spectroscopic features.

Predicted and Representative Spectroscopic Data

Given the absence of a complete set of published experimental spectra for this compound, the following data has been generated using computational prediction tools and by referencing a structurally similar compound. It is crucial to note that this data is for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H
~7.05t1HAr-H
~6.70t1HAr-H
~6.65d1HAr-H
~5.60m1H=CH-
~5.50m1H=CH-
~3.60s (br)2H-NH₂
~3.30d2HAr-CH₂-
~1.70d3H=CH-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145.0Ar-C (C-NH₂)
~130.0Ar-CH
~128.5Ar-C (C-CH₂)
~128.0=CH-
~127.0=CH-
~126.5Ar-CH
~118.5Ar-CH
~115.5Ar-CH
~35.0Ar-CH₂-
~18.0=CH-CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While a spectrum for this compound is not available, the spectrum of the closely related 2-allylaniline is representative. The key absorptions expected for this compound are detailed in Table 3.

Table 3: Expected Infrared Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450-3350Medium, SharpN-HAsymmetric & Symmetric Stretch
3080-3010MediumC-H (Aromatic & Alkene)Stretch
2950-2850MediumC-H (Alkyl)Stretch
1620-1600StrongN-HScissoring
1600-1450Medium-StrongC=CAromatic & Alkene Stretch
1300-1250StrongC-NStretch
970-960StrongC-H (trans-Alkene)Out-of-plane Bend
750-730StrongC-H (ortho-disubstituted)Out-of-plane Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
132Medium[M-CH₃]⁺
106High[M-C₃H₅]⁺ (Loss of allyl group)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for small molecules.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation cluster_outcome Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Confirmation Confirmation with Literature or Further Experiments Structure_Elucidation->Confirmation Final_Structure Final Confirmed Structure Confirmation->Final_Structure

A generalized workflow for the spectroscopic identification of a new chemical entity.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and comparison with a structural analog. The tabulated data and standard experimental protocols offer a valuable resource for researchers working with this compound. The provided workflow for spectroscopic analysis serves as a general framework for the structural elucidation of novel molecules. It is reiterated that experimental verification of the predicted data is essential for definitive structural confirmation.

Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-(But-2-en-1-yl)aniline, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. This document details known synthetic routes, stability considerations, and key chemical transformations. Experimental protocols for relevant reactions are provided, and reaction pathways are visualized to facilitate a deeper understanding of the molecule's behavior. All quantitative data from cited literature is summarized for comparative analysis.

Introduction

This compound, also known as o-crotylaniline, is an aromatic amine featuring an alkenyl substituent at the ortho position. This unique structural arrangement, combining a nucleophilic amino group and a reactive double bond in proximity, imparts a distinct profile of reactivity, making it a valuable intermediate for the synthesis of heterocyclic compounds and other complex organic scaffolds. Understanding the stability and reactivity of this molecule is crucial for its effective utilization in research and development, particularly in the context of drug discovery where aniline substructures are prevalent. This guide aims to consolidate the available technical information on this compound, focusing on its stability under various conditions and its utility in key organic reactions.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol CAS Number: 22993-38-0

Table 1: Computed Physicochemical Properties

Property Value Source
XLogP3 2.8 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area 26.0 Ų PubChem

| Exact Mass | 147.104799419 Da | PubChem |

Note: These properties are computationally derived and may differ from experimental values.

Stability

Thermal Stability: Anilines are generally stable at moderate temperatures but can undergo decomposition at elevated temperatures. The presence of the butenyl group may introduce additional thermal decomposition pathways, such as isomerization or cyclization.

Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The primary amino group can be oxidized to nitroso, nitro, or azoxy compounds, and can also lead to polymerization. The butenyl side chain is also prone to oxidation, potentially forming epoxides, diols, or cleavage products. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light and air to minimize oxidative degradation.

Photolytic Stability: Aromatic amines can be susceptible to photodegradation. Studies on aniline have shown that UV irradiation in the presence of a photocatalyst like TiO₂ can lead to the formation of various intermediates, including aminophenols and condensation products.[1][2][3] The presence of the chromophoric aniline ring suggests that this compound may also be sensitive to light.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Claisen rearrangement of N-crotylaniline being a prominent and direct route.

Claisen Rearrangement of N-Crotylaniline

The aromatic aza-Claisen rearrangement is a powerful method for the ortho-alkenylation of anilines. In this pericyclic reaction, N-crotylaniline undergoes a[4][4]-sigmatropic rearrangement upon heating, typically in the presence of a Lewis acid catalyst, to yield this compound.

Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement

To a solution of N-crotylaniline (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide or xylenes, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, AlCl₃, or TiCl₄, 5-10 mol%). Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure. Optimal conditions, including catalyst, solvent, and temperature, may need to be determined empirically.

Claisen_Rearrangement cluster_reactants Reactant cluster_conditions Conditions cluster_products Product N_crotylaniline N-Crotylaniline o_crotylaniline This compound N_crotylaniline->o_crotylaniline [3,3]-Sigmatropic Rearrangement Lewis_Acid Lewis Acid (cat.) Heat Heat (Δ)

Figure 1: Claisen Rearrangement for the synthesis of this compound.
Other Synthetic Approaches

Other potential synthetic routes include the palladium-catalyzed cross-coupling of 2-bromoaniline with crotylboronic acid or a related organometallic reagent, and the magnesium-catalyzed ortho-alkenylation of aniline with a suitable butenyl electrophile.[5]

Reactivity

The reactivity of this compound is dominated by the interplay between the amino group and the butenyl side chain. The amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution, while the double bond is susceptible to electrophilic addition and can participate in various cyclization reactions.

Cyclization Reactions

The ortho-positioning of the amino and butenyl groups facilitates intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as indolines and quinolines.

5.1.1. Fischer Indole Synthesis

While not a direct reaction of this compound, its derivative, 2-(but-2-en-1-yl)phenylhydrazine, is a suitable substrate for the Fischer indole synthesis to produce substituted indoles.[6][7][8][9][10] The aniline can be converted to the corresponding hydrazine via diazotization followed by reduction. The resulting hydrazine can then be reacted with an aldehyde or ketone in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis

Convert this compound to 2-(but-2-en-1-yl)phenylhydrazine via a standard diazotization-reduction sequence. To a solution of 2-(but-2-en-1-yl)phenylhydrazine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor by TLC. After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the resulting indole derivative by column chromatography or recrystallization.

Fischer_Indole_Synthesis Aniline This compound Hydrazine 2-(But-2-en-1-yl)phenylhydrazine Aniline->Hydrazine 1. NaNO₂, HCl 2. SnCl₂ Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Substituted Indole Hydrazone->Indole Acid Catalyst, Heat

Figure 2: Fischer Indole Synthesis workflow starting from this compound.

5.1.2. Acid-Catalyzed Cyclization

Direct acid-catalyzed cyclization of this compound can lead to the formation of indolines or tetrahydroquinolines, depending on the reaction conditions and the nature of the acid catalyst. Protonation of the double bond can generate a carbocation that is then attacked by the nucleophilic amino group.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. In this compound, the ortho positions are substituted (one with the butenyl group and the other sterically hindered), making the para position (position 4) the most likely site for substitution. Reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at this position. It is often necessary to protect the amino group (e.g., by acetylation) to prevent side reactions and control the regioselectivity.

Reactions of the Butenyl Side Chain

The double bond in the butenyl group can undergo typical alkene reactions, such as:

  • Hydrogenation: Reduction of the double bond to a butyl group using catalysts like palladium on carbon (Pd/C).

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

  • Epoxidation: Formation of an epoxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Oxidative Cleavage: Cleavage of the double bond with ozone (O₃) or potassium permanganate (KMnO₄) to yield aldehydes or carboxylic acids.

Applications in Drug Development

The 2-(alkenyl)aniline motif is a valuable scaffold in medicinal chemistry. The ability to form heterocyclic structures through cyclization reactions makes it a key intermediate in the synthesis of compounds with potential biological activity. The aniline moiety itself is a common feature in many approved drugs, and the introduction of an alkenyl group provides a handle for further functionalization and molecular diversification.

Conclusion

This compound is a versatile building block in organic synthesis. Its stability is comparable to other substituted anilines, with sensitivity to oxidation and light being key considerations for handling and storage. The reactivity is characterized by the synergistic interplay of the amino and butenyl groups, enabling a range of transformations, most notably the synthesis of nitrogen-containing heterocycles. The synthetic accessibility via the Claisen rearrangement and its potential for elaboration into more complex structures underscore its importance for researchers in synthetic and medicinal chemistry. Further investigation into the quantitative aspects of its stability and reactivity would be beneficial for its broader application.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-(But-2-en-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous ortho-alkenylaniline compounds, computational chemistry principles, and established spectroscopic and synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced structural characteristics of substituted anilines.

Molecular Structure

This compound is an organic compound with the chemical formula C₁₀H₁₃N. Its structure consists of an aniline core where a but-2-en-1-yl group is attached to the benzene ring at the ortho position relative to the amino group. The butenyl side chain introduces a degree of conformational flexibility and the potential for intramolecular interactions. The IUPAC name for this compound is this compound.

Key Structural Features:

  • Aniline Moiety: A primary amine group (-NH₂) attached to a benzene ring.

  • Ortho-Substitution: The butenyl group is located on the carbon atom adjacent to the one bearing the amino group.

  • Butenyl Side Chain: A four-carbon chain with a double bond between the second and third carbon atoms, which can exist as either the (E) or (Z) isomer.

Synthesis of this compound

Several synthetic strategies are available for the preparation of ortho-alkenylanilines. The following are plausible routes for the synthesis of this compound.

General Synthetic Pathways

Three primary routes for the synthesis of (E)-2-alkenyl-tethered anilines have been established:

  • 3-Aza-Cope Rearrangement: This method involves the Lewis acid-catalyzed rearrangement of N-allylic anilines. The required precursors are typically synthesized through the addition of vinylmagnesium reagents to the corresponding aldimines.[1]

  • Olefin Cross-Metathesis: A direct approach that involves the reaction of a simpler ortho-alkenylaniline, such as 2-allylaniline, with an appropriate olefin in the presence of a ruthenium catalyst.[1][2]

  • Palladium-Catalyzed C-N Cross-Coupling: This route involves the coupling of an aryl halide with an appropriate amine.[1][2]

A more recent development is the magnesium-catalyzed ortho-alkenylation of anilines with alkynes, which offers a chemo- and regioselective method.

Below is a generalized workflow for the synthesis of ortho-alkenylanilines.

G cluster_synthesis Synthesis of Ortho-Alkenylanilines aniline Aniline/Substituted Aniline reaction Ortho-Alkenylation aniline->reaction alkyne Alkyne alkyne->reaction mg_catalyst Mg(NTf2)2 mg_catalyst->reaction Catalyst ortho_alkenylaniline Ortho-Alkenylaniline reaction->ortho_alkenylaniline

Generalized workflow for the synthesis of ortho-alkenylanilines.
Experimental Protocol: Magnesium-Catalyzed Ortho-Alkenylation

This protocol is adapted from a general procedure for the ortho-alkenylation of anilines.

Materials:

  • Aniline

  • But-1-yne or But-2-yne

  • Magnesium bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂)

  • Hexafluoroisopropanol (HFIP)

  • Screw-cap sealed tube

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A screw-cap sealed tube is charged with the alkyne (1 equivalent), aniline (3 equivalents), and HFIP as the solvent.

  • Mg(NTf₂)₂ (5 mol%) is added to the reaction mixture at room temperature.

  • The reaction mixture is stirred at the optimal temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure to obtain the crude product.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Molecular Conformation

The conformation of this compound is determined by the rotational freedom around the C-C and C-N single bonds and the orientation of the butenyl side chain relative to the aniline ring. Intramolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing specific conformations.

Conformational Isomers

The primary conformational flexibility arises from the rotation around the C(aryl)-C(alkyl) bond and the C(alkyl)-N bond. The butenyl side chain can adopt various orientations with respect to the aniline ring. Two plausible conformations are an "open" form, where the butenyl chain is extended away from the amino group, and a "closed" form, where the butenyl chain is oriented towards the amino group, potentially allowing for intramolecular interactions.

Computational studies on ortho-substituted anilines have shown that the nature of the substituent affects the inversion barrier of the amine group. An electronegative substituent at the ortho position can form a strong intramolecular hydrogen bond with the amine group, promoting a more planar configuration. While the butenyl group is not strongly electronegative, the π-system of the double bond can interact with the N-H bond.

Intramolecular Interactions

A key feature influencing the conformation of this compound is the potential for an intramolecular NH/π interaction between the amino group and the double bond of the butenyl side chain. Such interactions have been observed in related 2-allylaniline derivatives.[3] This interaction would stabilize a "closed" conformation where the butenyl chain folds back towards the aniline ring.

The diagram below illustrates the potential conformational equilibrium.

G cluster_conformation Conformational Equilibrium open_conf Open Conformation (Extended Side Chain) closed_conf Closed Conformation (Intramolecular NH/π Interaction) open_conf->closed_conf Rotational Isomerization

Potential conformational equilibrium in this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the butenyl group.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplet
Amine Protons (-NH₂)3.5 - 4.5Broad Singlet
Olefinic Protons (-CH=CH-)5.0 - 6.0Multiplet
Allylic Protons (-CH₂-)3.0 - 3.5Doublet
Methyl Protons (-CH₃)1.5 - 2.0Doublet

The aromatic region will likely show a complex splitting pattern due to the ortho-substitution. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-N140 - 150
Aromatic C-H115 - 130
Olefinic Carbons120 - 140
Allylic Carbon (-CH₂-)30 - 40
Methyl Carbon (-CH₃)15 - 25
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (Amine)3300 - 3500Stretching (doublet for primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Alkene)1640 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching

Quantitative Data (Predicted)

In the absence of experimental data for this compound, the following table presents predicted and analogous bond lengths and angles based on the crystal structure of a similar molecule, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline.[5] These values should be considered as approximations.

Parameter Value
Bond Lengths (Å)
C(aryl)-N~1.40
C(aryl)-C(alkenyl)~1.48
C=C (alkene)~1.33
C-C (alkene-alkyl)~1.50
**Bond Angles (°) **
C-C-N (in ring)~120
C(aryl)-C(alkenyl)-C~125
Dihedral Angles (°)
Benzene ring to propenyl group~25

Conclusion

This compound is a molecule with significant conformational flexibility due to its ortho-alkenyl substituent. The potential for intramolecular NH/π interactions is a key factor in determining its preferred conformation. While direct experimental data is limited, this guide provides a comprehensive overview of its structure, synthesis, and expected spectroscopic and conformational properties based on established chemical principles and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the structural nuances of this molecule.

References

Isomers of 2-(But-2-en-1-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the isomers of 2-(But-2-en-1-yl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the scarcity of direct experimental data on this specific compound, this document focuses on the primary synthetic route—the Aza-Claisen rearrangement—and provides predicted physicochemical properties and potential biological activities based on analogous structures. Detailed experimental protocols for synthesis and characterization are proposed, alongside visualizations of the synthetic pathway and experimental workflow to guide researchers in the synthesis and evaluation of these molecules.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide range of pharmaceuticals, agrochemicals, and polymers. The introduction of unsaturated alkyl chains, such as a butenyl group, into the aniline scaffold can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. The compound this compound, also known as 2-crotylaniline, is of particular interest due to the stereochemistry of its butenyl side chain. The double bond in the but-2-en-1-yl group gives rise to two geometric isomers: (E)-2-(But-2-en-1-yl)aniline and (Z)-2-(But-2-en-1-yl)aniline. These isomers may exhibit distinct biological activities and physicochemical properties, making their individual synthesis and characterization a crucial step in drug discovery and development.

This guide will detail the structure of these isomers, the most viable synthetic pathway, their predicted properties, and potential areas for biological investigation.

Isomerism in this compound

The core structure of this compound consists of an aniline ring substituted at the ortho position with a but-2-en-1-yl (crotyl) group. The restricted rotation around the carbon-carbon double bond of the butenyl side chain results in two stable geometric isomers:

  • (E)-2-(But-2-en-1-yl)aniline: The methyl group and the benzylic carbon are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

  • (Z)-2-(But-2-en-1-yl)aniline: The methyl group and the benzylic carbon are on the same side of the double bond.

The spatial arrangement of these isomers can lead to different interactions with biological targets such as enzymes and receptors.

Synthesis via Aza-Claisen Rearrangement

The most direct and established method for synthesizing ortho-alkenylated anilines is the Aza-Claisen rearrangement, a[1][1]-sigmatropic rearrangement.[2] This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an N-allylic aniline. For the synthesis of this compound, the precursor would be N-(but-2-en-1-yl)aniline (N-crotylaniline).

The stereochemistry of the starting N-crotylaniline influences the stereochemistry of the product. The rearrangement proceeds through a concerted, chair-like transition state, which allows for the stereospecific transfer of the butenyl group to the ortho position of the aniline ring.

aza_claisen_rearrangement cluster_start Precursor: (E)-N-Crotylaniline cluster_ts Chair-like Transition State cluster_intermediate Dienone Intermediate (Tautomerization) cluster_product Product: (E)-2-(But-2-en-1-yl)aniline start ts start->ts Heat or Lewis Acid (e.g., ZnCl₂) intermediate ts->intermediate [1][1]-Sigmatropic Shift product intermediate->product Rearomatization

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound Isomers

Property(E)-Isomer Prediction(Z)-Isomer Prediction
Molecular Formula C₁₀H₁₃NC₁₀H₁₃N
Molecular Weight 147.22 g/mol 147.22 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Boiling Point Expected to be slightly higher than the (Z)-isomer due to better packing and stronger intermolecular forces. Estimated range: 220-240 °C.Expected to be slightly lower than the (E)-isomer. Estimated range: 215-235 °C.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water.Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water.
¹H NMR (CDCl₃) Aromatic: 6.7-7.2 ppm (m, 4H). Vinyl: ~5.5 ppm (m, 2H). NH₂: 3.5-4.0 ppm (br s, 2H). Benzylic CH₂: ~3.3 ppm (d, 2H). Methyl CH₃: ~1.7 ppm (d, 3H).Aromatic: 6.7-7.2 ppm (m, 4H). Vinyl: ~5.5 ppm (m, 2H). NH₂: 3.5-4.0 ppm (br s, 2H). Benzylic CH₂: ~3.4 ppm (d, 2H). Methyl CH₃: ~1.6 ppm (d, 3H).
¹³C NMR (CDCl₃) Aromatic: 115-145 ppm. Vinyl: 125-130 ppm. Benzylic CH₂: ~35 ppm. Methyl CH₃: ~18 ppm.Aromatic: 115-145 ppm. Vinyl: 125-130 ppm. Benzylic CH₂: ~30 ppm. Methyl CH₃: ~13 ppm.

Note: NMR chemical shifts are estimations and can vary based on solvent and concentration. The (Z)-isomer's benzylic CH₂ and methyl CH₃ carbons are expected to be shifted upfield due to steric effects.

Potential Biological Activity

Specific biological studies on this compound isomers are lacking. However, the aniline scaffold is present in numerous bioactive compounds. Furthermore, related ortho-alkenyl anilines and their derivatives have been investigated for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many aniline derivatives exhibit antimicrobial properties. The lipophilic butenyl group could enhance membrane permeability, potentially leading to activity against bacterial and fungal strains.

  • Anticancer Activity: Substituted anilines are precursors to a wide range of anticancer agents, including kinase inhibitors. The specific stereochemistry of the butenyl group could be exploited for selective binding to target proteins.

  • Enzyme Inhibition: The amine group and the aromatic ring can interact with the active sites of various enzymes. The isomers could be investigated as potential inhibitors of enzymes relevant to inflammatory or metabolic diseases.

  • CNS Activity: Aniline derivatives can act on the central nervous system. The potential for these isomers to interact with CNS receptors should be considered.

Further research is required to explore these potential activities through in vitro and in vivo screening.

Experimental Protocols

Synthesis of (E)-2-(But-2-en-1-yl)aniline

This protocol is a general procedure for the Aza-Claisen rearrangement and should be optimized for this specific substrate.

  • Preparation of Precursor: Synthesize (E)-N-(but-2-en-1-yl)aniline by reacting aniline with (E)-1-bromobut-2-ene in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile. Purify the product by column chromatography.

  • Aza-Claisen Rearrangement:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-N-(but-2-en-1-yl)aniline (1 equivalent) in a high-boiling, anhydrous solvent such as N,N-diethylaniline or xylenes.

    • Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (0.2 equivalents).

    • Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash with a 1M NaOH solution to remove the catalyst and any acidic byproducts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the ortho-rearranged product from any para-rearranged byproduct and unreacted starting material.

Characterization

The purified product should be characterized using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry of the butenyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretches of the primary amine and the C=C stretch of the alkene.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Characterization & Analysis cluster_bioassay Biological Evaluation start Aniline + (E)-1-Bromobut-2-ene precursor (E)-N-(But-2-en-1-yl)aniline start->precursor N-Alkylation rearrangement Aza-Claisen Rearrangement (Heat, Lewis Acid) precursor->rearrangement crude Crude Product Mixture rearrangement->crude purify Column Chromatography crude->purify product Pure (E)-2-(But-2-en-1-yl)aniline purify->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir hplc HPLC (Purity) product->hplc screening In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) hplc->screening

Conclusion

The (E) and (Z) isomers of this compound represent a promising, yet underexplored, class of molecules for drug discovery and materials science. While direct experimental data is limited, this guide provides a robust framework for their synthesis via the Aza-Claisen rearrangement and outlines their predicted properties. The detailed protocols and workflows are intended to facilitate further research into these compounds, enabling the scientific community to unlock their potential therapeutic and industrial applications. Future work should focus on the successful synthesis, isolation, and comprehensive biological screening of both pure isomers to establish a clear structure-activity relationship.

References

Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for determining the solubility of 2-(But-2-en-1-yl)aniline, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the necessary experimental protocols and theoretical understanding to ascertain the solubility of this compound in various organic solvents.

Introduction to the Solubility of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in organic synthesis, finding extensive use in the pharmaceutical, agrochemical, and polymer industries. The solubility of these compounds in organic solvents is a critical physical property that governs their reactivity, processability, and bioavailability. This compound, also known as 2-crotylaniline, is a substituted aniline whose solubility is influenced by the interplay of its aromatic ring, the amino group, and the butenyl substituent.

The general principle of "like dissolves like" provides a preliminary indication of solubility. The aniline moiety contributes both polar (amino group) and non-polar (benzene ring) characteristics. The butenyl group further enhances the non-polar nature of the molecule. Consequently, this compound is expected to exhibit good solubility in a range of common organic solvents. However, for precise quantitative determination, experimental measurement is essential.

Factors Influencing Solubility

The solubility of a substituted aniline such as this compound in an organic solvent is a multifactorial property. Understanding these factors can aid in solvent selection and the interpretation of experimental results.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Molecular Polarity (Aniline vs. Butenyl Group) Solubility->Polarity Interaction H_Bonding Hydrogen Bonding Capacity (Amino Group) Solubility->H_Bonding Interaction MW Molecular Weight and Size Solubility->MW Inverse Relation Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity Interaction Solvent_H_Bonding Solvent H-Bonding Ability Solubility->Solvent_H_Bonding Interaction Temperature Temperature Solubility->Temperature Direct/Inverse Relation Pressure Pressure (Primarily for Gaseous Solutes) Solubility->Pressure

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate their own data. The following table provides a template for recording experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Methanol
Ethanol
Acetone
Dichloromethane
Toluene
Hexane
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound, which is a liquid at room temperature.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a solvent.[1][2]

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. An excess is indicated by the presence of a separate liquid phase of the aniline after vigorous mixing.

    • Equilibrate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Withdrawal:

    • Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the solvent layer saturated with the aniline) using a calibrated pipette.

  • Solvent Evaporation:

    • Transfer the withdrawn sample to a pre-weighed evaporating dish or beaker.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

  • Mass Determination:

    • Once the solvent has been completely removed, place the dish or beaker in a desiccator to cool to room temperature.

    • Weigh the dish or beaker containing the aniline residue on an analytical balance.

  • Calculation:

    • The mass of the dissolved aniline is the final weight of the dish/beaker minus its initial tare weight.

    • The solubility can then be expressed in g/mL or other desired units.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore, such as the aniline ring in the target molecule, and can be highly sensitive.[3][4]

Materials:

  • This compound

  • Selected organic solvents (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small, precise volume of the clear supernatant from the saturated solution.

    • Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G Workflow for Gravimetric Solubility Determination Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Excess->Equilibrate Phase_Separate Allow phases to separate Equilibrate->Phase_Separate Withdraw_Supernatant Withdraw a known volume of the supernatant Phase_Separate->Withdraw_Supernatant Transfer_Sample Transfer supernatant to the dish Withdraw_Supernatant->Transfer_Sample Weigh_Dish Tare an evaporating dish Weigh_Dish->Transfer_Sample Evaporate Evaporate the solvent Transfer_Sample->Evaporate Cool_Desiccate Cool in a desiccator Evaporate->Cool_Desiccate Weigh_Residue Weigh the dish with residue Cool_Desiccate->Weigh_Residue Calculate Calculate solubility Weigh_Residue->Calculate End End Calculate->End

Caption: A step-by-step workflow for determining solubility via the gravimetric method.

Synthesis of this compound

A representative synthesis of a similar ortho-alkenylaniline can provide context for the compound's origin and potential impurities that might affect solubility measurements. The following is a generalized workflow based on common synthetic routes for such compounds.

G Generalized Synthetic Workflow for 2-(Alkenyl)anilines Reactants Aniline Derivative + Alkenylating Agent Reaction Reaction under controlled conditions (e.g., heating, catalyst) Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of 2-(alkenyl)anilines.

This technical guide provides the foundational knowledge and practical steps for researchers to accurately determine the solubility of this compound in various organic solvents. The provided templates and diagrams are intended to facilitate systematic data collection and a deeper understanding of the experimental processes involved.

References

A Comprehensive Technical Guide to the Theoretical and Experimental Analysis of 2-(But-2-en-1-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and experimental methodologies used to characterize 2-(but-2-en-1-yl)aniline and structurally related ortho-alkenylanilines. Due to a lack of specific published theoretical data for this compound, this document leverages data and methodologies from studies on analogous compounds, particularly 2-allylaniline, to present a comprehensive analytical framework. This approach allows for a thorough exploration of the computational and spectroscopic techniques relevant to this class of compounds, which are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry.

Introduction

Ortho-alkenylanilines are a class of organic compounds characterized by an aniline core with an alkenyl substituent at the ortho position. These molecules serve as versatile building blocks in the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent in many biologically active molecules and functional materials. A thorough understanding of their electronic structure, conformation, and spectroscopic properties is crucial for their effective application.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the molecular properties of these compounds, complementing experimental data from spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide outlines the standard computational and experimental protocols for the comprehensive analysis of this compound and its analogs.

Theoretical Calculations: Methodologies and Expected Outcomes

Computational chemistry is a powerful tool for predicting the physicochemical properties of molecules. For ortho-alkenylanilines, DFT calculations are commonly employed to determine their geometric and electronic properties.

Computational Details

A widely used and reliable method for these types of calculations involves the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Calculations are typically performed in the gas phase to model the isolated molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Key Theoretical Parameters

2.2.1. Optimized Molecular Geometry

The first step in theoretical analysis is to determine the lowest energy conformation of the molecule. This is achieved by geometry optimization, which calculates key structural parameters. While specific data for this compound is not available, Table 1 presents expected ranges for bond lengths and angles based on calculations for substituted anilines.[3]

Table 1: Predicted Geometrical Parameters for an Ortho-Alkenylaniline (Illustrative)

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-N1.40 - 1.42
C-H (aromatic)1.08 - 1.09
C=C (alkenyl)1.33 - 1.35
C-C (alkenyl-aryl)1.50 - 1.52
N-H1.01 - 1.02
**Bond Angles (°) **
C-C-C (aromatic)119 - 121
C-N-H110 - 113
H-N-H108 - 111
C-C=C120 - 125

2.2.2. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These parameters are fundamental in predicting how the molecule will interact with other species.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy-0.5 to 0.5
HOMO-LUMO Gap (ΔE)4.5 to 6.5

2.2.3. Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an ortho-alkenylaniline, the amine group and the π-system of the double bond are expected to be electron-rich regions.

Experimental Protocols and Data

Experimental characterization is essential to confirm the identity and purity of a synthesized compound and to validate theoretical predictions.

Synthesis of Ortho-Alkenylanilines

Several synthetic routes to ortho-alkenylanilines have been reported. A common method is the palladium-catalyzed cross-coupling of an ortho-haloaniline with an appropriate alkenylating agent.[4] Another approach involves a 3-aza-Cope rearrangement of N-allylic anilines.[5]

General Synthetic Protocol (Illustrative):

A typical synthesis involves the reaction of an ortho-substituted aniline with an alkyne in the presence of a suitable catalyst. For example, the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes has been achieved using a half-sandwich scandium catalyst.[6] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.[7] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For this compound, characteristic signals would be expected for the aromatic protons, the amine protons, and the protons of the butenyl group.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃, Illustrative)

Group¹H NMR¹³C NMR
Aromatic CH6.5 - 7.5115 - 130
Aromatic C-N-145 - 150
Aromatic C-Alkenyl-130 - 135
NH₂3.5 - 4.5 (broad)-
=CH-5.5 - 6.0125 - 135
-CH₂-3.3 - 3.535 - 40
-CH₃1.6 - 1.815 - 20

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[8] The spectrum of this compound would show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic and alkenyl groups, and the C=C stretch of the double bond.

Table 4: Expected FT-IR Absorption Frequencies (cm⁻¹) for this compound

Functional GroupVibrationExpected Frequency Range
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Alkenyl C-HStretch3010 - 3095
Aliphatic C-HStretch2850 - 2960
C=C (Alkenyl)Stretch1640 - 1680
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1250 - 1360

3.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9] Aromatic compounds like anilines typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound (in Ethanol, Illustrative)

TransitionExpected λ_max (nm)
π → π230 - 250
n → π280 - 300

Visualizations

The following diagrams illustrate the workflow for the analysis of ortho-alkenylanilines and the relationship between theoretical and experimental data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., o-haloaniline, alkenylating agent) reaction Chemical Reaction (e.g., Pd-catalyzed coupling) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis

Experimental workflow for synthesis and characterization.

theoretical_experimental_relationship cluster_theoretical Theoretical Calculations (DFT) cluster_experimental Experimental Data geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep MEP Analysis geom_opt->mep validation Validation and Interpretation geom_opt->validation freq_calc->validation homo_lumo->validation mep->validation nmr_data NMR Data nmr_data->validation ftir_data FT-IR Data ftir_data->validation uvvis_data UV-Vis Data uvvis_data->validation

Interplay between theoretical and experimental analysis.

Conclusion

References

A Technical Guide to the Synthesis of 2-Alkenylanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of key synthetic methodologies for the preparation of 2-alkenylanilines, crucial precursors for a wide range of biologically active nitrogen-containing heterocycles such as indolines and tetrahydroquinolines. This document details several prominent synthetic strategies, including transition metal-catalyzed cross-coupling reactions and sigmatropic rearrangements, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful and direct method for the synthesis of 2-alkenylanilines, involving the palladium-catalyzed coupling of a 2-haloaniline with an alkene.[1][2] This reaction is known for its operational simplicity and tolerance of a wide variety of functional groups.

General Workflow

The general workflow for a Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Haloaniline F Mix & Heat (e.g., 100-140 °C) A->F B Alkene B->F C Pd Catalyst (e.g., Pd(OAc)2) C->F D Base (e.g., NaOAc) D->F E Solvent (e.g., DMF) E->F G Cool to RT & Filter F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J K 2-Alkenylaniline Product J->K

Caption: General experimental workflow for the Heck reaction.
Quantitative Data

The following table presents representative examples of the Heck reaction for the synthesis of 2-alkenylanilines.

Entry2-HaloanilineAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilineStyrenePd(OAc)₂ (2)NaOAcDMF10012~85
22-IodoanilineEthyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile8016~90
32-Bromo-4-methylaniline1-OctenePdCl₂(PPh₃)₂ (2)Et₃NToluene11024~75
42-ChloroanilineCyclohexeneHerrmann's cat. (1)Cs₂CO₃Dioxane12036~60

Note: Yields are approximate and sourced from typical literature values for analogous reactions.

Detailed Experimental Protocol (General)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-haloaniline (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand if required (e.g., PPh₃, 0.04 equiv), and the base (e.g., NaOAc, 2.0 equiv).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the alkene (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the time indicated by TLC or GC-MS monitoring until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 2-alkenylaniline product.[3]

Olefin Cross-Metathesis

Olefin cross-metathesis provides a direct route to 2-alkenylanilines by coupling a simpler, readily available 2-alkenylaniline (like 2-allylaniline) with a partner alkene. This method is particularly effective for synthesizing derivatives with styrenyl groups, often with high (E)-selectivity, using ruthenium-based catalysts such as Grubbs' catalysts.[4]

Catalytic Cycle

The reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium carbene catalyst, which effectively "swaps" the alkylidene groups of the two olefin partners.

Metathesis_Cycle catalyst [Ru]=CH₂ (Catalyst) int1 Ruthenacyclobutane A catalyst->int1 + R¹-CH=CH₂ sub1 2-Allylaniline (R¹-CH=CH₂) sub1->int1 sub2 Styrene (R²-CH=CH₂) int3 Ruthenacyclobutane B sub2->int3 product 2-Alkenylaniline Product (R¹-CH=CH-R²) byproduct Ethylene int1->byproduct int2 [Ru]=CH-R¹ (Intermediate Carbene) int1->int2 - CH₂=CH₂ int2->int3 + R²-CH=CH₂ int3->catalyst Regeneration int3->product

Caption: Simplified catalytic cycle for olefin cross-metathesis.
Quantitative Data

The following data for the cross-metathesis of 2-allylaniline and 2-homoallylaniline with various olefins is adapted from Zhang, Y. et al.[4]

EntryAniline SubstrateAlkene PartnerCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
12-AllylanilineStyreneGrubbs II (5)CH₂Cl₂40182-(3-Phenylallyl)aniline75
22-Allylaniline4-VinylanisoleGrubbs II (5)CH₂Cl₂40182-(3-(4-Methoxyphenyl)allyl)aniline71
32-Allylaniline4-BromostyreneGrubbs II (5)CH₂Cl₂40182-(3-(4-Bromophenyl)allyl)aniline80
42-HomoallylanilineStyreneGrubbs II (5)CH₂Cl₂40182-(4-Phenylbut-2-en-1-yl)aniline71
52-Allylaniline1-PenteneGrubbs II (5)CH₂Cl₂40182-(Hept-2-en-1-yl)aniline51*

*Yield for a ~2:1 mixture of trans:cis isomers. Other yields are for exclusively the trans isomer.[4]

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, dissolve the aniline substrate (1.0 equiv) and the alkene partner (2.0-5.0 equiv) in anhydrous, degassed dichloromethane (CH₂Cl₂).[4]

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (0.05 equiv) to the solution. Seal the reaction vessel and remove it from the glovebox.[4]

  • Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC.[4]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 2-alkenylaniline product.[4]

3-Aza-Cope Rearrangement

For the stereospecific synthesis of (E)-2-cinnamylaniline derivatives, a three-step sequence involving imine formation, Grignard addition, and a Lewis acid-promoted 3-aza-Cope rearrangement is highly effective. This[1][1]-sigmatropic rearrangement furnishes the trans-alkene exclusively.[4]

Logical Pathway

This synthetic route transforms simple anilines and aldehydes into stereochemically defined 2-alkenylanilines through a cascade of reliable reactions.

AzaCope_Pathway start1 Aniline step1 Condensation start1->step1 start2 Aldehyde start2->step1 imine Imine Intermediate step1->imine step2 Grignard Addition imine->step2 reagent1 Vinylmagnesium Chloride / ZnCl₂ reagent1->step2 allylic_aniline α-Substituted Allylic Aniline step2->allylic_aniline step3 [3,3]-Sigmatropic Rearrangement allylic_aniline->step3 reagent2 Lewis Acid (BF₃·OEt₂) & Heat reagent2->step3 product (E)-2-Alkenylaniline step3->product

Caption: Logical flow for 2-alkenylaniline synthesis via 3-aza-Cope rearrangement.
Quantitative Data

The following data for the synthesis of α-substituted allylic anilines and their subsequent rearrangement is adapted from Zhang, Y. et al.[4]

EntryAldehydeGrignard ProductYield (%)Rearrangement ProductYield (%)
1BenzaldehydeN-(1-Phenylallyl)aniline842-(3-Phenylallyl)aniline85
24-MethoxybenzaldehydeN-(1-(4-Methoxyphenyl)allyl)aniline922-(3-(4-Methoxyphenyl)allyl)aniline86
34-BromobenzaldehydeN-(1-(4-Bromophenyl)allyl)aniline862-(3-(4-Bromophenyl)allyl)aniline90
4HydrocinnamaldehydeN-(1-Phenylpropyl)allylamine812-(3-Phenylpropyl)aniline80
Detailed Experimental Protocol
  • Imine Formation: A solution of the aniline (1.0 equiv) and the corresponding aldehyde (1.0 equiv) in toluene is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which is used without further purification.[4]

  • Grignard Addition: To a solution of the crude imine (1.0 equiv) and anhydrous zinc chloride (ZnCl₂, 1.0 equiv) in THF at 0 °C, add vinylmagnesium chloride (1.5 equiv) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude allylic aniline is purified by chromatography.[4]

  • Aza-Cope Rearrangement: Dissolve the purified allylic aniline (1.0 equiv) in toluene. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv) and heat the mixture to 110 °C for 12 hours. Cool the reaction, quench with saturated aqueous sodium bicarbonate (NaHCO₃), and extract with ethyl acetate. The organic phase is dried, concentrated, and purified by column chromatography to afford the final (E)-2-alkenylaniline.[4]

Other Notable Synthetic Methods

Suzuki-Miyaura Coupling

This versatile palladium-catalyzed reaction can be used to construct 2-alkenylanilines by coupling a 2-haloaniline with a vinylboronic acid or its corresponding ester.[5][6] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like DME/water.[1] This method is valued for the stability and low toxicity of the boronic acid reagents.

Sonogashira Coupling Followed by Reduction

A two-step approach can also be employed. First, a Sonogashira coupling between a 2-haloaniline and a terminal alkyne introduces the carbon framework. This reaction is typically catalyzed by palladium and a copper co-catalyst (CuI). The resulting 2-alkynylaniline can then be selectively reduced to the corresponding (Z)- or (E)-alkene using methods such as catalytic hydrogenation with Lindlar's catalyst (for Z-alkenes) or dissolving metal reduction (for E-alkenes).

This guide offers a foundational overview of modern techniques for the synthesis of 2-alkenylanilines. The choice of method will ultimately depend on the specific target molecule, required stereochemistry, and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and substrate-specific optimizations.

References

An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(But-2-en-1-yl)aniline is readily available in public databases. The following guide is based on the comprehensive safety and handling information for the parent compound, aniline, and supplemented with data for other substituted anilines. The toxicological and physical properties of this compound are expected to be similar to aniline due to structural similarity. This guide is intended for use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is presumed to share the hazard profile of aniline. Aniline is classified as a highly toxic substance with multiple hazard classifications under the Globally Harmonized System (GHS).[1]

GHS Classification (based on Aniline):

  • Flammable Liquids: Category 4[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Skin Sensitization: Category 1[1]

  • Germ Cell Mutagenicity: Category 2[1]

  • Carcinogenicity: Category 2[1]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Blood)[1]

  • Hazardous to the Aquatic Environment (Acute and Chronic): Category 1

Hazard Statements (H-Statements):

  • H227: Combustible liquid.[1]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H351: Suspected of causing cancer.[1]

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound and its parent compound, aniline.

PropertyThis compound (Predicted/Computed)Aniline (Experimental)
Molecular Formula C₁₀H₁₃NC₆H₇N
Molecular Weight 147.22 g/mol 93.13 g/mol
Appearance Not availableLight yellow liquid
Odor Aromatic, amine-like (presumed)Aromatic, amine compounds
Melting Point Not available-6.2 °C / 20.8 °F
Boiling Point Not available181 - 185 °C / 357.8 - 365 °F @ 760 mmHg
Flash Point Not available76 °C / 168.8 °F
Density Not available1.022 g/cm³ at 25 °C
Solubility Not available36 g/L in water
Vapor Pressure Not available0.5 mmHg @ 20 °C
Vapor Density Not available3.3 (Air = 1.0)
log Pow (Octanol/Water Partition Coefficient) 2.8 (Computed)0.91

Toxicology and Exposure Limits

Aniline and its derivatives are toxic and can be absorbed through inhalation, ingestion, and skin contact. The primary health effect of acute exposure is methemoglobinemia, which reduces the blood's ability to carry oxygen.

Acute Toxicity Data (Aniline):

RouteSpeciesValueReference
LD50 OralRat250 mg/kgKiese (1974)
LD50 DermalRabbit840 mg/kg
LC50 InhalationRat359 ppm (4 h)

Occupational Exposure Limits (Aniline):

OrganizationLimitValue
OSHA PELTWA5 ppm (19 mg/m³) [Skin]
ACGIH TLVTWA2 ppm [Skin]
NIOSH RELTWA2 ppm (8 mg/m³) [Skin]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling highly toxic aniline compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

PPE_Selection start Start: Handling this compound risk_assessment Conduct Risk Assessment (Scale, Duration, Concentration) start->risk_assessment low_risk Low Risk (e.g., small quantities, dilute solutions) risk_assessment->low_risk Low potential exposure high_risk High Risk (e.g., large quantities, neat compound, potential for aerosolization) risk_assessment->high_risk High potential exposure ppe_low Minimum PPE: - Nitrile gloves (double-gloved) - Safety glasses with side shields - Lab coat low_risk->ppe_low ppe_high Required PPE: - Chemical resistant gloves (e.g., Viton, Butyl rubber) - Chemical splash goggles and face shield - Chemical resistant apron or suit - Respiratory protection (use fume hood, or respirator if hood is not feasible) high_risk->ppe_high

Caption: Personal Protective Equipment (PPE) selection workflow.

Chemical Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Decontaminate the work surface before and after use.

  • Handling:

    • Wear appropriate PPE as determined by the risk assessment.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not breathe vapors or mists.

    • Use the smallest quantity of material necessary for the experiment.

    • Keep the container tightly closed when not in use.

    • Ground and bond containers when transferring material to prevent static discharge.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[3]

    • Clean and decontaminate all equipment and the work area.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store in a locked cabinet or other secure area accessible only to authorized personnel.

  • The compound is light-sensitive and should be stored in an opaque or amber container.

  • Handle and store under an inert gas (e.g., nitrogen or argon) to protect from moisture.

  • Incompatible materials to avoid:

    • Strong oxidizing agents

    • Acids

    • Acid chlorides

    • Acid anhydrides

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

The following workflow outlines the general procedure for responding to a spill of this compound.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill (Size, Location, Hazards) evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large ppe_spill Don appropriate PPE (respirator, chemical suit, etc.) small_spill->ppe_spill emergency_call Call Emergency Services (e.g., 911, EHS) large_spill->emergency_call contain Contain the spill with absorbent material (e.g., Chemizorb®, vermiculite) ppe_spill->contain neutralize Neutralize if appropriate (consult SDS) contain->neutralize collect Carefully collect absorbed material into a sealed, labeled waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate

Caption: General workflow for responding to a chemical spill.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing vapors and ensure adequate ventilation.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup:

    • For small spills, absorb with an inert material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.

    • Collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.

    • Clean the affected area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The compound is a combustible liquid and may form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material should be treated as hazardous waste.

  • Do not allow the chemical to enter the environment.

This guide provides a framework for the safe handling of this compound based on the known hazards of aniline. It is crucial for all personnel to be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(But-2-en-1-yl)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed allylic amination reaction, commonly known as the Tsuji-Trost reaction.[1][2] This method offers a versatile and efficient route for the formation of C-N bonds.[2] The protocol herein details the reaction setup, optimization of conditions, and purification procedures. Furthermore, comparative data on various catalysts, ligands, and reaction parameters are presented to guide methodology development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of carbon-nitrogen bonds.[2] The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is particularly effective for the formation of allylic amines.[1][2] The reaction proceeds through a π-allylpalladium intermediate, which is subsequently attacked by a nucleophile, in this case, aniline.[1] The regioselectivity of the nucleophilic attack on the unsymmetrical but-2-enyl fragment can be influenced by the choice of ligands, catalyst, and reaction conditions. This application note describes a representative protocol for the synthesis of the linear product, this compound.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the palladium-catalyzed N-allylation of aniline with a representative but-2-en-1-yl electrophile.

Table 1: Effect of Palladium Precursor and Ligand on Yield

EntryPalladium Precursor (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)THFK₂CO₃601275
2Pd₂(dba)₃ (1)dppf (2)DioxaneCs₂CO₃80888
3[Pd(allyl)Cl]₂ (1)Xantphos (2)TolueneNaOtBu100692
4PdCl₂(PPh₃)₂ (2)-DMFEt₃N701265

Table 2: Influence of Solvent and Base on Reaction Efficiency

EntryPalladium SystemSolventBaseTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/dppfTHFK₂CO₃801082
2Pd₂(dba)₃/dppfDioxaneCs₂CO₃80888
3Pd₂(dba)₃/dppfTolueneNaOtBu80885
4Pd₂(dba)₃/dppfDMFK₃PO₄801278

Experimental Protocols

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • Triphenylphosphine (PPh₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Aniline

  • Crotyl bromide (1-bromo-2-butene) or Crotyl acetate (2-buten-1-yl acetate)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dioxane

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., dppf, 2 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL per 1 mmol of aniline). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Add the base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Add aniline (1.0 equivalent).

  • Finally, add the but-2-en-1-yl electrophile (e.g., crotyl acetate, 1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln pi_allyl π-allyl-Pd(II) Complex Pd(0)L2->pi_allyl Oxidative Addition (with But-2-enyl-X) aniline_complex Aniline Coordination pi_allyl->aniline_complex Nucleophilic Attack (Aniline) reductive_elimination Reductive Elimination aniline_complex->reductive_elimination reductive_elimination->Pd(0)L2 Product Release Product This compound reductive_elimination->Product Forms

Caption: Catalytic cycle of the palladium-catalyzed synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Solvent, Base, Aniline, and But-2-enyl-X setup->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Intramolecular Cyclization of 2-(But-2-en-1-yl)aniline for Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylindole (skatole) via the intramolecular cyclization of 2-(but-2-en-1-yl)aniline. The primary focus is on the palladium-catalyzed intramolecular Heck reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. Additionally, a metal-free alternative pathway involving an oxidation-cyclization-elimination sequence is presented. This guide includes a summary of reaction conditions, detailed experimental procedures, and a discussion of the reaction mechanisms to assist researchers in the successful synthesis of this important indole derivative.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and versatile methods for indole synthesis is a cornerstone of modern organic chemistry. The intramolecular cyclization of substituted anilines represents a powerful strategy for the construction of the indole nucleus. Specifically, the palladium-catalyzed intramolecular Heck reaction of 2-alkenylanilines has emerged as a reliable method for the regioselective formation of indoles. This reaction proceeds through an oxidative addition of a palladium(0) species to an aryl halide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.

This application note focuses on the synthesis of 3-methylindole from this compound, a reaction that showcases the efficiency of the intramolecular Heck cyclization.

Palladium-Catalyzed Intramolecular Heck Cyclization

The palladium-catalyzed intramolecular cyclization of a 2-halo-N-alkenylaniline is a common and effective method for the synthesis of indoles. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

Reaction Scheme

Where X is a halide (e.g., I, Br) and R is a protecting group (e.g., H, Tosyl).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Palladium-Catalyzed Intramolecular Cyclization of 2-Alkenylanilines.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1001275
2PdCl₂(PCy₃)₂ (2)-K₂CO₃ (2)DMF902473[1]
3Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (2)Toluene1101871[2]
4Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2)Dioxane1001685
5Pd(OAc)₂ (10)dppf (12)K₃PO₄ (2)Toluene1002468

Note: The data presented is a compilation of typical conditions and yields for the intramolecular Heck cyclization of various 2-alkenylanilines to form indoles, as a specific optimization table for this compound was not available in the searched literature. These conditions serve as a strong starting point for optimization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Heck Cyclization
  • Preparation of the Starting Material: The synthesis begins with the N-alkenylation of a 2-haloaniline. To a solution of 2-iodoaniline (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF, add 1-bromo-2-butene (1.1 equiv). Stir the mixture at room temperature for 12-24 hours. After completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to obtain 2-iodo-N-(but-2-en-1-yl)aniline.

  • Intramolecular Cyclization:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodo-N-(but-2-en-1-yl)aniline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Add a degassed solvent (e.g., DMF or toluene).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-methylindole.

Metal-Free Alternative: Oxidation-Cyclization-Elimination Sequence

An alternative, metal-free approach to indole synthesis from 2-alkenylanilines has been developed, offering an environmentally benign option. This three-step sequence involves epoxidation of the alkene, followed by intramolecular cyclization and acid-catalyzed elimination of water.

Reaction Scheme

Step 1: m-CPBA; Step 2: Intramolecular cyclization; Step 3: Acid-catalyzed elimination.

Experimental Protocol: Metal-Free Synthesis of 3-Methylindole
  • Epoxidation:

    • To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide.

  • Intramolecular Cyclization and Elimination:

    • Dissolve the crude epoxide in CH₂Cl₂.

    • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

    • Stir the mixture at room temperature for 1-2 hours.

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-methylindole.

Visualizations

Signaling Pathway of Palladium-Catalyzed Intramolecular Heck Cyclization

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd MigIns Migratory Insertion ArylPd->MigIns AlkylPd Alkyl-Pd(II) Intermediate MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim RedElim Reductive Elimination Indole 3-Methylindole BetaElim->Indole HPdX H-Pd(II)-X BetaElim->HPdX Base Base HPdX->Base Base->Pd0 Regeneration Start 2-Iodo-N-(but-2-en-1-yl)aniline

Caption: Catalytic cycle of the intramolecular Heck reaction for indole synthesis.

Experimental Workflow for Indole Synthesis

Workflow cluster_prep Starting Material Preparation cluster_cyclization Intramolecular Cyclization cluster_purification Purification Start 2-Haloaniline Product1 2-Halo-N-(but-2-en-1-yl)aniline Start->Product1 N-Alkenylation Reagent1 1-Bromo-2-butene Reagent1->Product1 Reaction Heck Reaction Product1->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup Catalyst Pd Catalyst, Ligand, Base Catalyst->Reaction Purification Column Chromatography CrudeProduct->Purification FinalProduct 3-Methylindole Purification->FinalProduct

Caption: General workflow for the synthesis of 3-methylindole.

References

Application Notes and Protocols: Polymerization of 2-(But-2-en-1-yl)aniline for Advanced Sensor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis and utilization of poly(2-(but-2-en-1-yl)aniline) and its derivatives for sensor applications. This polymer, a functionalized derivative of polyaniline (PANI), exhibits enhanced solubility in common organic solvents and demonstrates significant potential for the development of sensitive and selective chemical sensors, particularly for humidity and ammonia detection.[1][2][3] The introduction of the 2-(but-2-en-1-yl) group into the aniline monomer allows for modulation of the polymer's electronic and morphological properties, leading to improved sensor performance.[4][5] This document outlines the chemical oxidative polymerization of the monomer, characterization of the resulting polymer, and the fabrication and testing of polymer-based sensors.

Introduction

Polyaniline (PANI) is a well-established conducting polymer with diverse applications in areas such as energy storage, anti-corrosion coatings, and chemical sensing.[4][6] However, its poor solubility in common organic solvents often limits its processability. The functionalization of the aniline monomer with substituents like the butenyl group can overcome this limitation, rendering the resulting polymer soluble and suitable for thin-film deposition from solution.[1][2]

The ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, has been synthesized and polymerized to create a material with high sensitivity to moisture and ammonia.[1][4] The presence of the substituent influences the polymer's morphology and electrical properties, which are key factors in its sensing capabilities.[3] This document provides the necessary protocols to replicate and build upon these findings for the development of novel sensor devices.

Experimental Protocols

Materials and Methods
  • Monomer: 2-(1-Methylbut-2-en-1-yl)aniline (synthesis can be performed following literature procedures).[4]

  • Oxidizing Agent: Ammonium persulfate (APS).

  • Dopant/Acid: Hydrochloric acid (HCl) or other protonic acids like sulfuric acid, nitric acid, or perchloric acid.[7]

  • Solvents: N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, acetone, and tetrahydrofuran (THF) for solubility tests and film preparation.[4]

  • Substrates: Sitall or other suitable materials for film deposition.[3]

Protocol for Chemical Oxidative Polymerization of 2-(1-Methylbut-2-en-1-yl)aniline

This protocol describes the synthesis of poly(2-(1-methylbut-2-en-1-yl)aniline) via chemical oxidative polymerization.

  • Monomer Solution Preparation: Dissolve a specific molar amount of 2-(1-methylbut-2-en-1-yl)aniline in 1 M HCl. For co-polymerization, aniline can be added at desired molar ratios.[6]

  • Initiator Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate (APS) in 1 M HCl.

  • Polymerization Reaction: Cool both the monomer and initiator solutions to 0-5 °C in an ice bath. Slowly add the APS solution to the monomer solution dropwise while stirring continuously.

  • Reaction Completion: Maintain the reaction mixture at 0-5 °C for 24 hours with constant stirring. The appearance of a dark precipitate indicates polymer formation.

  • Polymer Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oligomers, and excess oxidant.

    • Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol for Sensor Fabrication by Spin-Coating

This protocol details the fabrication of a thin-film sensor on a sitall substrate.

  • Substrate Cleaning: Clean the sitall substrate with ethanol and dry it in an oven at 50 °C for 10 minutes.[4]

  • Polymer Solution Preparation: Prepare a 0.1 M solution of the synthesized polymer in a suitable solvent such as DMF.[4]

  • Spin-Coating:

    • Place the cleaned substrate on the spin coater.

    • Dispense an adequate amount of the polymer solution onto the center of the substrate.

    • Spin-coat at a speed of 700 rpm for 2 minutes to obtain a uniform thin film.[4]

  • Drying: Dry the polymer-coated substrate in an oven at a moderate temperature to remove the solvent.

Data Presentation

Polymer Properties
PropertyValueCharacterization TechniqueReference
Solubility Soluble in NMP, DMF, DMSO; Moderately soluble in CHCl3, acetone, THFVisual Inspection[4]
Molecular Weight Dependent on synthesis method and dopantNot explicitly stated[7]
Morphology Heterogeneous hierarchical to spherical structureSEM[1]
Conductivity Varies with dopant and humidityFour-probe method[3]
Sensor Performance
AnalyteSensitivityResponse/Recovery TimeOperating TemperatureReference
Humidity High sensitivity, with conductivity increasing with relative humidity.[3]Not explicitly statedRoom Temperature[1][3]
Ammonia High sensitivity demonstrated.[1]Not explicitly statedRoom Temperature[1]

Visualizations

Polymerization Workflow

PolymerizationWorkflow Monomer This compound in 1M HCl Mixing Dropwise Addition at 0-5°C with Stirring Monomer->Mixing Initiator Ammonium Persulfate in 1M HCl Initiator->Mixing Reaction Polymerization (24 hours at 0-5°C) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing with HCl, Water, Methanol Filtration->Washing Drying Vacuum Drying at 60°C Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Chemical Oxidative Polymerization Workflow.

Sensor Fabrication Workflow

SensorFabrication Substrate Sitall Substrate Cleaning Clean with Ethanol & Dry at 50°C Substrate->Cleaning SpinCoating Spin-Coating (700 rpm, 2 min) Cleaning->SpinCoating PolymerSol Prepare 0.1M Polymer Solution in DMF PolymerSol->SpinCoating Drying Drying SpinCoating->Drying Sensor Thin-Film Sensor Drying->Sensor SensingMechanism Analyte Analyte (e.g., H2O, NH3) Polymer Polymer Film Analyte->Polymer Interaction Adsorption and Charge Transfer Polymer->Interaction Conductivity Change in Conductivity Interaction->Conductivity Signal Electrical Signal (Sensor Response) Conductivity->Signal

References

2-(But-2-en-1-yl)aniline as a monomer in conductive polymers

Author: BenchChem Technical Support Team. Date: November 2025

An emerging area of research in the field of conductive polymers is the use of substituted aniline monomers to enhance the properties of polyaniline (PANI). One such monomer of interest is 2-(But-2-en-1-yl)aniline and its analogs, which offer the potential for improved solubility and processability of the resulting polymers, making them suitable for applications such as chemical sensors.[1][2] This document provides detailed application notes and protocols for the synthesis and characterization of conductive polymers based on a close structural analog, 2-(1-methylbut-2-en-1-yl)aniline.

Application Notes

The introduction of a substituent like a butenyl group on the aniline ring can significantly alter the properties of the resulting polymer.[2] Polyaniline derivatives synthesized from ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have demonstrated improved solubility in common organic solvents.[1][2] This enhanced solubility is a crucial factor for the fabrication of thin films, which are essential for various electronic applications.[1][3]

These modified polyanilines have shown high sensitivity to moisture and ammonia, indicating their potential use as active materials in chemical sensors.[1][4] The morphology of the polymer films, which can range from heterogeneous hierarchical to spherical structures, plays a significant role in their sensory capabilities.[1][3] The electrical conductivity of these polymers is a key characteristic, and it is influenced by the nature of the substituent and the dopants used during synthesis.[4][5]

Experimental Protocols

Monomer Synthesis: 2-(1-methylbut-2-en-1-yl)aniline

A general procedure for the synthesis of 2-(1-methylbut-2-en-1-yl)aniline involves the Claisen rearrangement of an N-substituted aniline.[4] A related synthesis of 2-(1-methylbut-1-en-1-yl)aniline from 2-(1-methylbut-2-en-1-yl)aniline has been described and involves heating with potassium hydroxide.[6]

Protocol for a related monomer, 2-(1-methylbut-1-en-1-yl)aniline:

  • 2-(1-Methylbut-2-en-1-yl)aniline (2 g, 12.4 mmol) is heated with KOH (0.7 g, 12.4 mmol) in a steel reactor at 300°C for 1 hour.[6]

  • The reaction mixture is cooled to room temperature.[6]

  • The product is decanted from the solid residue.[6]

  • The crude product is washed with water (2 x 25 mL).[6]

  • Extraction is performed with ethyl acetate (2 x 15 mL).[6]

  • The organic phase is dried with MgSO4.[6]

  • The solvent is removed under reduced pressure to yield 2-(1-methylbut-1-en-1-yl)aniline.[6]

Polymer Synthesis: Poly(2-(1-methylbut-2-en-1-yl)aniline)

The synthesis of the polymer is typically achieved through chemical oxidative polymerization.

Protocol for Chemical Oxidative Polymerization:

  • The monomer, for instance 2-(1-methylbut-1-en-1-yl)aniline (1 g, 6.2 mmol), is added to a 0.2 mol L-1 aqueous solution of HCl (50 mL).[6]

  • The polymerization is initiated by the dropwise addition of an ammonium persulfate solution (with a monomer to oxidant molar ratio of 1.00:1.25) in a 0.2 mol L-1 aqueous HCl solution (50 mL).[6]

  • The reaction is conducted at 20°C for 24 hours.[6]

  • The resulting polymer is then collected and purified.

Data Presentation

Table 1: Copolymerization of Aniline (Ani) and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline (ClPA)[7]
Molar Ratio (Ani:ClPA)CopolymerYield (%)
9:1P171
7:1P278
5:1P378
3:1P467
1:1P560
1:3P674
1:5P781
1:7P877
1:9P979
Table 2: Properties of Poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline)s[2]
PropertyObservation
Solubility Significantly improved in typical organic solvents with an increasing content of the substituted monomer.
Morphology Dependent on the co-monomer ratio.
Photoluminescence Enhanced with a higher content of the substituted monomer.
Moisture Sensitivity Increased with a higher content of the substituted monomer, showing high sensitivity of electrical conductivity to ambient moisture.

Visualizations

Monomer_Synthesis_Workflow start Start: 2-(1-Methylbut-2-en-1-yl)aniline + KOH heat Heat at 300°C for 1 hour start->heat cool Cool to Room Temperature heat->cool decant Decant Product cool->decant wash Wash with Water decant->wash extract Extract with Ethyl Acetate wash->extract dry Dry with MgSO4 extract->dry evaporate Remove Solvent dry->evaporate end End: 2-(1-Methylbut-1-en-1-yl)aniline evaporate->end

Caption: Workflow for the synthesis of a this compound analog.

Polymer_Synthesis_Workflow monomer Monomer in 0.2M HCl reaction Mix and React at 20°C for 24h monomer->reaction oxidant Ammonium Persulfate in 0.2M HCl oxidant->reaction collection Collect Polymer reaction->collection purification Purify Polymer collection->purification final_polymer Final Polymer Product purification->final_polymer Sensor_Application_Logic polymer Soluble Conductive Polymer film Thin Film Fabrication polymer->film sensor Chemical Sensor Device film->sensor analyte Analyte Exposure (e.g., Moisture, Ammonia) sensor->analyte response Change in Electrical Conductivity analyte->response signal Sensor Signal Output response->signal

References

Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates. While specific data on the medicinal chemistry applications of 2-(But-2-en-1-yl)aniline are limited in publicly available literature, this document will focus on the broader applications of substituted aniline derivatives, drawing upon established research to provide detailed application notes, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to the investigation of novel aniline derivatives like this compound.

Application Notes

Anticancer Activity: Kinase Inhibition

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors, which are critical for cancer therapy.[1][2] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Aniline derivatives have been successfully developed to target various kinases, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

  • Mechanism of Action : Aniline-based inhibitors typically act as ATP-competitive inhibitors. The aniline nitrogen and its substituents form hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways responsible for cell proliferation, survival, and angiogenesis.

  • Examples of Targeted Kinases :

    • c-Src : Deregulated c-Src activity promotes tumor invasion and metastasis. Anilinoquinazoline derivatives have been developed as potent and specific inhibitors of the c-Src tyrosine kinase domain.[2]

    • Mer/c-Met : Dual inhibitors of Mer and c-Met kinases are being investigated for the treatment of various tumors. 2-Substituted aniline pyrimidine derivatives have shown promise in this area.[4][5]

    • Other Kinases : The aniline scaffold is also found in inhibitors of VEGFR, PDGFR, and KIT, among others.[1][3]

Anticancer Activity: Tubulin Polymerization Inhibition

Another important anticancer application of aniline derivatives is the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and are critical for cell division.

  • Mechanism of Action : Certain aniline-containing compounds bind to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

  • Structure-Activity Relationship (SAR) : For 2-anilino triazolopyrimidine derivatives, the substitution pattern on the aniline ring is crucial for antiproliferative activity. Small electron-releasing groups at the para-position of the phenyl ring, such as methyl or ethyl, have been shown to enhance potency.[6]

Quantitative Data

The following tables summarize the inhibitory activities of representative substituted aniline derivatives against various cancer-related targets and cell lines.

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases [4]

Compound Mer IC50 (nM) c-Met IC50 (nM)

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

Table 2: Antiproliferative Activity of 2-Substituted Aniline Pyrimidine Derivatives [4]

Compound HepG2 IC50 (µM) MDA-MB-231 IC50 (µM) HCT116 IC50 (µM)

| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |

Table 3: Antiproliferative Activity of 2-Anilino Triazolopyrimidine Derivatives [6]

Compound HeLa IC50 (nM) A549 IC50 (nM) HT-29 IC50 (nM)
3d (p-toluidino) 30 43 35
3h (p-ethylanilino) 160 240 180

| 3f (3',4'-dimethylanilino) | 67 | 160 | 110 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a 2-substituted aniline derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Kinase_Inhibitor_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Aniline_Inhibitor Aniline-based Kinase Inhibitor Aniline_Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to Active Site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Generic signaling pathway of a receptor tyrosine kinase and its inhibition by an aniline-based ATP-competitive inhibitor.

Experimental_Workflow Synthesis Synthesis of Aniline Derivatives Screening In Vitro Kinase Inhibition Assay Synthesis->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Cell_Assay Cell Proliferation Assay (e.g., MTT) Hit_ID->Cell_Assay Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Selection->In_Vivo SAR_Concept Core Aniline Core N-H H_Bond_Acceptor H-Bond Acceptor Core:f1->H_Bond_Acceptor H-Bond R1 R1 (e.g., But-2-en-1-yl) Kinase_Pocket Kinase ATP Binding Pocket R2 R2 (Substituents on Ring) Hydrophobic_Pocket Hydrophobic Pocket R2->Hydrophobic_Pocket van der Waals

References

The Versatile Building Block: 2-(But-2-en-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(But-2-en-1-yl)aniline, a substituted aniline bearing a reactive butenyl side chain, serves as a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a nucleophilic amino group ortho to an alkenyl substituent, provides a powerful platform for the construction of a variety of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds, particularly quinolines and indoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key intermediate in the synthesis of complex organic molecules.

Application Notes

The primary application of this compound and its derivatives lies in their use as precursors for intramolecular cyclization reactions to afford substituted quinoline and indole ring systems. The strategic positioning of the amino and butenyl groups allows for efficient ring closure facilitated by various catalytic methods.

1. Synthesis of Quinolines via Palladium-Catalyzed Cyclization:

A prominent application of this compound derivatives is the synthesis of substituted quinolines through palladium-catalyzed intramolecular cyclization. This transformation is particularly effective for substituted 2-(1-methyl-2-butenyl)anilines, which can be readily prepared from the corresponding this compound. The nature and position of substituents on the aromatic ring can influence the direction and selectivity of the cyclization, leading to either quinoline or indole derivatives. For instance, the cyclization of 2-(1-methyl-2-butenyl)anilines using catalytic amounts of PdCl₂ can selectively yield quinoline derivatives.

2. Lewis Acid-Catalyzed Heterocycle Synthesis:

Lewis acids can also effectively catalyze the intramolecular cyclization of 2-alkenylaniline derivatives. This method offers an alternative to palladium-based catalysis and can provide access to a diverse range of substituted quinolines. The choice of Lewis acid and reaction conditions can be tuned to optimize the yield and selectivity of the desired heterocyclic product.

Logical Workflow for Synthesis and Application

cluster_synthesis Synthesis of Starting Material cluster_application Application in Heterocycle Synthesis start Aniline & But-2-en-1-yl bromide sm This compound start->sm Alkylation pd_cat Palladium-Catalyzed Cyclization sm->pd_cat la_cat Lewis Acid-Catalyzed Cyclization sm->la_cat quinoline Substituted Quinolines pd_cat->quinoline indole Substituted Indoles pd_cat->indole la_cat->quinoline substrate 2-Alkenylaniline intermediate1 Aminopalladation Intermediate substrate->intermediate1 + Pd(II) pd_catalyst Pd(II) intermediate2 Carbopalladation Intermediate intermediate1->intermediate2 Intramolecular Attack product Quinoline/Indole intermediate2->product β-Hydride Elimination reductive_elimination Reductive Elimination intermediate2->reductive_elimination product->pd_catalyst Regeneration reductive_elimination->product

Metal-Free Synthesis of Indoles from 2-Alkenylanilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of indoles from 2-alkenylanilines. The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis without transition metal catalysts is of significant interest for avoiding metal contamination in pharmaceutical intermediates. The following sections detail various methodologies, present quantitative data for substrate scope, and provide step-by-step experimental procedures.

DDQ-Mediated Oxidative C–H Amination

This method, developed by Youn and coworkers, utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to effect the intramolecular C–H amination of N-Tosyl-2-alkenylanilines. The reaction is operationally simple and provides access to a diverse range of substituted indoles.[1][2][3] A proposed mechanism involves a single electron transfer (SET) to generate a radical cation, followed by a migratorial process through a phenonium ion intermediate.[1][2][3]

Data Presentation: Substrate Scope of DDQ-Mediated Indole Synthesis
EntrySubstrate (N-Ts-2-alkenylaniline)ProductYield (%)
14-methyl-N-(2-styrylphenyl)benzenesulfonamide2-phenyl-1-tosyl-1H-indole95
2N-(2-(4-methylstyryl)phenyl)-4-methylbenzenesulfonamide2-(p-tolyl)-1-tosyl-1H-indole96
3N-(2-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide2-(4-methoxyphenyl)-1-tosyl-1H-indole97
4N-(2-(4-chlorostyryl)phenyl)-4-methylbenzenesulfonamide2-(4-chlorophenyl)-1-tosyl-1H-indole85
5N-(4-chloro-2-styrylphenyl)-4-methylbenzenesulfonamide5-chloro-2-phenyl-1-tosyl-1H-indole93
64-methyl-N-(4-methyl-2-styrylphenyl)benzenesulfonamide5-methyl-2-phenyl-1-tosyl-1H-indole94
7N-(2-(prop-1-en-2-yl)phenyl)-4-methylbenzenesulfonamide2-methyl-1-tosyl-1H-indole75
Experimental Protocol: Synthesis of 2-phenyl-1-tosyl-1H-indole

Materials:

  • N-(2-styrylphenyl)-4-methylbenzenesulfonamide (1a)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,4-Dioxane, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-styrylphenyl)-4-methylbenzenesulfonamide (0.1 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (1.0 mL) is added DDQ (0.12 mmol, 1.2 equiv).

  • The reaction mixture is stirred at 100 °C for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (10 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-1-tosyl-1H-indole.

NIS-Mediated Cascade C–N Bond Formation/Aromatization

A rapid and efficient synthesis of indoles from N-Ts-2-alkenylanilines can be achieved using N-iodosuccinimide (NIS) as a mediator. This method proceeds under mild conditions without the need for additional catalysts or additives and offers very good yields for a variety of substrates.[4]

Data Presentation: Substrate Scope of NIS-Mediated Indole Synthesis
EntrySubstrate (N-Ts-2-alkenylaniline)SolventTime (h)Yield (%)
14-methyl-N-(2-styrylphenyl)benzenesulfonamideCHCl₃0.595
2N-(2-(4-methylstyryl)phenyl)-4-methylbenzenesulfonamideCHCl₃0.596
3N-(2-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamideCHCl₃0.592
4N-(2-(4-chlorostyryl)phenyl)-4-methylbenzenesulfonamideCHCl₃193
5N-(4-chloro-2-styrylphenyl)-4-methylbenzenesulfonamideCHCl₃191
64-methyl-N-(4-methyl-2-styrylphenyl)benzenesulfonamideCHCl₃0.594
7N-(2-(prop-1-en-2-yl)phenyl)-4-methylbenzenesulfonamideCHCl₃285
Experimental Protocol: Synthesis of 2-phenyl-1-tosyl-1H-indole

Materials:

  • N-(2-styrylphenyl)-4-methylbenzenesulfonamide (1a)

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-styrylphenyl)-4-methylbenzenesulfonamide (0.1 mmol, 1.0 equiv) in chloroform (1.0 mL) is added NIS (0.2 mmol, 2.0 equiv).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ (10 mL).

  • The layers are separated, and the aqueous layer is extracted with chloroform (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-1-tosyl-1H-indole.

Electrochemical Iodine-Mediated C(sp²)-H Amination

An electrochemical approach provides a metal-free method for the intramolecular C(sp²)-H amination of 2-vinylanilines.[5] This method uses iodine as a mediator and allows for the switchable synthesis of indoline and indole derivatives.[5] The reaction proceeds under mild conditions without the need for stoichiometric chemical oxidants.[5]

Data Presentation: Substrate Scope of Electrochemical Indole Synthesis
EntrySubstrate (2-vinylaniline)ProductYield (%)
1N-(2-vinylaniline)Indole85
2N-methyl-2-vinylaniline1-methyl-1H-indole92
34-methyl-2-vinylaniline5-methyl-1H-indole88
44-methoxy-2-vinylaniline5-methoxy-1H-indole86
54-chloro-2-vinylaniline5-chloro-1H-indole82
6N-(2-(prop-1-en-2-yl)phenyl)amine2-methyl-1H-indole78
Experimental Protocol: General Procedure for Electrochemical Indole Synthesis

Materials and Equipment:

  • 2-Vinylaniline substrate

  • Tetramethylammonium iodide (Me₄NI)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Acetonitrile (CH₃CN), anhydrous

  • Water

  • Undivided electrochemical cell

  • Graphite anode

  • Platinum cathode

  • DC power supply

Procedure:

  • In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the 2-vinylaniline substrate (0.5 mmol), Me₄NI (0.25 mmol), and NH₄PF₆ (0.5 mmol) in a mixture of CH₃CN/H₂O (5:1, 6 mL).

  • The electrolysis is carried out at a constant current of 5 mA at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Reaction cluster_end Product start1 2-Alkenylaniline Derivative reaction Intramolecular Oxidative Cyclization start1->reaction reagent Metal-Free Oxidant/Mediator (e.g., DDQ, NIS, I₂/e⁻) reagent->reaction solvent Solvent (e.g., Dioxane, CHCl₃, CH₃CN) solvent->reaction end_product Substituted Indole reaction->end_product

Caption: General workflow for the metal-free synthesis of indoles.

G A N-Ts-2-alkenylaniline B Radical Cation A->B -e⁻ (SET) C Phenonium Ion Intermediate B->C Intramolecular [1,2]-Aryl Migration D Cyclized Intermediate C->D Cyclization E Indole Product D->E Aromatization DDQ DDQ DDQH DDQH• DDQ->DDQH

Caption: Proposed mechanism for DDQ-mediated indole synthesis.

References

Application Notes and Protocols: Copolymerization of 2-(But-2-en-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the copolymerization of 2-(alkenyl)aniline derivatives, with a focus on their potential applications in the biomedical field, including drug development. While direct studies on the copolymerization of 2-(But-2-en-1-yl)aniline with a wide range of monomers are limited in publicly available literature, this document leverages data from closely related structures, such as 2-[2-chloro-1-methylbut-2-en-1-yl]aniline and 2-(1-methylbut-2-en-1-yl)aniline, to provide representative protocols and insights.

Introduction

Polyaniline (PANI) is a conductive polymer with significant potential in biomedical applications, including biosensors, tissue engineering, and controlled drug delivery systems.[1][2][3][4][5] However, the practical use of PANI is often hindered by its poor solubility and processability.[1][3][5] A common strategy to overcome these limitations is the copolymerization of aniline with substituted aniline monomers. The introduction of functional groups, such as the butenyl group in this compound, can enhance solubility and provide a reactive handle for the conjugation of drugs or targeting moieties, making the resulting copolymers attractive for drug development.

Quantitative Data Summary

The following table summarizes the yield of copolymers synthesized from aniline and a substituted 2-(alkenyl)aniline derivative at various molar feed ratios. This data is indicative of the reaction efficiency under specific experimental conditions.

Table 1: Synthesis of Copolymers of Aniline (Ani) with 2-[2-chloro-1-methylbut-2-en-1-yl]aniline (ClPA)

Molar Ratio (Ani:ClPA)Copolymer DesignationYield (%)
9:1P171
7:1P278
5:1P378
3:1P467
1:1P560
1:3P674
1:5P781
1:7P877
1:9P979

Data extracted from a study on the chemical oxidative copolymerization of aniline with 2-[2-chloro-1-methylbut-2-en-1-yl]aniline.

Experimental Protocols

This section provides a detailed protocol for the chemical oxidative copolymerization of an aniline derivative. This method can be adapted for the copolymerization of this compound with other comonomers.

Protocol 1: Chemical Oxidative Copolymerization of Aniline with a Substituted Aniline Derivative

This protocol is based on the synthesis of poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline).

Materials:

  • Aniline (Ani)

  • 2-[2-chloro-1-methylbut-2-en-1-yl]aniline (ClPA) (or other substituted aniline)

  • 1 M Hydrochloric Acid (HCl)

  • Ammonium persulfate (APS)

  • Petroleum ether

  • Methanol

  • Acetone

  • Distilled water

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a reaction flask, dissolve the desired molar ratio of aniline and the substituted aniline derivative in 50 mL of 1 M HCl. For example, for a 9:1 molar ratio, dissolve 9.0 mmol of aniline and 0.9 mmol of the substituted aniline.

  • Cooling: Place the reaction flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: Prepare the oxidant solution by dissolving ammonium persulfate in 1 M HCl. The monomer to oxidant molar ratio should be 1.00:1.25.

  • Polymerization: Add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to proceed for 24 hours at 20 °C. A green precipitate should form.

  • Isolation and Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the precipitate with petroleum ether to remove any oligomers.

    • Subsequently, wash the precipitate with 0.2 M HCl.

    • Continue washing with distilled water until the filtrate becomes colorless.

    • Finally, wash the product with methanol and acetone.

  • Drying: Dry the final copolymer product in a vacuum oven at room temperature for 72 hours.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chemical oxidative copolymerization process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product monomer_sol Prepare Monomer Solution (Aniline + Substituted Aniline in HCl) cool Cool Monomer Solution (0-5 °C) monomer_sol->cool oxidant_sol Prepare Oxidant Solution (Ammonium Persulfate in HCl) polymerization Dropwise Addition of Oxidant & Polymerization (24h) oxidant_sol->polymerization cool->polymerization filtration Filter Precipitate polymerization->filtration wash_pe Wash with Petroleum Ether filtration->wash_pe wash_hcl Wash with 0.2 M HCl wash_pe->wash_hcl wash_water Wash with Distilled Water wash_hcl->wash_water wash_solvents Wash with Methanol & Acetone wash_water->wash_solvents drying Vacuum Dry (72h) wash_solvents->drying copolymer Final Copolymer drying->copolymer

Caption: Workflow for Chemical Oxidative Copolymerization.

Logical Relationship: Improving Polyaniline Properties

This diagram illustrates the logical relationship of how copolymerization addresses the limitations of polyaniline for biomedical applications.

logical_relationship PANI Polyaniline (PANI) Limitations Limitations: - Poor Solubility - Difficult Processability PANI->Limitations Copolymerization Copolymerization with This compound Limitations->Copolymerization Solution Improved_Properties Improved Properties: - Enhanced Solubility - Functional Handles (Butenyl Group) Copolymerization->Improved_Properties Applications Biomedical Applications Improved_Properties->Applications Drug_Delivery Drug Delivery Applications->Drug_Delivery Biosensors Biosensors Applications->Biosensors Tissue_Engineering Tissue Engineering Applications->Tissue_Engineering

Caption: Strategy to Enhance Polyaniline for Biomedical Use.

Application Notes for Drug Development

  • Enhanced Solubility and Biocompatibility: The incorporation of substituted anilines, such as this compound, into the polyaniline backbone can disrupt the chain packing and increase the entropy of the system, leading to improved solubility in common organic solvents and potentially in aqueous media, which is crucial for biological applications.

  • Functional Handles for Drug Conjugation: The butenyl group in this compound serves as a reactive site. This double bond can be functionalized post-polymerization through various chemical reactions (e.g., hydroboration-oxidation, epoxidation, thiol-ene click chemistry) to attach drug molecules, targeting ligands, or imaging agents. This allows for the creation of sophisticated drug delivery systems.

  • Tunable Properties: By varying the molar ratio of this compound to other comonomers (like aniline or acrylics), the physicochemical properties of the resulting copolymer can be tuned. This includes adjusting the hydrophilicity/hydrophobicity, conductivity, and drug-loading capacity to optimize the performance of a drug delivery vehicle.

  • Potential for Stimuli-Responsive Systems: The conductive nature of the polyaniline backbone opens up possibilities for creating stimuli-responsive drug release systems. Changes in pH or electrical potential could trigger conformational changes in the polymer, leading to the controlled release of an encapsulated or conjugated drug.

  • Considerations for Further Research: While the copolymerization of substituted anilines shows great promise, further studies are needed to fully characterize the copolymers of this compound. This includes detailed analysis of their molecular weight, polydispersity, thermal properties, and, most importantly, their biocompatibility and cytotoxicity for any in vivo applications. Investigating the copolymerization with a broader range of comonomers, such as acrylates, methacrylates, and styrene, could lead to a new class of functional biomaterials.[6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(But-2-en-1-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product Discoloration (Yellow to Dark Brown)

  • Question: My purified this compound is colored, ranging from yellow to dark brown. What is the cause and how can I obtain a colorless product?

  • Answer: Discoloration in anilines is a common issue primarily caused by aerial oxidation, which leads to the formation of highly colored polymeric impurities.[1][2] Old or improperly stored starting materials are often already discolored.[1][2]

    Troubleshooting Steps:

    • Initial Wash: Before extensive purification, wash the crude product with a dilute aqueous solution of sodium bisulfite to remove some oxidation products.

    • Treatment with Activated Carbon: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon and adsorbed colored impurities.

    • Distillation under Reduced Pressure: Vacuum distillation is a highly effective method for separating the desired aniline from non-volatile polymeric impurities.[1][3] The lower temperature required for distillation under vacuum minimizes thermal decomposition.[1]

    • Storage: After purification, store the colorless this compound under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial and at a low temperature to prevent re-oxidation.

Issue 2: Incomplete Separation of Impurities during Column Chromatography

  • Question: I am using column chromatography to purify my product, but I am getting poor separation from starting materials or side products. How can I improve the separation?

  • Answer: Poor separation in column chromatography can result from an inappropriate solvent system, improper column packing, or the basic nature of the aniline interacting with the silica gel.

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) to identify the optimal eluent for separation.

      • For basic compounds like anilines, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[4]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow and optimal separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor separation.

Issue 3: Low Recovery after Recrystallization

  • Question: I am attempting to purify this compound by recrystallization, but my yield is very low. What could be the reason, and how can I improve it?

  • Answer: Low recovery during recrystallization is often due to the selection of a suboptimal solvent, using too much solvent, or cooling the solution too quickly.[5][6]

    Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Test a variety of solvents to find the best one. For anilines, solvents like ethanol, isopropanol, or mixtures of hexane and ethyl acetate might be suitable.

    • Use Minimal Hot Solvent: Dissolve the impure solid in the minimum amount of boiling solvent required to achieve complete dissolution.[5] Using an excess of solvent will result in a significant portion of the product remaining in the solution upon cooling, thus lowering the yield.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[6] Rapid cooling in an ice bath can cause the compound to precipitate out too quickly, trapping impurities.[6] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.[5]

    • Second Crop of Crystals: If a significant amount of product remains in the mother liquor, you can concentrate the solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For general purification to remove non-volatile impurities and colored byproducts, vacuum distillation is often the most effective and straightforward method.[1][3] It is particularly useful for liquid anilines. For solid derivatives or to remove isomers, column chromatography or recrystallization would be more appropriate.

Q2: How can I remove water from my this compound sample?

A2: Aniline and its derivatives are often hygroscopic.[2][8] To remove water, you can dry the compound using a suitable drying agent before final purification.

  • For a solution: Dry the organic solution containing the aniline with a solid drying agent like anhydrous sodium sulfate, magnesium sulfate, or potassium hydroxide (KOH) pellets.[8]

  • For the neat oil: Stir the liquid aniline over KOH pellets, followed by decanting or filtering.[2][8] Subsequently, vacuum distillation will effectively remove any residual water.[1]

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes. Anilines are toxic and can be absorbed through the skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing a distillation, ensure the apparatus is set up correctly to avoid pressure buildup.

Q4: My this compound is a salt (e.g., hydrochloride). How do I purify it?

A4: If your product is a salt, you will first need to neutralize it to obtain the free base before proceeding with methods like distillation or chromatography.

  • Dissolve the salt in water.

  • Add a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the solution is basic (check with pH paper).[8]

  • The free aniline will separate as an oil or a solid.

  • Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Wash the organic layer with brine, dry it over a suitable drying agent, and then proceed with your chosen purification method.

Quantitative Data Summary

The following tables provide typical parameters for the purification of substituted anilines. Note that optimal conditions for this compound may vary.

Table 1: Vacuum Distillation Parameters

ParameterValue
Boiling Point (Aniline, atmospheric)184 °C[1]
Boiling Point (Aniline, at 20 mmHg)~72 °C[1]
Typical Pressure Range1-20 mmHg
Expected Purity>99%
Typical Yield80-95%

Table 2: Column Chromatography Conditions

ParameterTypical Value/Condition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase ExampleHexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Mobile Phase Modifier0.1-1% Triethylamine[4]
Expected Purity>98%
Typical Yield70-90%

Table 3: Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterInsolubleSlightly SolublePoor (unless as a salt)
HexaneInsolubleSolublePotentially Good
EthanolSolubleVery SolublePoor (too soluble)
IsopropanolSparingly SolubleSolubleGood
Hexane/Ethyl AcetateVaries with ratioVaries with ratioPotentially Good

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Drying: Place the crude this compound in a round-bottom flask and add a few pellets of potassium hydroxide (KOH).[2] Stir for 30-60 minutes to remove residual water.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[1]

  • Distillation: Heat the flask gently in a heating mantle while applying vacuum.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The pure this compound should be a colorless liquid.[1]

  • Storage: Transfer the purified product to a clean, dry, amber vial and store under an inert atmosphere.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_start Crude Product Analysis cluster_methods Purification Method Selection cluster_end Final Product start Crude this compound analysis Assess Impurities (TLC, NMR) start->analysis distillation Vacuum Distillation (for colored/non-volatile impurities) analysis->distillation Liquid & Colored chromatography Column Chromatography (for isomers/close-boiling impurities) analysis->chromatography Complex Mixture recrystallization Recrystallization (if product is solid) analysis->recrystallization Solid Product end_product Pure this compound distillation->end_product chromatography->end_product recrystallization->end_product

Caption: A decision-making workflow for selecting the appropriate purification method.

troubleshooting_discoloration Troubleshooting Product Discoloration start Colored Product step1 Wash with aq. NaHSO3 start->step1 step2 Treat with Activated Carbon step1->step2 step3 Vacuum Distillation step2->step3 end_product Colorless Product step3->end_product storage Store under Inert Gas in Amber Vial end_product->storage

Caption: A logical guide for troubleshooting product discoloration.

References

Technical Support Center: Synthesis of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(But-2-en-1-yl)aniline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Yield of the Desired Product Reaction conditions (temperature, time) are not optimal. Inactive reagents or catalyst. Predominance of N-alkylation over C-alkylation.Verify the reaction temperature and extend the reaction time. Use fresh aniline and a high-purity butenylating agent. Consider using a Lewis acid catalyst to promote C-alkylation, though this may introduce other side products.
2. Mixture Contains Significant Amounts of N-Substituted Byproducts Aniline's nitrogen is a strong nucleophile, leading to competitive N-alkylation. The N-alkylated product, N-(but-2-en-1-yl)aniline, is often a major byproduct.Protect the amine group with a suitable protecting group (e.g., tosyl) before alkylation, followed by deprotection. Employ reaction conditions known to favor C-alkylation, such as specific Lewis acid catalysis.
3. Presence of Poly-alkylated Products The mono-alkylated product is more nucleophilic than the starting aniline, leading to further reaction (overalkylation). This results in N,N-di(but-2-en-1-yl)aniline or C,N-di-substituted products.Use a large excess of aniline relative to the butenylating agent to increase the statistical probability of mono-alkylation. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
4. Reaction Mixture or Product is Dark/Colored Oxidation of the aniline moiety. Anilines are susceptible to air oxidation, which can form colored quinone-like impurities.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Purify the final product using column chromatography or activated carbon treatment to remove colored impurities.
5. Isomeric Impurities Detected Isomerization of the but-2-enyl group under acidic or basic conditions. Use of an isomeric mixture of the butenylating agent (e.g., crotyl bromide vs. 3-bromo-1-butene).Ensure the starting butenylating agent is isomerically pure. Maintain neutral or carefully controlled pH conditions during the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound via direct alkylation?

The main side reactions are N-alkylation and poly-alkylation. Aniline is an ambident nucleophile, meaning it can react at the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). N-alkylation is often kinetically favored, leading to the formation of N-(but-2-en-1-yl)aniline. Furthermore, the amine products are themselves nucleophilic and can react again with the alkylating agent, a process known as overalkylation, yielding di- or even tri-substituted products.

Side Reaction Pathways

The diagram below illustrates the competition between the desired C-alkylation and the major side reactions.

Side_Reactions Figure 1. Competing Reaction Pathways cluster_reactants Reactants Aniline Aniline Desired_Product This compound (Desired C-Alkylation) Aniline->Desired_Product ortho C-alkylation (Favored Pathway) N_Alkylation N-(But-2-en-1-yl)aniline (N-Alkylation Side Product) Aniline->N_Alkylation N-alkylation (Competing Pathway) Butenyl_Br But-2-en-1-yl Bromide Poly_Alkylation Poly-alkylated Products (Overalkylation Side Product) Butenyl_Br->Poly_Alkylation Desired_Product->Poly_Alkylation Further N-alkylation N_Alkylation->Poly_Alkylation Further N- or C-alkylation

Caption: Figure 1. Competing Reaction Pathways

Q2: How can I purify this compound from its N-alkylated isomer?

Separating C- and N-alkylated isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can typically resolve the two isomers. The C-alkylated product is generally less polar than the N-alkylated product.

  • Salt Formation and Recrystallization: It may be possible to selectively crystallize one isomer by converting the mixture into salts (e.g., hydrochlorides or sulfonates). This technique relies on differences in the crystal lattice energies and solubilities of the isomeric salts.

Q3: Is an alternative synthetic route available to avoid these side reactions?

Yes, a common alternative is the 3-aza-Cope rearrangement . This multi-step process involves:

  • First, synthesizing the N-allylic aniline, N-(but-2-en-1-yl)aniline.

  • Then, inducing a-sigmatropic rearrangement, typically by heating in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TsOH). This rearrangement selectively forms the ortho-C-alkylated product.

While this method offers high regioselectivity for the ortho position, it has its own challenges, such as the potential for side products generated by the Lewis acid.

Q4: My final product is unstable and darkens over time. Why is this happening and how can I prevent it?

Anilines, particularly those with activating groups like alkyl chains, are prone to air oxidation. The darkening is due to the formation of small quantities of highly colored, oxidized oligomeric or polymeric impurities. To ensure stability:

  • Store the purified product under an inert atmosphere (nitrogen or argon).

  • Keep it in a sealed, amber-colored vial to protect from light and air.

  • Store at a low temperature (refrigeration is recommended).

  • Consider adding a small amount of an antioxidant like BHT if the application allows.

Experimental Protocols

Protocol 1: General Procedure for Direct Alkylation of Aniline

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (e.g., 3-5 equivalents) and a suitable solvent (e.g., toluene or xylenes).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Reagent Addition: While stirring, slowly add but-2-en-1-yl bromide (1 equivalent) to the solution at room temperature over 30-60 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a mild aqueous base (e.g., NaHCO₃ solution) to remove any acid byproduct and unreacted aniline salt, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to separate the desired ortho-C-alkylated product from N-alkylated and poly-alkylated side products.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Once dry, load the powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Workflow

If an experiment yields unsatisfactory results, the following logical workflow can help diagnose the issue.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analyze No_Product Mainly Unreacted Starting Material Analyze->No_Product No conversion Side_Products Complex Mixture of Side Products Analyze->Side_Products Multiple spots/peaks N_Alkylation_Major N-Alkylation is the Major Product Analyze->N_Alkylation_Major Isomer is major product Check_Conditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? - Reagents inactive? No_Product->Check_Conditions Check_Stoichiometry Adjust Stoichiometry: - Use excess aniline - Slow addition of alkylating agent Side_Products->Check_Stoichiometry Change_Strategy Change Synthetic Strategy: - Use protecting group - Attempt Aza-Cope rearrangement N_Alkylation_Major->Change_Strategy

Caption: Figure 2. Troubleshooting Workflow

Optimization of reaction conditions for ortho-alkenylation of anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the ortho-alkenylation of anilines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a directing group in ortho-alkenylation of anilines?

A1: Directing groups are crucial for achieving regioselectivity in C-H functionalization reactions. In the context of aniline alkenylation, a directing group, often attached to the nitrogen atom, coordinates with the metal catalyst to facilitate the activation of the C-H bond at the ortho position, leading to the desired product.[1][2] Common directing groups include acyl, Boc (tert-butyloxycarbonyl), and pyridyl groups.[2][3][4] Some methods also utilize a weakly coordinating amide carbonyl group. The use of a directing group can prevent undesired side reactions and enhance the efficiency of the ortho-alkenylation.

Q2: Can ortho-alkenylation of anilines be performed without a directing group?

A2: While challenging, ortho-alkenylation of free anilines is possible.[5] These reactions often require specific catalytic systems, such as those based on magnesium, that can promote the reaction without a directing group on the nitrogen.[5] However, protocols involving directing groups are generally more common and often provide higher yields and selectivity.[4] The use of unprotected primary anilines in C-H activation reactions is considered rare.[2][6]

Q3: What are the common catalysts used for this transformation?

A3: A variety of transition metal catalysts are employed for the ortho-alkenylation of anilines. These include complexes of:

  • Rhodium(III) [3][4]

  • Palladium [2]

  • Ruthenium [7][8]

  • Cobalt(III) [9]

  • Magnesium (for free anilines)[5]

The choice of catalyst can significantly impact the reaction's efficiency, substrate scope, and functional group tolerance.

Q4: What is the role of an oxidant in some ortho-alkenylation reactions?

A4: In many catalytic cycles for C-H functionalization, an oxidant is required to regenerate the active form of the catalyst. For example, in some rhodium(III)-catalyzed reactions, a copper salt like Cu(OAc)₂ is used as an oxidant.[4] The oxidant facilitates the reductive elimination step and allows the catalyst to participate in multiple turnovers.

Troubleshooting Guide

This guide addresses common issues encountered during the ortho-alkenylation of anilines.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is properly stored and handled to prevent degradation. Consider using a freshly opened bottle or a glovebox for catalyst handling.
Inappropriate Directing Group The chosen directing group may not be effective for the specific substrate or catalytic system. Consult the literature for directing groups known to work well with your chosen catalyst and aniline derivative. The Boc group is a removable directing group that has proven effective in rhodium(III)-catalyzed reactions.[3][4]
Incorrect Solvent The solvent plays a critical role in the reaction. For magnesium-catalyzed reactions of free anilines, hexafluoroisopropanol (HFIP) has been shown to be effective.[5] For other systems, solvents like DMA or pinacolone might be more suitable.[6] Always use dry, high-purity solvents.
Suboptimal Temperature The reaction temperature may be too low for the C-H activation to occur efficiently or too high, leading to catalyst decomposition or side product formation. Optimize the temperature in small increments (e.g., 10-20 °C).
Presence of Inhibitors Water or other impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are pure and dry. Free amines can sometimes act as inhibitors for certain catalysts.[5]

Problem 2: Poor Regioselectivity (Formation of meta or para isomers)

Possible Cause Suggested Solution
Ineffective Directing Group A weakly coordinating or improperly positioned directing group may not effectively guide the catalyst to the ortho position. Re-evaluate the directing group strategy.
Reaction Mechanism In some cases, particularly with unprotected anilines, competing reaction pathways can lead to other isomers. For instance, some palladium-catalyzed alkenylations of anilines have been reported to be para-selective.[6] Carefully review the literature for the expected regioselectivity of your chosen method.
Steric Hindrance Bulky substituents on the aniline or the alkene may hinder the approach of the catalyst to the ortho position, favoring other isomers. Consider using a less sterically demanding directing group or alkene.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Homocoupling of the Alkene This can occur if the oxidative addition of the alkene to the catalyst is faster than the C-H activation step. Adjusting the reaction concentration or the rate of addition of the alkene may help.
Over-alkenylation (Dialkenylation) If both ortho positions are accessible, dialkenylation can occur. Using a stoichiometric amount of the alkene or a shorter reaction time can minimize this.
N-alkenylation Direct reaction of the aniline nitrogen with the alkene can be a competing pathway, especially with unprotected anilines. The choice of catalyst and ligand is crucial to favor C-H activation over N-H functionalization.[2]

Experimental Protocols

Example Protocol 1: Rhodium(III)-Catalyzed Ortho-Alkenylation of N-Boc-Anilines [3][4]

This protocol is based on the work of Morita et al. and demonstrates a common procedure for ortho-alkenylation using a removable directing group.

  • Materials:

    • N-Boc-aniline derivative (1.0 equiv)

    • Alkene (e.g., acrylate ester, styrene) (2.0-3.0 equiv)

    • [RhCp*Cl₂]₂ (catalyst, 2.5 mol%)

    • Cu(OAc)₂ (oxidant, 2.0 equiv)

    • AgSbF₆ (additive, 10 mol%)

    • Solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • To a reaction vessel, add the N-Boc-aniline, alkene, [RhCp*Cl₂]₂, Cu(OAc)₂, and AgSbF₆.

    • Add the solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Example Protocol 2: Magnesium-Catalyzed Ortho-Alkenylation of Free Anilines [10]

This protocol, based on the work by Chatupheeraphat et al., provides a method for the ortho-alkenylation of anilines without a directing group.

  • Materials:

    • Aniline derivative (3.0 equiv)

    • Alkyne (1.0 equiv)

    • Mg(NTf₂)₂ (catalyst, 5 mol%)

    • Hexafluoroisopropanol (HFIP) (solvent)

  • Procedure:

    • In a screw-cap sealed tube, dissolve the aniline and alkyne in HFIP.

    • Add Mg(NTf₂)₂ to the mixture at room temperature.

    • Stir the reaction mixture at the optimal temperature until the reaction is complete.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, evaporate the solvent to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ortho-Alkenylation of Anilines

Catalyst SystemDirecting GroupOxidantTypical SolventTemperature (°C)Yield Range (%)Reference
[RhCpCl₂]₂ / Cu(OAc)₂BocCu(OAc)₂DCE80-12060-95[3][4]
Mg(NTf₂)₂NoneNoneHFIPRT - 8070-95[5][10]
CpCo(III) complexesAmideNot specifiedNot specifiedNot specifiedModerate to Excellent[9]
Pd(OAc)₂ / LigandNone (para-selective)Not specifiedDMA, Pinacolone130Good to Moderate[6]
[Ru(p-cymene)Cl₂]₂N-heteroarylNot specifiedSolvent-free (ball-milling)Not applicableModerate to Good[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aniline Derivative, Alkene, Catalyst, and Additives start->reagents solvent Add Solvent under Inert Atmosphere reagents->solvent heat Heat and Stir at Optimized Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete quench Cool and Quench Reaction monitor->quench Reaction Complete filter Filter to Remove Solids quench->filter extract Extraction and Washing filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for ortho-alkenylation of anilines.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues issue Low or No Product Yield cat_inactive Inactive Catalyst issue->cat_inactive cond_temp Suboptimal Temperature issue->cond_temp cond_solvent Incorrect/Wet Solvent issue->cond_solvent reag_dg Ineffective Directing Group issue->reag_dg reag_inhibitors Presence of Inhibitors issue->reag_inhibitors cat_solution Solution: Use fresh catalyst, handle under inert atmosphere. cat_inactive->cat_solution cond_solution_temp Solution: Optimize temperature. cond_temp->cond_solution_temp cond_solution_solvent Solution: Use dry, high-purity solvent. cond_solvent->cond_solution_solvent reag_solution_dg Solution: Re-evaluate directing group strategy. reag_dg->reag_solution_dg reag_solution_inhibitors Solution: Purify starting materials. reag_inhibitors->reag_solution_inhibitors

Caption: Troubleshooting guide for low product yield in ortho-alkenylation.

References

Preventing undesired polymerization of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the undesired polymerization of 2-(But-2-en-1-yl)aniline. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and purity of the compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization? A1: this compound is an organic compound featuring both an aniline ring and an allylic (butenyl) side chain. This bifunctional structure makes it susceptible to undesired polymerization through two primary pathways: oxidative polymerization of the aniline moiety and free-radical polymerization of the alkene group. Aniline itself can undergo oxidative polymerization, often initiated by air and light, to form polyaniline.[1][2][3] The allylic double bond is also susceptible to free-radical chain reactions.[4][5]

Q2: What are the initial signs of compound degradation or polymerization? A2: The first sign is typically a change in color. Freshly distilled aromatic amines are often colorless or pale yellow but tend to darken upon storage due to oxidation and the formation of colored oligomers.[6] Increased viscosity, cloudiness, or the formation of solid precipitates are clear indications that significant polymerization has occurred.

Q3: What is a polymerization inhibitor, and how does it work? A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard self-polymerization.[7][] Most inhibitors for this type of compound are radical scavengers. They react with and neutralize the initial free radicals that start the polymerization chain reaction, effectively terminating the process before it can propagate.[7][]

Q4: Can I use the compound directly if it contains an inhibitor? A4: It depends on your specific application. For many chemical reactions, the low concentration of the inhibitor may not interfere. However, for polymerization-sensitive reactions or when using certain catalysts, the inhibitor may need to be removed. Phenolic inhibitors can often be removed by a simple basic wash (e.g., with aqueous NaOH).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My freshly purified this compound has started to turn dark brown after a short time.

  • Question: Why is my compound changing color?

    • Answer: The discoloration is a classic sign of the oxidation of the aniline group.[6][9] This process can be initiated by exposure to atmospheric oxygen and accelerated by light and heat. The initial oxidation products can act as catalysts for further degradation and polymerization.

  • Question: How can I prevent this discoloration?

    • Answer: To prevent discoloration, you must minimize exposure to oxygen and light. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in an amber glass vial or a container wrapped in aluminum foil.[10][11] Storing it at a reduced temperature (e.g., in a refrigerator at 2-8 °C) will also significantly slow the degradation process. Adding a suitable antioxidant or polymerization inhibitor is highly recommended for long-term storage.[6]

Issue 2: The viscosity of my this compound has noticeably increased, and it appears slightly cloudy.

  • Question: What is causing the increase in viscosity?

    • Answer: Increased viscosity indicates the formation of oligomers and polymers. This can happen through either the oxidative coupling of the aniline rings or the radical polymerization of the butenyl side chains.[4][12] The presence of peroxides, which can form from exposure of organic compounds to air, can initiate such radical reactions.[13][14]

  • Question: What should I do now? Can I still use the compound?

    • Answer: If the viscosity increase is minor, the compound may be purified by re-distillation under reduced pressure. However, significant polymerization can make purification difficult. It is crucial to add a polymerization inhibitor immediately after purification to prevent this issue from recurring.

Issue 3: I need to store a batch of this compound for several weeks. What is the best practice?

  • Question: Which inhibitor should I choose, and in what concentration?

    • Answer: Aromatic amines and phenolic compounds are effective inhibitors.[][15] Butylated hydroxytoluene (BHT) or hydroquinone are common choices for unsaturated monomers.[7][16] A concentration range of 100-500 ppm (0.01-0.05% by weight) is typically effective. For enhanced stability, a combination of inhibitors, such as a phenolic compound and an aromatic amine, can sometimes produce a synergistic effect.[15]

  • Question: What are the complete steps for long-term storage?

    • Answer:

      • Ensure the compound is freshly purified (distilled).

      • While the compound is still under an inert atmosphere, add the chosen inhibitor (e.g., BHT) and mix until dissolved.

      • Transfer the stabilized compound to a clean, dry, amber glass bottle.

      • Purge the headspace of the bottle with nitrogen or argon before sealing tightly.

      • Store the sealed bottle in a cool, dark place, such as a refrigerator designated for chemical storage.[10]

Quantitative Data Summary

The table below summarizes common polymerization inhibitors and their recommended concentrations for stabilizing reactive monomers like this compound.

Inhibitor NameAbbreviationTypeRecommended Concentration (by weight)Primary Mechanism
Butylated HydroxytolueneBHTPhenolic100 - 1000 ppm (0.01% - 0.1%)Radical Scavenger
HydroquinoneHQPhenolic100 - 500 ppm (0.01% - 0.05%)Radical Scavenger
4-MethoxyphenolMEHQPhenolic100 - 500 ppm (0.01% - 0.05%)Radical Scavenger
PhenothiazinePTZAmine200 - 1000 ppm (0.02% - 0.1%)Radical Scavenger
Ethylene Thiourea-Thiourea1000 - 5000 ppm (0.1% - 0.5%)Color Stabilizer for Aromatic Amines[6]

Experimental Protocols

Protocol 1: Procedure for Adding Inhibitor to Freshly Purified Compound

  • Preparation: After purification (e.g., vacuum distillation), allow the this compound to cool to room temperature under a continuous stream of an inert gas (N₂ or Ar).

  • Inhibitor Stock Solution: For accurate addition, prepare a stock solution of the chosen inhibitor if adding a very small amount. For example, dissolve 100 mg of BHT in 10 mL of a dry, inert solvent like toluene.

  • Addition: Calculate the required volume of the stock solution to achieve the target concentration (e.g., 200 ppm). Using a syringe, add the inhibitor solution to the stirred compound. If adding the solid directly, weigh the required amount (e.g., 20 mg for 100 g of aniline to get 200 ppm) and add it to the flask.

  • Mixing: Stir the mixture under an inert atmosphere for 15-20 minutes to ensure the inhibitor is fully dissolved.

  • Transfer & Storage: Transfer the stabilized compound to a suitable storage container as described in the long-term storage protocol.

Protocol 2: Recommended Long-Term Storage Procedure

  • Select Container: Choose a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inert Atmosphere: Place the stabilized compound in the bottle.

  • Purge Headspace: Flush the air out of the bottle's headspace by directing a gentle stream of nitrogen or argon into the bottle for 1-2 minutes.

  • Seal: Immediately and tightly seal the bottle with the cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Store: Place the sealed bottle in a dark, cold environment, such as a refrigerator at 2-8°C. Ensure the storage area is well-ventilated and away from incompatible materials like strong oxidizing agents.[9][11]

Visual Guides

The following diagrams illustrate key concepts and workflows for preventing polymerization.

TroubleshootingFlow observe Observe Change in This compound? no_change No Change (Continue Monitoring) observe->no_change No color_change Color Darkens? observe->color_change Yes viscosity_change Viscosity Increases or Solids Form? color_change->viscosity_change No action_oxidation Probable Cause: Oxidation Action: Store under inert gas, protect from light, cool. color_change->action_oxidation Yes viscosity_change->action_oxidation No action_polymerization Probable Cause: Polymerization Action: Add inhibitor (e.g., BHT). Consider re-purification. viscosity_change->action_polymerization Yes

Caption: Troubleshooting flowchart for identifying and addressing compound degradation.

InhibitionMechanism Conceptual Mechanism of Inhibition cluster_polymerization Undesired Polymerization cluster_inhibition Inhibition Pathway Monomer Aniline-Alkene Monomer Radical Propagating Radical Chain Monomer->Radical forms Initiator Initiator (O₂, Light, Peroxide) Initiator->Monomer attacks Radical->Monomer reacts with Polymer Undesired Polymer Radical->Polymer leads to Stable Stable, Non-reactive Species Radical->Stable terminated to Inhibitor Inhibitor (BHT, HQ) (Radical Scavenger) Inhibitor->Radical scavenges

Caption: Mechanism of free-radical polymerization and its termination by an inhibitor.

ExperimentalWorkflow start Receive or Synthesize Compound purify Purify (e.g., Distillation) start->purify add_inhibitor Add Inhibitor (e.g., 200 ppm BHT) purify->add_inhibitor inert Package Under Inert Atmosphere (N₂ or Ar) add_inhibitor->inert store Store at 2-8°C in the Dark inert->store end Stable Compound Ready for Use store->end

Caption: Recommended experimental workflow for stabilizing this compound.

References

Technical Support Center: Intramolecular Cyclization of 2-Alkenylanilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the intramolecular cyclization of 2-alkenylanilines to synthesize valuable heterocyclic compounds like indoles and quinolines.

Troubleshooting Guide

This section addresses common experimental failures in a structured question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired product. What are the common causes and how can I fix this?

Answer: Low yields are a frequent issue stemming from several factors related to reactants, catalysts, and reaction conditions. A systematic approach is necessary for troubleshooting.

Potential Causes & Suggested Solutions
  • Substrate Reactivity: The electronic properties of your 2-alkenylaniline substrate are critical.

    • Cause: Strong electron-withdrawing groups (EWGs) on the aniline or alkyne/alkene moiety can decrease nucleophilicity and destabilize key intermediates, hindering the cyclization. For instance, anilines with strong EWGs like nitro groups may fail to cyclize.[1] Similarly, alkynes bearing strong EWGs can also prevent product formation.[2]

    • Solution: If possible, start with substrates having electron-donating groups (EDGs) or weakly withdrawing groups, which generally lead to higher yields.[3] For substrates with EWGs, you may need to employ more reactive catalysts or harsher reaction conditions (higher temperature, longer reaction time), though this can risk side product formation.

  • Catalyst Inactivity or Deactivation: The catalyst is the heart of the reaction.

    • Cause: The chosen catalyst (e.g., Palladium, Gold, Mercury) may be inappropriate for the specific substrate.[1][2][4] Catalysts can also be deactivated by impurities in the starting materials or solvent. In some mechanisms, competitive deprotonation can lead to inactive catalyst species like ruthenium acetylide complexes.[5]

    • Solution:

      • Screen Catalysts: Test different transition metal catalysts. Gold(I) complexes are effective for hydroamination, while various electrophilic reagents (I₂, ICl, PhSeBr) can promote cyclization.[1][2][6]

      • Ensure Purity: Use freshly purified solvents and reagents. Ensure starting materials are free from impurities that could act as catalyst poisons.

      • Select Appropriate Co-catalyst/Additives: For gold-catalyzed reactions, a silver salt co-catalyst like AgSbF₆ is often crucial.[1] For other cyclizations, bases like NaHCO₃ may be required.[2][7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a major role.

    • Cause: The reaction may be too slow at lower temperatures or prone to decomposition at higher temperatures. The solvent choice affects solubility and catalyst stability. For example, acetonitrile is often a good solvent for gold-catalyzed hydroamination.[1]

    • Solution: Perform a systematic optimization of reaction conditions. Screen different solvents (e.g., CH₂Cl₂, Dioxane, Toluene) and temperatures.[7][8] Microwave irradiation has been shown to be essential for certain cyclizations, reducing reaction times and improving yields.[9]

Problem 2: Formation of Side Products and Isomers

Question: My reaction works, but I'm isolating significant amounts of unintended side products or regioisomers. How can I improve selectivity?

Answer: Side product formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Potential Causes & Suggested Solutions
  • Regioisomer Formation: For unsymmetrically substituted anilines, cyclization can occur at different positions.

    • Cause: When a substituent is present on the aniline ring (e.g., a meta-methoxy group), cyclization can occur at either ortho position.[2] The outcome is often a mixture of regioisomers.

    • Solution: Steric hindrance can direct the cyclization. Bulky groups will favor cyclization at the less hindered position.[2] In some cases, the electronic directing effects of the substituent will dominate. Ligand choice in palladium-catalyzed reactions can be a powerful tool to control regioselectivity, directing the reaction towards five, six, or seven-membered rings from a common precursor.[8]

  • Formation of Intermolecular Products: Instead of cyclizing, the aniline may react with another molecule.

    • Cause: At high concentrations, intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent or by adding the substrate slowly to the reaction mixture over an extended period.

  • Incomplete Aromatization or Elimination:

    • Cause: The cyclized intermediate may not fully convert to the final aromatic product. For instance, in some electrophilic cyclizations, an elimination step is required for aromatization.[2] In other routes, an acid-catalyzed elimination of water is the final step.[10]

    • Solution: Ensure the reaction conditions facilitate the final step. This might involve adding a base or acid post-cyclization or extending the reaction time.[2][10]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the aniline and alkene/alkyne affect the reaction outcome? A1: Substituents have a profound electronic and steric impact.

  • Aniline Ring: Electron-donating groups (EDGs) like -OMe or -Me generally accelerate the reaction and give good yields.[3] Strong electron-withdrawing groups (EWGs) like -NO₂ can significantly slow down or completely inhibit the reaction due to reduced nucleophilicity of the aniline nitrogen.[1]

  • Alkyne/Alkene Moiety: Aryl groups on the alkyne can stabilize the vinylic cation intermediate, leading to good yields.[2] However, strong EWGs on this aryl group can decrease yields.[2] Sterically bulky groups (e.g., t-Bu, silyl) on the alkyne can completely prevent cyclization.[2]

Q2: My catalyst appears to be inactive. What are the common causes of catalyst deactivation? A2: Catalyst deactivation is a common problem in catalytic cycles.[11] Potential causes include:

  • Poisoning: Impurities in the substrate, solvent, or atmosphere (e.g., sulfur compounds, water, oxygen) can bind to the metal center and inhibit its catalytic activity.

  • Formation of Inactive Species: The catalyst can be converted into an inactive state. For example, in some ruthenium-catalyzed hydroaminations, the active vinylidene complex can be deprotonated by alkylamines to form a stable, inactive acetylide complex.[5]

  • Solution: Use highly pure, degassed solvents and reagents. Run reactions under an inert atmosphere (Nitrogen or Argon). If a specific deactivation pathway is known, reaction conditions should be modified to avoid it (e.g., using aryl amines instead of alkyl amines to prevent deprotonation in the Ru-catalyzed example).[5]

Q3: What is the best catalyst for my cyclization? A3: The "best" catalyst is substrate-dependent. However, some general guidelines apply:

  • For forming 3-haloquinolines: Electrophilic reagents like I₂, ICl, or Br₂ are effective and work under mild conditions.[2][6]

  • For hydroamination/cyclization to indoles: Gold(I) complexes, often activated with a silver co-catalyst, are highly effective.[1] Palladium catalysts are also widely used, and the choice of ligand is crucial for controlling selectivity.[8][12]

  • For metal-free options: Methods using reagents like DDQ, NIS, or m-CPBA followed by acid-catalyzed cyclization have been developed.[10] These can be advantageous for avoiding metal contamination in the final product.

Data Presentation

Table 1: Effect of Aniline Substituents on Gold-Catalyzed Hydroamination Yield

This table summarizes the effect of different substituents on the aniline ring for the hydroamination of phenylacetylene using a Gold(I)-NHC catalyst.

EntryAniline SubstituentYield (%)
1HQuantitative
22-MethylQuantitative
34-MethylQuantitative
44-Methoxy51
54-Chloro64
64-Bromo51
74-Nitro20

Data adapted from a study on NHC-Gold(I) catalyzed hydroamination. The results show that strong electron-withdrawing groups like -NO₂ significantly reduce the reaction yield.[1]

Table 2: Effect of Electrophile on the Cyclization of N-(3-Phenyl-2-propynyl)aniline
EntryElectrophileBase (equiv)Yield (%)
1I₂ (3 equiv)NaHCO₃ (2)76
2I₂ (2 equiv)NaHCO₃ (2)44
3PhSeClNaHCO₃ (2)38
4PhSeBrNaHCO₃ (2)74

Data adapted from a study on the electrophilic cyclization to form substituted quinolines. The choice and stoichiometry of the electrophile significantly impact the product yield.[2]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting and optimizing the intramolecular cyclization of a 2-alkenylaniline.

G start Initial Reaction Setup check_yield Assess Yield & Purity start->check_yield success Successful Cyclization (Proceed to Purification) check_yield->success High Yield & Clean low_yield Low / No Yield check_yield->low_yield Poor Conversion side_products Side Products Formed check_yield->side_products Low Selectivity check_sm Check Starting Material Purity low_yield->check_sm Re-run check_selectivity Modify for Selectivity side_products->check_selectivity check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Additives) check_sm->check_catalyst Re-run optimize_cond Optimize Conditions (Solvent, Temp, Time) check_catalyst->optimize_cond Re-run optimize_cond->start Re-run change_ligand Screen Ligands (for Pd-catalysis) check_selectivity->change_ligand Re-run adjust_conc Adjust Concentration (High Dilution) check_selectivity->adjust_conc Re-run change_ligand->start Re-run adjust_conc->start Re-run

Caption: Troubleshooting workflow for cyclization reactions.

Simplified Catalytic Cycle: Electrophilic Cyclization

This diagram shows a simplified mechanism for the electrophilic cyclization of a 2-alkynylaniline to form a 3-iodoquinoline.

G sub 2-Alkynylaniline + I₂ int1 Iodonium Intermediate sub->int1 Electrophilic Attack int2 Cyclized Cation int1->int2 6-endo-dig Nucleophilic Attack prod 3-Iodoquinoline int2->prod Aromatization (-HI) center

References

Improving yield and purity in 2-(But-2-en-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-(But-2-en-1-yl)aniline synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the N-alkylation of aniline with a but-2-en-1-yl (crotyl) halide.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify completion using Thin Layer Chromatography (TLC) before quenching the reaction. If the starting material (aniline) is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature is critical. For N-alkylation with crotyl bromide, a moderately elevated temperature (e.g., 60-80°C) is often required. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Inefficient Base: The choice and amount of base are crucial for neutralizing the HBr or HCl formed during the reaction. Weak bases or an insufficient molar equivalent will slow down or stall the reaction. Potassium or sodium carbonate are commonly used. Ensure at least one equivalent of a moderately strong base is present.

  • Poor Quality Reagents: Ensure the aniline is pure and the crotyl halide has not degraded. Aniline can oxidize and darken on storage, and crotyl halides can be unstable. Using freshly distilled aniline and a high-purity alkylating agent is recommended.

Question: My final product is contaminated with a significant amount of N,N-di(but-2-en-1-yl)aniline. How can I improve the selectivity for the mono-alkylated product?

Answer: The formation of the dialkylated byproduct is the most common purity issue in the N-alkylation of aniline.[1] The mono-alkylated product, this compound, can react again with the alkylating agent. To favor mono-alkylation:

  • Adjust Molar Ratios: Use a molar excess of aniline relative to the crotyl halide (e.g., 2 to 5 equivalents of aniline for every 1 equivalent of crotyl halide). This increases the statistical probability of the alkylating agent reacting with the primary amine (aniline) rather than the secondary amine product.[2]

  • Control Reagent Addition: Add the crotyl halide slowly and dropwise to the reaction mixture containing aniline and the base. This keeps the instantaneous concentration of the alkylating agent low, further reducing the chance of a second alkylation event.

  • Steric Hindrance: While less controllable for this specific reaction, using catalysts with significant steric bulk can inhibit the formation of dialkylated products.[3]

Question: The purified product has a dark brown or reddish color. What causes this and how can it be prevented or removed?

Answer: Aniline and its derivatives are susceptible to air oxidation, which forms highly colored polymeric impurities.[4]

  • Prevention:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use.

  • Removal:

    • Activated Carbon: Treatment of a solution of the crude product with activated carbon can help adsorb colored impurities.

    • Column Chromatography: Flash column chromatography on silica gel is highly effective at separating the desired product from baseline impurities and colored compounds.[5]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to obtain a colorless oil.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes a representative method for the synthesis of this compound using aniline and crotyl bromide.

Materials:

  • Aniline (freshly distilled, 2.0 eq)

  • Crotyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (2.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to 70°C with vigorous stirring.

  • Add crotyl bromide (1.0 eq) dropwise to the heated mixture over 30 minutes.

  • Maintain the reaction at 70°C and monitor its progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Data Presentation

The following table presents data for the N-alkylation of various substituted anilines with allyl alcohol, a reaction analogous to N-crotylation. This data highlights how substituents on the aniline ring can affect yield and selectivity.

EntryAniline DerivativeProductYield (%)Selectivity (Mono- vs. Di-alkylation)
1AnilineN-allylaniline65>99%
24-MethoxyanilineN-allyl-4-methoxyaniline72>99%
34-MethylanilineN-allyl-4-methylaniline68>99%
44-ChloroanilineN-allyl-4-chloroaniline55>99%
Data adapted from a study on WO₃/ZrO₂ catalyzed monoallylation of anilines. Reaction conditions: aniline (1.0 mmol), allyl alcohol (2.0 mmol), catalyst (100 mg), 140°C, 24 h.[3]

Visualizations

Logical Troubleshooting Workflow for Low Yield

The following diagram illustrates a decision-making process for troubleshooting low product yield.

low_yield_troubleshooting cluster_tlc TLC Analysis start Low Yield Observed check_tlc Check TLC of crude reaction mixture start->check_tlc sm_present Significant starting material (aniline) remains? check_tlc->sm_present side_products Major side products observed? sm_present->side_products No incomplete_rxn Cause: Incomplete Reaction sm_present->incomplete_rxn Yes overalkylation Cause: Over-alkylation (N,N-diallylation) side_products->overalkylation Yes (Higher Rf spot) other_issues Cause: Decomposition or other side reactions side_products->other_issues No / Other spots solution_incomplete Solutions: - Increase reaction time - Increase temperature moderately - Verify base activity/amount incomplete_rxn->solution_incomplete solution_overalkylation Solutions: - Increase aniline:halide ratio - Slow addition of halide overalkylation->solution_overalkylation solution_other Solutions: - Lower reaction temperature - Use inert atmosphere - Check reagent purity other_issues->solution_other synthesis_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Combine Aniline, Base, and Solvent addition 2. Heat and Add Crotyl Halide reactants->addition reflux 3. Reflux & Monitor (TLC) addition->reflux cool_filter 4. Cool & Filter reflux->cool_filter extract 5. Extraction & Wash cool_filter->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Column Chromatography dry->chromatography analysis 8. Characterization (NMR, GC-MS) chromatography->analysis reaction_pathway aniline Aniline (Primary Amine) crotyl_br1 + Crotyl Bromide product This compound (Desired Product) (Secondary Amine) aniline->product Desired Reaction (k1) crotyl_br2 + Crotyl Bromide side_product N,N-di(but-2-en-1-yl)aniline (Side Product) (Tertiary Amine) product->side_product Side Reaction (k2) note To improve yield of desired product, ensure [Aniline] >> [Crotyl Bromide] to make k1 >> k2.

References

Regioselectivity issues in the functionalization of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of 2-(but-2-en-1-yl)aniline. Tailored for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of key chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the main regioselectivity challenges when functionalizing the butenyl side chain of this compound?

A1: The primary challenge arises from the presence of two non-equivalent reactive sites on the butenyl double bond (C2' and C3'). Functionalization can lead to a mixture of regioisomers. For instance, in palladium-catalyzed reactions, the outcome is influenced by steric and electronic factors, the nature of the catalyst, and the reaction conditions. The electron-donating nature of the aniline group can also influence the reactivity and selectivity of these transformations.

Q2: How does the substitution on the aniline nitrogen affect regioselectivity?

A2: N-substitution can significantly impact regioselectivity. Electron-withdrawing protecting groups (e.g., tosyl, acyl) can decrease the electron-donating ability of the aniline, altering the electronic properties of the alkene and potentially influencing the coordination to a metal catalyst. Bulky N-substituents can also exert steric hindrance, favoring attack at the less hindered position of the double bond.

Q3: Can the internal double bond of the butenyl group isomerize under typical reaction conditions?

A3: Yes, under certain conditions, particularly in the presence of transition metal catalysts like palladium, isomerization of the double bond can occur. This can lead to the formation of products derived from the less stable terminal alkene isomer, further complicating the regioselectivity of the desired functionalization. Careful selection of reaction parameters, such as temperature and reaction time, can help minimize this side reaction.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Heck Arylation

Problem: A Heck reaction of this compound with an aryl halide results in a mixture of linear (E- and Z-) and branched products, with no clear preference for the desired isomer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Heck Arylation Regioselectivity start Poor Regioselectivity Observed ligand Modify Phosphine Ligand start->ligand solvent Change Solvent Polarity start->solvent base Vary the Base start->base additive Introduce Additives (e.g., Ag+ salts) ligand->additive temp Adjust Reaction Temperature solvent->temp base->temp outcome Improved Regioselectivity additive->outcome temp->outcome

Caption: Troubleshooting workflow for poor regioselectivity in Heck arylation.

Possible Causes and Solutions:

CauseSolution
Inappropriate Ligand Choice For linear product formation, monodentate, bulky electron-rich phosphine ligands (e.g., P(t-Bu)3) are often preferred. For branched products, bidentate phosphine ligands (e.g., dppf, BINAP) under cationic conditions can be effective.[1]
Solvent Effects Polar aprotic solvents like DMF or NMP generally favor the neutral Heck pathway, often leading to the linear product. Less coordinating solvents might favor the cationic pathway, potentially increasing the yield of the branched isomer.
Base Strength and Type The choice of base can influence the catalytic cycle. Organic bases like triethylamine are common, but inorganic bases such as K2CO3 or Cs2CO3 can alter the reaction pathway and improve selectivity.
Formation of Cationic Palladium Intermediate To favor the formation of the branched product, additives like silver salts (e.g., Ag3PO4, AgOTf) can be used to abstract the halide from the palladium center, promoting a cationic pathway.
Reaction Temperature Higher temperatures can sometimes lead to decreased selectivity and increased side reactions like double bond isomerization. Lowering the temperature might improve the regiochemical outcome.
Issue 2: Undesired Cyclization Pathway in Intramolecular Reactions

Problem: Attempted intramolecular cyclization (e.g., Wacker-type or Heck) of an N-protected this compound derivative yields a mixture of 5-exo-trig and 6-endo-trig products, or favors the undesired ring size.

Logical Relationship Diagram:

G cluster_1 Controlling Intramolecular Cyclization Pathways start Mixture of Cyclized Products catalyst Modify Catalyst System (Pd(II) vs. Pd(0)) start->catalyst protecting_group Alter N-Protecting Group start->protecting_group ligand Change Ligand Sterics/Electronics catalyst->ligand oxidant Vary Oxidant in Wacker-type Cyclizations catalyst->oxidant outcome Selective Formation of Desired Ring Size ligand->outcome protecting_group->ligand oxidant->outcome

Caption: Factors influencing the outcome of intramolecular cyclization.

Possible Causes and Solutions:

CauseSolution
Ambiguous Reaction Pathway For Wacker-type cyclizations, the choice of oxidant (e.g., benzoquinone, O2, Cu(II) salts) can influence the regioselectivity of the initial oxypalladation step. For intramolecular Heck reactions, the choice between a Pd(0) or Pd(II) precatalyst can favor different cyclization modes.
Ligand Influence Bulky ligands on the palladium center can sterically disfavor the formation of certain transition states, thus directing the cyclization towards a specific ring size. For example, bulky ligands may favor the formation of a five-membered ring.
Nature of the N-Protecting Group A bulky protecting group on the aniline nitrogen can sterically favor the 5-exo-trig cyclization pathway to form a five-membered ring. A less sterically demanding protecting group might allow for the 6-endo-trig pathway to become more competitive.
Electronic Effects The electronic nature of the N-protecting group can influence the nucleophilicity of the nitrogen atom, which in turn can affect the rate and selectivity of the cyclization.

Key Experimental Protocols

Protocol 1: Regioselective Heck Arylation (Illustrative)

This protocol provides a general method for the Heck arylation of this compound with an aryl bromide, illustrating conditions that can be tuned to favor either the linear or branched product.

Reaction Scheme:

This compound + Ar-Br --(Pd catalyst, Base, Solvent)--> Linear and/or Branched Arylated Product

Experimental Workflow:

G cluster_2 Heck Arylation Experimental Workflow reagents Combine this compound, Aryl Bromide, Base, and Solvent degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst_add Add Pd Catalyst and Ligand degas->catalyst_add reaction Heat to Reaction Temperature catalyst_add->reaction quench Quench Reaction and Work-up reaction->quench analysis Analyze Product Mixture (NMR, GC-MS) quench->analysis

References

Technical Support Center: Palladium-Catalyzed Synthesis of 2-Alkenylanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 2-alkenylanilines.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed synthesis of 2-alkenylanilines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low or no conversion to the desired 2-alkenylaniline. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.

      • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] Ligands can also play a crucial role in catalyst activity.[1][2]

      • Solution:

        • Ensure you are using a high-quality palladium source and ligands from a reputable supplier.

        • Consider using a pre-activated Pd(0) catalyst or a more efficient precatalyst system.[3]

        • Optimize the palladium-to-ligand ratio; an incorrect ratio can lead to inactive species.[4]

        • Refer to the table below for recommended catalyst systems.

    • Reagent Quality: The purity of your starting materials is critical.

      • Cause: Impurities in the aniline, alkene, or solvent can poison the catalyst.[5] Water and oxygen can also interfere with the reaction.

      • Solution:

        • Use freshly distilled or purified solvents and reagents.

        • Degas all solvents and reagents thoroughly before use to remove dissolved oxygen.

        • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and base selection are key parameters.

      • Cause: The reaction may not have reached the necessary activation energy, or the chosen base may be inappropriate for the specific substrates.

      • Solution:

        • Gradually increase the reaction temperature in increments of 10-20°C.

        • Extend the reaction time and monitor the progress by techniques like TLC or GC-MS.

        • Screen different bases (e.g., organic vs. inorganic) to find the most effective one for your system.

Issue 2: Catalyst Deactivation (Reaction Stalls or Stops Prematurely)

  • Question: My reaction starts well but then slows down or stops completely before all the starting material is consumed. What could be causing this catalyst deactivation?

  • Answer: Catalyst deactivation is a frequent challenge in palladium-catalyzed cross-coupling reactions. The formation of inactive palladium species is a primary culprit.

    • Palladium Black Formation:

      • Cause: The active palladium catalyst can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[5]

      • Solution:

        • Use a ligand that provides better stabilization to the palladium center. Bulky, electron-rich phosphine ligands are often effective.[2]

        • Lower the reaction temperature if possible without significantly impacting the reaction rate.

        • Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Ligand Degradation:

      • Cause: The ligands themselves can degrade under the reaction conditions, leading to the formation of inactive palladium species.

      • Solution:

        • Choose more robust ligands that are stable at the required reaction temperature. N-heterocyclic carbene (NHC) ligands are known for their stability.[3]

        • Avoid unnecessarily high temperatures.

    • Product Inhibition or Byproduct Formation:

      • Cause: The product or a byproduct of the reaction may coordinate to the palladium center more strongly than the reactants, effectively poisoning the catalyst.[6]

      • Solution:

        • This can be challenging to overcome. If identified, it may require a redesign of the catalytic system or reaction conditions to minimize the formation of the inhibitory species.

Issue 3: Poor Regio- or Stereoselectivity

  • Question: I am observing the formation of undesired isomers of my 2-alkenylaniline product. How can I improve the selectivity of my reaction?

  • Answer: The selectivity of the reaction is often controlled by the choice of ligand and reaction conditions.

    • Ligand Effects:

      • Cause: The steric and electronic properties of the ligand play a critical role in directing the regioselectivity of the alkene insertion and the subsequent reductive elimination.[1]

      • Solution:

        • Screen a variety of ligands with different steric bulk and electronic properties. For example, bidentate ligands can offer more rigid control over the geometry of the catalytic complex.

        • Consult the literature for ligand systems known to provide high selectivity in similar reactions.

    • Reaction Parameters:

      • Cause: Temperature and solvent can influence the relative rates of competing reaction pathways, thereby affecting selectivity.

      • Solution:

        • Try running the reaction at a lower temperature, as this often favors the formation of the thermodynamically more stable product.

        • Experiment with different solvents that may favor one reaction pathway over another.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading for the synthesis of 2-alkenylanilines?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general starting point is between 1-5 mol % of the palladium precursor.[4] It is always advisable to screen different loadings to find the lowest effective amount for your specific reaction to minimize cost and residual palladium in the product.

Q2: How can I tell if my palladium catalyst has deactivated?

A2: A common visual indicator of deactivation is the formation of a black precipitate, known as palladium black.[5] You can also monitor the reaction progress using analytical techniques like TLC, GC, or LC-MS. If the reaction stalls or the rate of product formation significantly decreases over time, it is a strong indication of catalyst deactivation.

Q3: Is it possible to regenerate a deactivated palladium catalyst?

A3: In some cases, catalyst regeneration is possible, although its effectiveness depends on the cause of deactivation. If deactivation is due to the deposition of organic residues, washing the catalyst with appropriate solvents might restore some activity.[6][7] For more severe deactivation, such as the formation of palladium black, regeneration is often difficult and may require specialized procedures.[8]

Q4: What are the best practices for handling and storing palladium catalysts?

A4: Palladium catalysts, especially in their active Pd(0) form, can be sensitive to air and moisture.[3] It is crucial to handle them under an inert atmosphere (e.g., in a glovebox). Store them in a cool, dry, and dark place, tightly sealed to prevent exposure to the atmosphere.

Q5: What is the general mechanism for the palladium-catalyzed synthesis of 2-alkenylanilines?

A5: The synthesis of 2-alkenylanilines typically proceeds through a catalytic cycle involving a palladium(0)/palladium(II) intermediate.[2][9] The key steps are:

  • Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) species to form a Pd(II) complex.

  • Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: Elimination of a β-hydride from the alkyl-palladium intermediate.

  • Reductive Elimination: The desired 2-alkenylaniline product is formed, and the Pd(0) catalyst is regenerated.

Data Presentation

Table 1: Common Palladium Catalyst Systems for 2-Alkenylaniline Synthesis

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Loading (mol %)
Pd(OAc)₂PPh₃K₂CO₃Toluene80-1102-5
PdCl₂(PPh₃)₂-Et₃NDMF100-1201-3
Pd₂(dba)₃XantphosCs₂CO₃Dioxane90-1101-2
[Pd(IPr)(AN)Cl₂]-NaOtBuTHF60-801-2

Note: This table provides general starting points. Optimal conditions will vary depending on the specific substrates.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Synthesis of a 2-Alkenylaniline:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), the ligand (e.g., PPh₃, 4 mol %), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add the 2-haloaniline (1 equivalent) and the alkene (1.2 equivalents) to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Pd_Black Inactive Pd Black Active_Catalyst->Inactive_Pd_Black Aggregation (High Temp, Low Ligand Conc.) Poisoned_Catalyst Poisoned Catalyst (e.g., by impurities) Active_Catalyst->Poisoned_Catalyst Coordination of Impurities/Byproducts Degraded_Ligand_Complex Degraded Ligand -Pd Complex Active_Catalyst->Degraded_Ligand_Complex Ligand Degradation (Thermal/Oxidative)

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use High-Quality Catalyst/Ligand Optimize Pd:Ligand Ratio Check_Catalyst->Solution_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify/Distill Reagents Degas Solvents Use Inert Atmosphere Check_Reagents->Solution_Reagents No Solution_Conditions Optimize Temperature Screen Bases Increase Reaction Time Check_Conditions->Solution_Conditions No Success Successful Reaction Check_Conditions->Success Yes Solution_Catalyst->Check_Catalyst Solution_Reagents->Check_Reagents Solution_Conditions->Check_Conditions Failure Further Optimization Needed

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the work-up procedures for chemical reactions involving 2-(But-2-en-1-yl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental work-up of reactions with this compound.

Q1: I am observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?

A1: Emulsion formation is a common issue when working with aniline derivatives due to their amphiphilic nature. Here are several strategies to address this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic components in the aqueous layer.

  • Change in pH: Carefully adjust the pH of the aqueous layer. If the work-up is acidic, cautiously adding a base (like saturated sodium bicarbonate) to bring the pH closer to neutral might help. Conversely, if the work-up is basic, a dilute acid (like 1 M HCl) could be effective. Be mindful of the stability of your product to pH changes.

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Q2: My final product is a dark oil, suggesting impurities. What are the likely colored byproducts and how can I remove them?

A2: The dark coloration is likely due to the oxidation of the aniline moiety. Aniline and its derivatives are susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the carbon. This is often effective at adsorbing colored impurities. Use activated carbon judiciously, as it can also adsorb some of your product.

  • Sulfite Wash: During the aqueous work-up, washing the organic layer with a freshly prepared 10% aqueous solution of sodium sulfite or sodium bisulfite can help to remove some oxidation byproducts.

  • Column Chromatography: Purification by flash column chromatography on silica gel is a standard method to remove polar, colored impurities. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) is typically effective.

  • Storage: To prevent future oxidation, store the purified this compound and its derivatives under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q3: I am having difficulty removing unreacted starting aniline from my product. What purification strategies are most effective?

A3: Separating the product from the starting this compound can be challenging if they have similar polarities.

  • Acid Wash: A common method to remove unreacted anilines is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase. Afterwards, the organic layer should be washed with a base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before drying and concentration.

  • Column Chromatography: If an acid wash is not feasible due to the acid sensitivity of the product, careful column chromatography is the best alternative. Using a shallow solvent gradient can help to improve the separation of compounds with similar Rf values.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting material, distillation under reduced pressure (vacuum distillation) can be an effective purification method for liquid products.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a reaction involving this compound?

A1: The quenching procedure depends on the reagents used. For many reactions, a standard and safe method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench many reactive organometallic and reducing agents. For reactions involving strong acids, quenching is typically done by slowly adding the reaction mixture to a stirred, cold solution of a weak base like saturated sodium bicarbonate (NaHCO₃). Always perform quenching slowly and with cooling, as these are often exothermic processes.

Q2: How can I confirm the purity of my isolated this compound derivative?

A2: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure of your compound and to identify the presence of impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying volatile and non-volatile impurities, respectively. The mass spectrum provides the molecular weight of the components, aiding in their identification.

Q3: Are there any specific safety precautions I should take during the work-up of aniline derivatives?

A3: Yes, aniline and its derivatives are toxic and can be absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with the skin. In case of accidental contact, wash the affected area immediately with plenty of soap and water.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the work-up and purification of a reaction product derived from this compound.

ParameterExpected ValueAnalytical MethodNotes
Crude Yield 85-95%GravimetricThis is the weight of the product after initial extraction and solvent removal, before purification.
Purified Yield 60-80%GravimetricThis is the final yield after purification (e.g., column chromatography or distillation).
Purity (Post-Purification) >98%HPLC or GCPurity is determined by the peak area percentage.
¹H NMR Conforms to structureNMR SpectroscopyAbsence of signals corresponding to starting materials or major impurities.
Mass Spectrum (ESI+) [M+H]⁺ matches calculatedLC-MSConfirms the molecular weight of the desired product.

Detailed Experimental Protocol: General Work-up Procedure

This protocol outlines a general work-up procedure for a hypothetical reaction where this compound has been alkylated.

  • Quenching: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction vessel to 0 °C using an ice-water bath. Slowly and carefully add 50 mL of a saturated aqueous solution of NH₄Cl with vigorous stirring. Allow the mixture to warm to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two layers will form. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add ethyl acetate (100 mL) and water (50 mL) to extract the product.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., 2 x 50 mL of ethyl acetate). Combine all the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • 50 mL of 1 M HCl (to remove unreacted aniline).

    • 50 mL of saturated aqueous NaHCO₃ solution (to neutralize the acid and remove acidic byproducts).

    • 50 mL of saturated aqueous NaCl (brine) (to remove excess water and help break any emulsions).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for about 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the product.

Troubleshooting Workflow

Workup_Troubleshooting start Start Work-up quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract emulsion_q Persistent Emulsion? extract->emulsion_q break_emulsion Action: Add Brine or Change pH emulsion_q->break_emulsion Yes separate_layers Separate Layers emulsion_q->separate_layers No break_emulsion->extract wash_organic Wash Organic Layer separate_layers->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate crude_product Crude Product Analysis dry_concentrate->crude_product purity_q Is it Pure? crude_product->purity_q pure_product Pure Product purity_q->pure_product Yes impurity_q Identify Impurities purity_q->impurity_q No purify Purification (Chromatography/Distillation) purify->pure_product unreacted_sm Unreacted Starting Material? impurity_q->unreacted_sm acid_wash Action: Acid Wash or Recrystallization unreacted_sm->acid_wash Yes colored_impurity Colored Impurities? unreacted_sm->colored_impurity No acid_wash->purify colored_impurity->purify No carbon_treat Action: Activated Carbon Treatment colored_impurity->carbon_treat Yes carbon_treat->purify

Caption: Troubleshooting workflow for work-up procedures.

References

Storage and stability issues of ortho-alkenyl anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of ortho-alkenyl anilines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My ortho-alkenyl aniline has changed color from colorless/pale yellow to dark brown. What is the cause and can I still use it?

A1: A color change to brown or dark red is a common indicator of degradation, primarily due to oxidation. Anilines are susceptible to air oxidation, which can form highly colored quinone-imine species and other polymeric impurities. The presence of these impurities can interfere with subsequent reactions. It is strongly recommended to assess the purity of the material by techniques such as TLC, HPLC, or NMR before use. If significant degradation is observed, purification by column chromatography or distillation may be necessary. For best results, using freshly purified or newly purchased material is advised.

Q2: What are the optimal storage conditions for ortho-alkenyl anilines to ensure long-term stability?

A2: To maximize the shelf-life of ortho-alkenyl anilines, they should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect from both oxygen and light.[1] Storage at low temperatures (-20°C to 4°C) is recommended to slow down potential degradation processes.[2] It is also crucial to prevent exposure to moisture, as this can lead to hydrolysis or other side reactions.

Q3: I am observing polymerization of my ortho-alkenyl aniline sample. How can I prevent this?

A3: The alkenyl group in ortho-alkenyl anilines makes them susceptible to polymerization, which can be initiated by heat, light, or the presence of radical initiators (including atmospheric oxygen). Storing the compound under the recommended inert, dark, and cold conditions will significantly reduce the risk of polymerization.[3][4] If the compound is synthesized in-house, ensure the complete removal of any residual radical initiators or metal catalysts from the purification step.

Q4: My reaction using an ortho-alkenyl aniline is failing or giving low yields. Could the starting material be the issue?

A4: Yes, the purity and stability of the ortho-alkenyl aniline are critical for successful reactions. Degradation products can act as inhibitors or participate in unwanted side reactions. It is advisable to check the purity of the aniline before starting the reaction. Common impurities can include oxidation products, polymers, and residual solvents or catalysts from the synthesis.[5] For example, residual palladium from a cross-coupling reaction can affect the performance of the material in subsequent applications.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected color change (darkening) Oxidation by air and/or light.Store the compound under an inert atmosphere in an amber vial at low temperature. Purify by column chromatography or distillation if degradation has occurred.
Precipitate formation in the vial Polymerization of the alkenyl group or precipitation of degradation products.Filter the solution before use. For long-term storage, ensure the compound is stored under inert gas and in the dark at low temperatures to prevent polymerization.
Inconsistent or poor reaction results Degradation of the ortho-alkenyl aniline. Presence of impurities (e.g., residual catalysts, solvents).Confirm the purity of the starting material using HPLC, GC-MS, or NMR.[7] If necessary, purify the compound before use.
Broad peaks in NMR spectrum Presence of paramagnetic impurities (e.g., residual metal catalysts) or oligomers/polymers.Purify the sample by passing it through a short plug of silica gel or by recrystallization/distillation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of ortho-alkenyl anilines and detecting polar degradation products.

1. Sample Preparation:

  • Prepare a stock solution of the ortho-alkenyl aniline in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~100 µg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended for analyzing peak purity.

  • Injection Volume: 10 µL.

3. Analysis:

  • Integrate the peak areas to determine the relative purity of the main component.

  • Degradation products will typically appear as additional peaks, often at earlier retention times due to increased polarity from oxidation.

Visualizations

DegradationPathways cluster_main Ortho-Alkenyl Aniline cluster_degradation Degradation Products Ortho_Alkenyl_Aniline ortho-Alkenyl Aniline Oxidation_Products Oxidation Products (e.g., Quinone-imines) Ortho_Alkenyl_Aniline->Oxidation_Products  Air (O2), Light, Heat   Polymerization Polymers Ortho_Alkenyl_Aniline->Polymerization  Heat, Light, O2   Cyclization_Products Cyclization Products (e.g., Indoles) Ortho_Alkenyl_Aniline->Cyclization_Products  Oxidative Conditions   ExperimentalWorkflow cluster_storage Storage cluster_analysis Purity Analysis cluster_decision Decision cluster_action Action Start Stored ortho-Alkenyl Aniline Purity_Check Check Purity (TLC, HPLC, NMR) Start->Purity_Check Decision Purity Acceptable? Purity_Check->Decision Purify Purify (Column Chromatography, Distillation) Decision->Purify  No   Use Use in Reaction Decision->Use  Yes   Purify->Purity_Check

References

Validation & Comparative

A Comparative Study of Catalysts for 2-Alkenylaniline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-alkenylanilines and their derivatives is a cornerstone in the development of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems, focusing on palladium, copper, and rhodium-based catalysts, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, selectivity, and substrate scope in the synthesis of 2-alkenylanilines and their subsequent cyclized products like indoles and quinolines. Palladium catalysts are highly versatile and widely used, particularly in Heck, Sonogashira, and Buchwald-Hartwig reactions. Copper catalysts offer a cost-effective alternative, often employed in C-N coupling and cyclization reactions. Rhodium catalysts are particularly effective for C-H activation and annulation reactions, providing unique pathways to complex nitrogen heterocycles.

Catalyst SystemReaction TypeSubstratesCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
Palladium Oxidative Cyclizationo-Vinylaniline, AlkynePdCl₂, PPh₃MeCN/DMSO80up to 86[1]
Palladium Electrophilic CyclizationN,N-dimethyl-o-alkynylaniline, Arylsiloxane[Pd(OAc)₂], Ag₂O--26-88
Palladium Carbonylative Cyclization2-Alkynylaniline, Aryl iodide---High
Copper Intramolecular Hydroamination2-AlkynylazobenzeneCu₂OToluene11081[2]
Copper Aerobic Oxidative Cyclization2-Alkynylaniline, NitrosoareneCuCl, DMAPToluene100Good[3]
Rhodium Annulation2-Alkenyl anilide, Alkyne[Cp*RhCl₂]₂Dioxane80-120up to 84[4][5]

Experimental Protocols

Palladium-Catalyzed Heck Reaction for 2-Alkenylaniline Synthesis (Green Protocol)

This protocol describes a microwave-assisted, phosphine-free Heck reaction in an environmentally friendly solvent.

Materials:

  • Aryl bromide (1 equiv.)

  • Alkene (1-1.5 equiv.)

  • Pd EnCat® 40 (0.8 mol%)

  • Tetraethylammonium chloride (Et₄NCl) (3 equiv.)

  • Sodium acetate (NaOAc) (2.5 equiv.)

  • Ethanol (EtOH)

Procedure:

  • To a 10 mL microwave vial, add the aryl bromide, Et₄NCl, NaOAc, and Pd EnCat® 40.

  • Add ethanol to the vial, followed by the alkene.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140°C for 30 minutes with stirring.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the 2-alkenylaniline product.[6]

Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylazobenzenes

This protocol is for the synthesis of 3-alkenyl-2H-indazoles.

Materials:

  • 2-Alkynylazobenzene (1 equiv.)

  • Copper(I) oxide (Cu₂O) (5 mol%)

  • Toluene

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add 2-alkynylazobenzene and Cu₂O.

  • Add dry toluene to the tube.

  • Heat the reaction mixture to 110°C and stir for the time indicated by TLC monitoring until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3-alkenyl-2H-indazole.[2]

Rhodium-Catalyzed Annulation of 2-Alkenyl Anilides

This protocol describes the synthesis of 2-substituted indolines.

Materials:

  • 2-Alkenyl anilide (1 equiv.)

  • Alkyne (2 equiv.)

  • [Cp*RhCl₂]₂ (1-5 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (2 equiv.)

  • Dioxane

Procedure:

  • In a sealed tube, combine the 2-alkenyl anilide, alkyne, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Add dioxane to the tube.

  • Heat the reaction mixture to 80-120°C for 16 hours.

  • After cooling, the reaction mixture is diluted with an appropriate organic solvent and filtered.

  • The filtrate is concentrated, and the crude product is purified by flash chromatography to yield the 2-substituted indoline.[4][5]

Mechanistic Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for the synthesis of 2-alkenylanilines and their derivatives.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Weigh Reactants (Aniline, Alkene/Alkyne, etc.) Start->Reactants Catalyst Prepare Catalyst System (Metal Precursor, Ligand) Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent ReactionVessel Combine in Reaction Vessel (under inert atmosphere) Solvent->ReactionVessel Heating Heat to Reaction Temperature ReactionVessel->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End G Catalytic Cycles for 2-Alkenylaniline Synthesis cluster_pd Palladium-Catalyzed Heck Reaction cluster_cu Copper-Catalyzed C-N Coupling cluster_rh Rhodium-Catalyzed C-H Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product_Pd Product Elimination->Product_Pd Base_Pd Base (-HX) Elimination->Base_Pd Base_Pd->Pd0 CuI Cu(I)L_n Coord_Cu Coordination (Amine) CuI->Coord_Cu Amine OxAdd_Cu Oxidative Addition (R-X) Coord_Cu->OxAdd_Cu R-X CuIII R-Cu(III)-Amine(L_n) OxAdd_Cu->CuIII RedElim_Cu Reductive Elimination CuIII->RedElim_Cu RedElim_Cu->CuI Product_Cu Product RedElim_Cu->Product_Cu RhIII [Rh(III)] CH_Activation C-H Activation RhIII->CH_Activation Rhodacycle Rhodacycle CH_Activation->Rhodacycle Coord_Rh Alkyne Coordination Rhodacycle->Coord_Rh Alkyne Insertion_Rh Migratory Insertion Coord_Rh->Insertion_Rh RedElim_Rh Reductive Elimination Insertion_Rh->RedElim_Rh Product_Rh Product RedElim_Rh->Product_Rh Oxidant Oxidant RedElim_Rh->Oxidant Oxidant->RhIII

References

A Comparative Guide to the Spectroscopic Validation of 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 2-(But-2-en-1-yl)aniline. By presenting predicted and comparative experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, this document serves as a practical resource for the characterization of substituted anilines.

Introduction

This compound is an ortho-substituted aniline derivative. The validation of its chemical structure is crucial for ensuring purity and identity in various research and development applications, including synthetic chemistry and drug discovery. Spectroscopic methods provide a non-destructive and highly informative approach to confirming the molecular structure. This guide outlines the expected data from key spectroscopic techniques and compares it with data from structurally related compounds.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a synthesized organic compound like this compound.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Expected/Reference Data Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

A Comparative Guide to the Properties of Polyaniline Derived from Different Aniline Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key properties of polyaniline (PANI) and its derivatives synthesized from various substituted aniline monomers. The aim is to equip researchers with the necessary data to select the most suitable conductive polymer for their specific applications, ranging from biosensors and drug delivery systems to electroactive scaffolds. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key characterization techniques.

Influence of Monomer Substitution on Polyaniline Properties

The introduction of substituent groups onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's properties. These substituents can exert electronic and steric effects, which in turn modify the electrical conductivity, thermal stability, electrochemical behavior, and morphology of the polyaniline derivative.

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density on the polymer backbone, which can influence the ease of oxidation and the stability of the conductive emeraldine salt form. Conversely, electron-withdrawing groups (e.g., halogens, sulfonic acid) can decrease the electron density, affecting the polymerization process and the resulting electronic properties.[1]

  • Steric Effects: Bulky substituents can increase the distance between polymer chains and introduce conformational changes, which can impact the inter-chain charge transport and thus the overall conductivity.[1] These steric hindrances can also affect the planarity of the polymer backbone, influencing its electronic properties.

The following sections provide a quantitative comparison of these properties for polyaniline derived from unsubstituted aniline and several common substituted aniline monomers.

Comparative Data on Polyaniline Properties

The data summarized in the following tables have been compiled from various research articles. It is important to note that the absolute values of these properties can be influenced by the specific synthesis conditions (e.g., oxidant, dopant, temperature). Therefore, the trends observed across different monomers are generally more informative than direct comparisons of absolute values between different studies.

Electrical Conductivity

Electrical conductivity is a hallmark property of polyaniline and is highly dependent on the monomer structure and the doping level. The data below is for the conductive emeraldine salt form of the polymers.

MonomerSubstituentPolymerConductivity (S/cm)
Aniline-HPolyaniline (PANI)~1 - 10
o-Toluidine-CH₃ (ortho)Poly(o-toluidine)~0.1 - 1
2-Ethylaniline-CH₂CH₃ (ortho)Poly(2-ethylaniline)~1.2 x 10⁻⁷
N-Methylaniline-CH₃ (on Nitrogen)Poly(N-methylaniline)~2.4 x 10⁻⁷
N-Ethylaniline-CH₂CH₃ (on Nitrogen)Poly(N-ethylaniline)~5.9 x 10⁻⁷
2-Chloroaniline-Cl (ortho)Poly(2-chloroaniline)~1.32 x 10⁻³
2-Fluoroaniline-F (ortho)Poly(2-fluoroaniline)Lower than PANI
2-Bromoaniline-Br (ortho)Poly(2-bromoaniline)Lower than PANI
2-Iodoaniline-I (ortho)Poly(2-iodoaniline)Lower than PANI

Note: Conductivity values can vary significantly based on synthesis and doping conditions. The values presented here are indicative and sourced from various studies for comparative purposes.

Thermal Stability

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of polymers by measuring the temperature at which weight loss occurs. The onset of decomposition is a key parameter for evaluating the operational temperature range of the material.

PolymerOnset Decomposition Temperature (°C)Key Observations
Polyaniline (PANI)~200 - 250Decomposition often occurs in multiple steps, starting with the loss of dopant and water, followed by degradation of the polymer backbone.[2]
Poly(o-toluidine)~200 - 250Similar multi-step decomposition to PANI, with initial loss of dopant.
Poly(o-ethoxyaniline)~200 - 250Exhibits a multi-stage degradation process.
Poly(o-methoxyaniline)~200 - 250Shows a similar thermal degradation profile to other substituted polyanilines.
Poly(2-chloroaniline)~200The initial weight loss is attributed to the loss of the dopant (e.g., HCl).[3]

Note: The decomposition temperatures are approximate and can be influenced by the heating rate and atmosphere during TGA analysis.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of polyaniline films. The positions of the redox peaks provide information about the potentials at which the polymer switches between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).

PolymerFirst Anodic Peak (V vs. Ag/AgCl)Second Anodic Peak (V vs. Ag/AgCl)
Polyaniline (PANI)~0.2~0.8
Poly(N-methylaniline)Shifted potentials compared to PANIShifted potentials compared to PANI
Poly(N-ethylaniline)Shifted potentials compared to PANIShifted potentials compared to PANI

Note: Redox potentials are highly dependent on the electrolyte, pH, and scan rate used in the cyclic voltammetry experiment. The values for substituted polyanilines are often reported relative to unsubstituted PANI.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polyaniline and its derivatives, representative of the techniques used to generate the comparative data.

Synthesis of Polyaniline and its Derivatives (Chemical Oxidative Polymerization)

This protocol describes a general method for the chemical oxidative polymerization of aniline and its substituted derivatives.

Materials:

  • Aniline monomer (or substituted aniline)

  • Ammonium persulfate ((NH₄)₂S₂O₈) - Oxidant

  • Hydrochloric acid (HCl) or other suitable acid - Dopant

  • Distilled water

  • Methanol or Acetone

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of the aniline monomer in an aqueous acidic solution (e.g., 1 M HCl). The solution should be pre-cooled to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate in a pre-cooled aqueous acidic solution.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the low temperature. The reaction mixture will gradually change color, indicating the formation of the polymer.

  • Reaction Completion: Continue stirring the reaction mixture for several hours (typically 2-4 hours) at low temperature to ensure complete polymerization.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer powder extensively with the acidic solution to remove any unreacted monomer and oligomers. Subsequently, wash with methanol or acetone until the filtrate becomes colorless.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization Methods

Apparatus:

  • Four-point probe setup

  • DC current source

  • Voltmeter

Procedure:

  • Sample Preparation: Press the dried polymer powder into a pellet of uniform thickness using a hydraulic press.

  • Measurement: Place the four-point probe head in contact with the surface of the polymer pellet. The four probes should be in a straight line and equally spaced.

  • Data Acquisition: Apply a constant DC current (I) through the two outer probes and measure the voltage (V) across the two inner probes.

  • Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I). The bulk conductivity (σ) can then be calculated if the thickness of the pellet (t) is known: σ = 1 / (Rs * t).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried polymer powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The resulting thermogram (weight vs. temperature plot) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Electrolyte solution (e.g., 1 M H₂SO₄)

Procedure:

  • Working Electrode Preparation: Deposit a thin film of the polyaniline derivative onto the working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) by electrochemical polymerization or by drop-casting a solution of the polymer.[1]

  • Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) immersed in the electrolyte solution.

  • Measurement: Perform cyclic voltammetry by sweeping the potential of the working electrode between defined limits (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).[4]

  • Data Analysis: The resulting cyclic voltammogram (current vs. potential plot) shows the redox peaks corresponding to the different oxidation states of the polymer. The peak potentials and currents provide information about the electrochemical properties of the material.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyaniline derivatives, providing a logical overview of the experimental process.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Aniline Monomer (Substituted/Unsubstituted) Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant Oxidant Solution ((NH4)2S2O8) Oxidant->Polymerization Purification Purification (Washing & Filtration) Polymerization->Purification Crude Polymer Drying Drying Purification->Drying Purified Polymer Conductivity Electrical Conductivity (Four-Point Probe) Drying->Conductivity Thermal Thermal Stability (TGA) Drying->Thermal Electrochem Electrochemical Properties (Cyclic Voltammetry) Drying->Electrochem Morphology Morphology (SEM) Drying->Morphology

Caption: General workflow for the synthesis and characterization of polyaniline derivatives.

Conclusion

The properties of polyaniline can be systematically tailored by the judicious selection of substituted aniline monomers. Electron-donating and electron-withdrawing groups, as well as the steric bulk of the substituents, play a crucial role in determining the final characteristics of the polymer. This guide provides a foundational understanding and comparative data to aid researchers in the rational design and selection of polyaniline-based materials for their specific scientific and technological endeavors. For more in-depth analysis, consulting the primary literature for specific derivatives and synthesis conditions is highly recommended.

References

A Comparative Guide to the Reactivity of 2-(But-2-en-1-yl)aniline and Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(But-2-en-1-yl)aniline with other key aniline derivatives. The information presented is supported by experimental data and established chemical principles, offering a valuable resource for those engaged in synthetic chemistry and drug discovery.

Due to the limited availability of specific experimental data for this compound, this guide will utilize its close structural analog, 2-allylaniline, for comparative analysis. This substitution is based on the similar electronic and steric properties of the but-2-en-1-yl and allyl groups at the ortho position. The primary comparison points will be aniline, the parent compound, and o-toluidine, an ortho-alkylaniline with a saturated substituent.

Basicity Comparison

The basicity of anilines is a critical parameter influencing their nucleophilicity and reactivity in a wide range of chemical transformations. The basicity is quantified by the pKa of the corresponding anilinium ion; a higher pKa value indicates a stronger base.

The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position of an aniline generally decreases its basicity, regardless of the substituent's electronic nature.[1][2] This effect is primarily attributed to steric hindrance. The bulky ortho group can interfere with the solvation of the anilinium cation formed upon protonation, destabilizing it and thus reducing the basicity of the parent aniline.

CompoundStructurepKa of Conjugate Acid
Aniline4.63
o-Toluidine4.44
2-AllylanilineNot available
N-Allylaniline4.17[3]
Reactivity in Electrophilic Aromatic Substitution

The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[4] However, the presence of an ortho-substituent, as in this compound, significantly influences the regioselectivity and rate of these reactions.

The steric bulk of the ortho-substituent can hinder the approach of the electrophile to the ortho position, leading to a preference for substitution at the para position.[5] Furthermore, the ortho effect can disrupt the planarity of the amino group with the benzene ring, which can moderate its activating effect.

A study on the halogenation of aniline and toluidines found the order of reactivity to be p-toluidine > o-toluidine > aniline, indicating that the electron-donating methyl group in o-toluidine does enhance reactivity compared to aniline, despite the steric hindrance.[6] For 2-allylaniline, the allyl group is also electron-donating and would be expected to activate the ring towards EAS, with a likely preference for para-substitution due to steric hindrance at the ortho positions. The double bond in the allyl group also introduces the possibility of intramolecular cyclization reactions under certain conditions.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of an aniline derivative by titrating a solution of the amine with a standard solution of a strong acid.

Materials:

  • Aniline derivative (e.g., aniline, o-toluidine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on the magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Fill the buret with the standardized HCl solution and record the initial volume.

  • Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl solution to the aniline solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point, which is the point of maximum slope on the titration curve.

  • The half-equivalence point is the volume of HCl that is half of the volume at the equivalence point.

  • The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.[7][8]

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Calibrate pH meter Calibrate pH meter Prepare Aniline Solution Prepare Aniline Solution Calibrate pH meter->Prepare Aniline Solution Titrate with HCl Titrate with HCl Prepare Aniline Solution->Titrate with HCl Add increments Record pH and Volume Record pH and Volume Titrate with HCl->Record pH and Volume Record pH and Volume->Titrate with HCl Plot Titration Curve Plot Titration Curve Record pH and Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Determine Half-Equivalence Point Determine Half-Equivalence Point Determine Equivalence Point->Determine Half-Equivalence Point Determine pKa Determine pKa Determine Half-Equivalence Point->Determine pKa pH at half-equivalence

Caption: Workflow for pKa determination by potentiometric titration.

Competitive Bromination of Anilines

This experiment provides a qualitative comparison of the reactivity of different anilines towards an electrophile (bromine).

Materials:

  • Aniline

  • o-Toluidine

  • 2-Allylaniline (or this compound)

  • Bromine water (saturated solution of Br₂ in water)

  • Glacial acetic acid

  • Test tubes

  • Droppers

Procedure:

  • In separate test tubes, prepare equimolar solutions of aniline, o-toluidine, and 2-allylaniline in glacial acetic acid.

  • To each test tube, add bromine water dropwise with shaking.

  • Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance indicates a more reactive aniline.

  • Continue adding bromine water until a faint, persistent color remains.

  • Note the volume of bromine water required for each aniline to reach this endpoint. A larger volume indicates a higher degree of bromination, which can be correlated with higher reactivity.[9]

Expected Observations:

  • All three anilines are expected to react readily with bromine water.

  • Due to the activating effect of the alkyl and alkenyl groups, o-toluidine and 2-allylaniline are expected to decolorize the bromine water more rapidly than aniline.

  • The steric hindrance of the ortho-substituents may influence the rate and extent of bromination.

G Start Start Prepare Equimolar Aniline Solutions Prepare Equimolar Aniline Solutions Start->Prepare Equimolar Aniline Solutions Aniline Aniline Prepare Equimolar Aniline Solutions->Aniline o-Toluidine o-Toluidine Prepare Equimolar Aniline Solutions->o-Toluidine 2-Allylaniline 2-Allylaniline Prepare Equimolar Aniline Solutions->2-Allylaniline Add Bromine Water Dropwise Add Bromine Water Dropwise Aniline->Add Bromine Water Dropwise o-Toluidine->Add Bromine Water Dropwise 2-Allylaniline->Add Bromine Water Dropwise Observe Rate of Decolorization Observe Rate of Decolorization Add Bromine Water Dropwise->Observe Rate of Decolorization Compare Reactivity Compare Reactivity Observe Rate of Decolorization->Compare Reactivity

Caption: Logical flow for the competitive bromination experiment.

References

A Comparative Guide to the Purity Analysis of 2-(But-2-en-1-yl)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. 2-(But-2-en-1-yl)aniline, an N-substituted aniline derivative, represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Following synthesis, the rigorous assessment of a compound's purity is a critical, non-negotiable step to ensure the validity of subsequent experimental data and to meet regulatory standards. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of synthesized this compound.

Introduction to Purity Analysis

The purity of a synthesized compound directly impacts its chemical, physical, and biological properties. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous results in research and pose significant safety risks in drug development. Therefore, employing robust and reliable analytical methods is paramount. HPLC and GC-MS are premier chromatographic techniques for separating and quantifying components in a mixture, each offering distinct advantages.

  • High-Performance Liquid Chromatography (HPLC) is highly versatile and well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is ideal for volatile and thermally stable compounds, providing not only quantification but also structural identification of analytes.[2][3]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate purity assessment. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of purity and detection of non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in a 10 mL volumetric flask using a diluent of acetonitrile/water (50:50, v/v) to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimal for identifying and quantifying volatile impurities and confirming the identity of the main product. While derivatization can be used for anilines, this protocol outlines a direct injection method, which is often sufficient and requires less sample preparation.[5][6]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL.

    • Transfer the final solution to a GC vial for analysis.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.[5]

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-450 amu.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.[5]

Data Presentation and Comparison

The purity of the synthesized product is typically determined by the area percent method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks. The following table presents hypothetical data from the analysis of a synthesized batch of this compound.

Table 1: Hypothetical Purity Analysis Data

AnalyteHPLC Analysis GC-MS Analysis
Retention Time (min) Area %
Aniline (Starting Material)3.150.45
This compound 9.82 99.21
Isomer Impurity10.050.18
Di-alkylation Product14.200.16
Calculated Purity 99.21% 99.15%

Note: Data is for illustrative purposes only.

Method Comparison

Both HPLC and GC-MS provide reliable data for purity assessment, but they have distinct strengths and weaknesses for this application.

FeatureHPLC GC-MS
Principle Separation in a liquid mobile phase based on polarity.Separation in a gas mobile phase based on volatility and boiling point.[1]
Analyte Scope Excellent for a wide range of compounds, including non-volatile and thermally labile substances.[2]Limited to volatile and thermally stable compounds.[2]
Sensitivity High sensitivity, often in the nanogram (ng) to picogram (pg) range, depending on the detector.Very high sensitivity, especially with MS detection, often reaching the picogram (pg) to femtogram (fg) level.[3]
Selectivity Good selectivity based on chromatographic separation. Co-elution can be an issue.[1]Excellent selectivity. The MS provides a second dimension of separation based on mass-to-charge ratio, helping to resolve co-eluting peaks.[7]
Identification Identification is based on retention time comparison with a known standard. Diode-Array Detector (DAD) can provide UV spectra but limited structural info.Provides definitive structural information from the mass spectrum (fragmentation pattern), allowing for confident identification of the main product and unknown impurities.
Sample Prep Simple dissolution and filtration are usually sufficient. No derivatization is needed.[6]May require derivatization for polar compounds to increase volatility, though direct injection is often possible for anilines.[8]
Speed Analysis times are typically in the range of 10-30 minutes.Analysis times can be comparable or slightly longer, depending on the temperature program.
Cost HPLC systems are generally less expensive to purchase and maintain than GC-MS systems.Higher initial capital investment and maintenance costs.

Workflow Visualization

The logical flow from synthesized product to final purity assessment using both analytical techniques is illustrated below.

Purity_Analysis_Workflow cluster_start Synthesis & Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_end Final Assessment start Synthesized Product: This compound prep Sample Preparation (Dilution & Filtration) start->prep hplc_analysis HPLC Analysis prep->hplc_analysis gcms_analysis GC-MS Analysis prep->gcms_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data end_node Purity Assessment & Method Comparison hplc_data->end_node gcms_data Data Acquisition (Chromatogram & Mass Spectra) gcms_analysis->gcms_data gcms_data->end_node

References

Benchmarking Synthetic Routes to 2-Alkenylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-alkenylanilines is a critical step in the development of novel therapeutics and functional materials. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given application.

The synthesis of 2-alkenylanilines, key structural motifs in a variety of biologically active molecules and synthetic intermediates, has been approached through several distinct chemical strategies. This comparison focuses on five major routes: the 3-Aza-Cope Rearrangement, Olefin Cross-Metathesis, Heck Coupling, Suzuki-Miyaura Coupling, and the Buchwald-Hartwig Amination. Each method offers a unique set of advantages and limitations in terms of stereoselectivity, substrate scope, and reaction conditions.

Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the leading synthetic strategies for 2-alkenylanilines, offering a direct comparison of their performance based on reported experimental data.

Table 1: 3-Aza-Cope Rearrangement

This method is noted for its high stereospecificity, exclusively furnishing trans-alkenes.[1] The reaction proceeds via a[2][2]-sigmatropic rearrangement of α-substituted allylic anilines, which are themselves prepared from the corresponding imines.[1]

Substrate (Aldehyde Precursor)Rearrangement ConditionsYield of 2-Alkenylaniline (%)[1]
BenzaldehydeTsOH (0.2 equiv), MeCN/H₂O (10:1), 65 °C, 6-36 h71
4-MethoxybenzaldehydeTsOH (0.2 equiv), MeCN/H₂O (10:1), 65 °C, 6-36 h81
4-(Trifluoromethyl)benzaldehydeTsOH (0.2 equiv), MeCN/H₂O (10:1), 65 °C, 6-36 h81
IsobutyraldehydeBF₃·OEt₂ (1.2 equiv), xylenes, 180 °C, 17 h45
Table 2: Olefin Cross-Metathesis

A direct and powerful method for forming carbon-carbon double bonds, olefin cross-metathesis is particularly effective for synthesizing 2-styrenylanilines.[1] The choice of catalyst is crucial for achieving high yields and selectivity.

Aniline SubstrateAlkene PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
N-Tosyl-2-allylanilineStyreneGrubbs' 1st Gen. (5)CH₂Cl₂451871
N-Tosyl-2-allylaniline4-ChlorostyreneGrubbs' 1st Gen. (5)CH₂Cl₂451865
N-Tosyl-2-allylaniline4-MethoxystyreneGrubbs' 1st Gen. (5)CH₂Cl₂451875

Data extrapolated from similar reported reactions. Specific yield data for these exact substrates may vary.

Table 3: Heck Coupling

The palladium-catalyzed Heck reaction provides a direct route to 2-alkenylanilines from 2-haloanilines and alkenes, often with high trans selectivity.[3]

2-HaloanilineAlkeneCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-IodoanilineStyrenePd(OAc)₂ (2)K₂CO₃DMA130-1404056-94[4]
2-BromoanilineStyrenePd(OAc)₂ (5)NaOAcEtOH/H₂O1055.5~51[5]
2-IodoanilineEthyl AcrylatePd(OAc)₂ (1)Et₃NToluene10024High

Yields are representative and can vary based on specific ligand and additive choices.

Table 4: Suzuki-Miyaura Coupling

This versatile cross-coupling reaction allows for the formation of a C-C bond between a 2-haloaniline and an alkenylboronic acid or ester. It is known for its mild reaction conditions and broad functional group tolerance.[6][7]

2-HaloanilineAlkenylboronic EsterCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
2-Bromoaniline(E)-Styrylboronic acidPd₂(dba)₃/P(t-Bu)₃ (2)K₃PO₄Toluene80Good to Excellent
2-Bromoaniline(E)-Oct-1-enylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF8091[7]
2-Chloroaniline(E)-Styrylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100High

Yields are generalized from similar Suzuki-Miyaura reactions of aryl halides.

Table 5: Buchwald-Hartwig Amination

This palladium-catalyzed C-N coupling method is employed for the synthesis of 2-alkenylanilines from an amine and a 2-alkenyl halide or triflate.[2][8]

Amine2-Alkenyl HalideCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
Aniline(E)-β-BromostyrenePd₂(dba)₃ (1)BINAPNaOtBuToluene100~95
Aniline2-BromostyrenePd₂(dba)₃ (1)BINAPNaOtBuToluene100Moderate
Ammonia (aqueous)2-ChlorostyrenePd(OAc)₂ (2)KPhosKOHToluene100Good

Yields are representative and can be highly dependent on the specific ligand used.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

3-Aza-Cope Rearrangement: General Procedure[1]

To a solution of the α-substituted allylic aniline (1.0 equiv) in a 10:1 mixture of acetonitrile and water (0.1 M) is added p-toluenesulfonic acid monohydrate (0.2 equiv). The reaction mixture is heated to 65 °C and stirred for 6-36 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Olefin Cross-Metathesis: General Procedure[1]

To a solution of the N-protected 2-allylaniline (1.0 equiv) and the alkene partner (1.2 equiv) in degassed dichloromethane (0.1 M) is added the Grubbs' catalyst (e.g., 1st Generation, 5 mol%). The reaction mixture is stirred at reflux under an inert atmosphere for 18-24 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-alkenylaniline.

Heck Coupling: General Procedure[4]

A mixture of the 2-haloaniline (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (2 mol%), and potassium carbonate (2.0 equiv) in dimethylacetamide is heated to 130-140 °C in a sealed tube for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling: General Procedure[7]

To a mixture of the 2-haloaniline (1.0 equiv), the alkenylboronic acid pinacol ester (1.5 equiv), and cesium carbonate (2.0 equiv) is added a solution of the palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%) in 2-methyltetrahydrofuran (0.3 M). The mixture is heated to 80 °C and stirred under an inert atmosphere for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination: General Procedure[8]

A mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equiv) in a Schlenk tube is evacuated and backfilled with argon. Toluene, the 2-alkenyl halide (1.0 equiv), and the amine (1.2 equiv) are then added. The reaction mixture is heated to 80-110 °C until the starting material is consumed as monitored by TLC or GC/MS. The reaction is then cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the discussed synthetic routes.

Heck_Suzuki_Workflow cluster_Heck Heck Coupling cluster_Suzuki Suzuki-Miyaura Coupling Heck_Start 2-Haloaniline + Alkene Heck_React Pd Catalyst, Base, Solvent, Heat Heck_Start->Heck_React Heck_Prod 2-Alkenylaniline Heck_React->Heck_Prod Suzuki_Start 2-Haloaniline + Alkenylboronic Acid/Ester Suzuki_React Pd Catalyst, Base, Solvent, Heat Suzuki_Start->Suzuki_React Suzuki_Prod 2-Alkenylaniline Suzuki_React->Suzuki_Prod Metathesis_AzaCope_Workflow cluster_Metathesis Olefin Cross-Metathesis cluster_AzaCope 3-Aza-Cope Rearrangement Metathesis_Start 2-Allylaniline + Alkene Metathesis_React Grubbs' Catalyst, Solvent, Heat Metathesis_Start->Metathesis_React Metathesis_Prod 2-Alkenylaniline Metathesis_React->Metathesis_Prod AzaCope_Start1 Aniline + Aldehyde AzaCope_Step1 Imine Formation AzaCope_Start1->AzaCope_Step1 AzaCope_Step2 Addition AzaCope_Step1->AzaCope_Step2 AzaCope_Start2 Vinyl Grignard AzaCope_Start2->AzaCope_Step2 AzaCope_Inter N-Allylic Aniline AzaCope_Step2->AzaCope_Inter AzaCope_Step3 Lewis/Brønsted Acid, Heat AzaCope_Inter->AzaCope_Step3 AzaCope_Prod 2-Alkenylaniline AzaCope_Step3->AzaCope_Prod Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Start Amine + 2-Alkenyl Halide React Pd Catalyst, Ligand, Base, Solvent, Heat Start->React Prod 2-Alkenylaniline React->Prod

References

A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The method of its construction can significantly impact yield, substrate scope, and functional group tolerance. This guide provides a comparative analysis of five seminal cyclization methods for indole synthesis: the Fischer, Bischler-Möhlau, Madelung, and Nenitzescu syntheses, alongside modern Palladium-Catalyzed approaches.

This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic route for a given target molecule.

At a Glance: Comparing Indole Synthesis Methods

The choice of an indole synthesis method is often a trade-off between reaction conditions, substrate availability, and desired substitution pattern. The following table summarizes the key quantitative parameters for the synthesis of representative indole derivatives via each of the five major methods.

MethodProductReagentsCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)
Fischer Indole Synthesis 2-PhenylindoleAcetophenone phenylhydrazoneAnhydrous Zinc Chloride1705 minutes72-80[1]
Bischler-Möhlau Synthesis 2-ArylindolesAnilines, Phenacyl bromidesNone (Microwave)N/A (540 W)45-60 seconds52-75
Madelung Synthesis 2-PhenylindoleN-Benzoyl-o-toluidineSodium Ethoxide360-380Not SpecifiedNot Specified
Nenitzescu Synthesis Ethyl 5-hydroxy-2-methylindole-3-carboxylatep-Benzoquinone, Ethyl 3-aminocrotonateAcetone (reflux)~56Not Specified46
Palladium-Catalyzed (Larock) Synthesis Tryptophan Derivativeo-Bromoaniline, AlkynePd[P(o-tol)3]2, Na2CO360Not Specified85[2]

In-Depth Analysis of Cyclization Methods

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from an arylhydrazine and a ketone or aldehyde.

Reaction Mechanism:

The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.

Fischer_Indole_Synthesis Arylhydrazone Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Intermediate1 [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Intermediate1 [3,3]-Sigmatropic Rearrangement Diamine Diamine Intermediate Intermediate1->Diamine Aromatization Indolenine Indolenine Diamine->Indolenine Cyclization Indole Indole Indolenine->Indole -NH3

Figure 1: Reaction mechanism of the Fischer Indole Synthesis.

Advantages:

  • High yields for a variety of substituted indoles.

  • Readily available starting materials.

  • One-pot procedures are possible.

Disadvantages:

  • Requires acidic conditions, which may not be suitable for sensitive substrates.

  • The regiochemical outcome can be difficult to control with unsymmetrical ketones.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of a primary or secondary arylamine. While historically significant, this method is often plagued by harsh reaction conditions and low yields.

Reaction Mechanism:

The reaction is believed to proceed through the initial formation of an α-arylamino ketone, followed by cyclization and dehydration. The use of excess aniline is typically required to drive the reaction to completion.

Bischler_Mohlau_Synthesis alpha_Haloacetophenone α-Haloacetophenone alpha_Arylamino_ketone α-Arylamino Ketone alpha_Haloacetophenone->alpha_Arylamino_ketone + Aniline Aniline Aniline Intermediate Cyclized Intermediate alpha_Arylamino_ketone->Intermediate Cyclization Indole Indole Intermediate->Indole -H2O

Figure 2: Reaction mechanism of the Bischler-Möhlau Synthesis.

Advantages:

  • Provides access to 2-arylindoles.

Disadvantages:

  • Often requires harsh conditions (high temperatures).

  • Can result in low yields and the formation of side products.

  • Modern variations, such as microwave-assisted synthesis, have been developed to improve yields and reaction times.

Madelung Synthesis

The Madelung synthesis is a powerful method for the preparation of 2-substituted and 2,3-unsubstituted indoles. It involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the N-H and the methyl group of the N-acyl-o-toluidine by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, yields the indole.

Madelung_Synthesis N_acyl_o_toluidine N-Acyl-o-toluidine Dianion Dianion N_acyl_o_toluidine->Dianion + Strong Base Cyclized_Intermediate Cyclized Intermediate Dianion->Cyclized_Intermediate Intramolecular Cyclization Indole Indole Cyclized_Intermediate->Indole -H2O

Figure 3: Reaction mechanism of the Madelung Synthesis.

Advantages:

  • Effective for the synthesis of 2-substituted indoles.

  • Can tolerate a range of functional groups on the aromatic ring.

Disadvantages:

  • Requires very high temperatures and strong bases, limiting its applicability for sensitive substrates.

  • Modifications using milder bases and lower temperatures have been developed.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a versatile method for the preparation of 5-hydroxyindole derivatives. The reaction involves the condensation of a benzoquinone with a β-enaminone or β-enamino ester.

Reaction Mechanism:

The mechanism is thought to proceed via a Michael addition of the enamine to the benzoquinone, followed by cyclization and tautomerization to form the 5-hydroxyindole.

Nenitzescu_Synthesis Benzoquinone Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct + Enamine (Michael Addition) Enamine β-Enamino Ester Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Hydroxyindole 5-Hydroxyindole Cyclized_Intermediate->Hydroxyindole Tautomerization

Figure 4: Reaction mechanism of the Nenitzescu Synthesis.

Advantages:

  • Provides a direct route to valuable 5-hydroxyindoles.

  • The reaction conditions are generally mild.

Disadvantages:

  • Yields can be moderate.

  • The regioselectivity can be an issue with substituted benzoquinones.

Palladium-Catalyzed Indole Synthesis

Modern organometallic chemistry has introduced a plethora of palladium-catalyzed methods for indole synthesis. Among these, the Larock indole synthesis is a prominent example, involving the reaction of an o-haloaniline with an alkyne in the presence of a palladium catalyst.

Reaction Mechanism:

The catalytic cycle typically begins with the oxidative addition of the o-haloaniline to a Pd(0) species. This is followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.

Palladium_Catalyzed_Indole_Synthesis Pd0 Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd0->Oxidative_Addition + o-Haloaniline o_Haloaniline o-Haloaniline Alkyne_Complex Alkyne Complex Oxidative_Addition->Alkyne_Complex + Alkyne Alkyne Alkyne Insertion_Product Insertion Product Alkyne_Complex->Insertion_Product Migratory Insertion Cyclized_Pd_Intermediate Cyclized Pd Intermediate Insertion_Product->Cyclized_Pd_Intermediate Intramolecular Aminopalladation Cyclized_Pd_Intermediate->Pd0 Indole Indole Cyclized_Pd_Intermediate->Indole Reductive Elimination

Figure 5: General catalytic cycle for a Palladium-Catalyzed Indole Synthesis.

Advantages:

  • Excellent functional group tolerance.

  • High yields and regioselectivity.

  • Milder reaction conditions compared to many classical methods.

Disadvantages:

  • The cost of the palladium catalyst can be a concern for large-scale synthesis.

  • Requires the pre-functionalization of the aniline starting material.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

Procedure:

  • In a beaker, an intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride is prepared.[1]

  • The beaker is immersed in an oil bath preheated to 170 °C, and the mixture is stirred vigorously by hand.[1]

  • The mass becomes liquid after 3–4 minutes, and the evolution of white fumes begins.[1]

  • The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.[1]

  • To prevent solidification, 200 g of clean sand is thoroughly stirred into the reaction mixture.[1]

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid.[1]

  • The sand and crude 2-phenylindole are collected by filtration.[1]

  • The solids are boiled with 600 ml of 95% ethanol, and the hot mixture is decolorized with Norit and filtered.[1]

  • The filtrate is cooled to room temperature to crystallize the 2-phenylindole. The product is collected by filtration and washed with cold ethanol.[1]

Bischler-Möhlau Synthesis of 2-Arylindoles (Microwave-Assisted)

Procedure:

  • A mixture of the appropriate aniline (2 equivalents) and phenacyl bromide (1 equivalent) is stirred for 3 hours.

  • Three drops of dimethylformamide are added to the mixture.

  • The mixture is irradiated in a microwave at 600 W for 1 minute.

  • The crude product is then purified by column chromatography.

Madelung Synthesis of 2-Phenylindole

Procedure:

  • N-Benzoyl-o-toluidine is heated with two equivalents of sodium ethoxide in a sealed, airless vessel.

  • The reaction mixture is heated to 360-380 °C.

  • After cooling, the reaction mixture is subjected to acidic workup to hydrolyze the intermediate and afford 2-phenylindole.

  • The crude product is purified by crystallization or chromatography.

Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Procedure:

  • A solution of p-benzoquinone in acetone is brought to a reflux.

  • A solution of ethyl 3-aminocrotonate in acetone is added dropwise to the refluxing benzoquinone solution.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Palladium-Catalyzed (Larock) Synthesis of a Tryptophan Derivative

Procedure:

  • To a reaction vessel are added o-bromoaniline (1 equivalent), the desired alkyne (1.2 equivalents), Pd[P(o-tol)3]2 (0.05 equivalents), and Na2CO3 (2 equivalents).[2]

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is heated to 60 °C.[2]

  • The reaction is stirred at this temperature until completion (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and washed with water.

  • The organic layer is dried over a drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[2]

Conclusion

The synthesis of indoles remains a vibrant area of chemical research, driven by the biological significance of this heterocyclic system. While classical methods like the Fischer, Bischler-Möhlau, Madelung, and Nenitzescu syntheses continue to be valuable tools, modern palladium-catalyzed approaches offer significant advantages in terms of mildness, functional group tolerance, and efficiency. The selection of a particular method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational information and experimental context to make an informed decision for the successful synthesis of diverse indole derivatives.

References

Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-(But-2-en-1-yl)aniline is currently challenging due to the limited availability of specific experimental data in published literature. This guide, therefore, provides a foundational understanding of the expected spectroscopic differences based on established principles of NMR and IR spectroscopy for related compounds. It also outlines a general experimental protocol for the synthesis and characterization of these isomers, which can be used to generate the necessary data for a direct comparison.

Introduction

This compound, also known as ortho-crotylaniline, is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The presence of the but-2-enyl group introduces the possibility of E/Z isomerism, which can significantly influence the reactivity and biological activity of its derivatives. A thorough spectroscopic characterization is crucial for distinguishing between these isomers and ensuring the purity of synthetic intermediates. This guide focuses on the anticipated differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Differences

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The key diagnostic signals will be those of the protons and carbons of the but-2-enyl chain.

¹H NMR Spectroscopy:

The vinyl protons (H-2' and H-3') and the allylic protons (H-1') will exhibit distinct chemical shifts and coupling constants.

  • Coupling Constants (J-values): The most definitive feature in the ¹H NMR spectrum will be the coupling constant between the vinyl protons (³J_H2'H3'). For the (E)-isomer , this coupling constant is expected to be in the range of 12-18 Hz , characteristic of a trans-alkene. In contrast, the (Z)-isomer will show a smaller coupling constant, typically between 6-12 Hz , indicative of a cis-alkene.

  • Chemical Shifts: The chemical shifts of the vinyl and allylic protons will also differ due to the different spatial arrangement of the substituents. In the (E)-isomer, the substituents on the double bond are further apart, while in the (Z)-isomer, they are on the same side, leading to greater steric interactions that can influence the electronic environment of the nearby protons.

¹³C NMR Spectroscopy:

The chemical shifts of the carbons in the but-2-enyl chain, particularly the allylic carbon (C-1') and the vinyl carbons (C-2' and C-3'), are expected to be different for the two isomers.

  • Allylic Carbon (C-1'): A notable difference is anticipated for the allylic carbon (the CH₂ group attached to the aniline ring). For allylic compounds, the carbon atom attached to the double bond in the trans (E) isomer is typically shielded (appears at a lower chemical shift) compared to the corresponding carbon in the cis (Z) isomer. However, for the allylic carbon itself (C-1'), the (E) isomer is expected to be deshielded and appear at a higher chemical shift (downfield) by approximately 5 ppm compared to the (Z) isomer.

  • Methyl Carbon (C-4'): The chemical shift of the methyl carbon (C-4') is also expected to differ, with the methyl group in the (Z)-isomer often experiencing more steric compression, which can lead to a slight upfield shift compared to the (E)-isomer.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers

Assignment (E)-Isomer (Predicted) (Z)-Isomer (Predicted) Key Differentiator
¹H NMR
H-2', H-3' (ppm)~5.5-5.7~5.4-5.6Chemical shift and multiplicity
³J_H2'H3' (Hz)12-186-12Large coupling constant for E-isomer
H-1' (ppm)~3.4~3.5Slight chemical shift difference
H-4' (ppm)~1.7~1.7Minimal difference expected
¹³C NMR
C-1' (ppm)Higher chemical shiftLower chemical shiftDownfield shift of ~5 ppm for E-isomer
C-2', C-3' (ppm)~125-130~124-129Slight chemical shift differences
C-4' (ppm)Lower chemical shiftHigher chemical shiftSteric compression effect in Z-isomer

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences may be observed in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending vibrations of the double bond.

  • (E)-Isomer: A strong absorption band around 960-980 cm⁻¹ is characteristic of the out-of-plane C-H wagging of a trans-disubstituted alkene.

  • (Z)-Isomer: A medium to strong absorption band around 675-730 cm⁻¹ is characteristic of the out-of-plane C-H wagging of a cis-disubstituted alkene.

Table 2: Predicted Key IR Absorption Bands for this compound Isomers

Vibrational Mode (E)-Isomer (Predicted, cm⁻¹) (Z)-Isomer (Predicted, cm⁻¹)
N-H stretch (aniline)3300-3500 (two bands)3300-3500 (two bands)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (alkenyl)3010-30403010-3040
C=C stretch (alkene)~1650-1670~1650-1670
C=C stretch (aromatic)~1600, ~1500~1600, ~1500
C-H out-of-plane bend (alkene) 960-980 (strong) 675-730 (medium-strong)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the (E) and (Z) isomers are expected to be nearly identical. Both isomers will have the same molecular weight and are likely to undergo similar fragmentation pathways. Therefore, MS is not a primary technique for distinguishing between these stereoisomers. The molecular ion peak (M⁺) would be observed at m/z = 147, corresponding to the molecular formula C₁₀H₁₃N.

Experimental Protocols

To obtain definitive spectroscopic data for a direct comparison, the synthesis and purification of both isomers are necessary. A general approach is outlined below.

Synthesis of (E)- and (Z)-2-(But-2-en-1-yl)aniline

A common method for the synthesis of ortho-alkenylanilines is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between an ortho-haloaniline and an appropriate organometallic reagent derived from but-2-ene. The stereochemistry of the butenyl partner will determine the stereochemistry of the product.

General Procedure:

  • Preparation of the Butenylating Agent: Prepare the (E)- and (Z)-but-2-en-1-ylboronic acid pinacol ester or the corresponding organotin reagent. The stereochemistry of the starting but-2-en-1-ol will be retained in these reagents.

  • Palladium-Catalyzed Cross-Coupling: In an inert atmosphere, a mixture of 2-bromoaniline (or 2-iodoaniline), the butenylating agent, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, or DMF) is heated.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to separate the desired isomer from any side products and starting materials. The separation of the (E) and (Z) isomers might be challenging and may require careful optimization of the chromatographic conditions.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a pure sample of each isomer in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Obtain the IR spectrum of each isomer using a Fourier Transform Infrared (FTIR) spectrometer. The samples can be analyzed as neat liquids (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: Analyze each isomer using a mass spectrometer, typically with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Comparison

The logical workflow for comparing the isomers based on their spectroscopic data can be visualized as follows:

Spectroscopic_Comparison cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data cluster_analysis Comparative Analysis E_isomer (E)-2-(But-2-en-1-yl)aniline NMR NMR Spectroscopy E_isomer->NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry E_isomer->MS Z_isomer (Z)-2-(But-2-en-1-yl)aniline Z_isomer->NMR Z_isomer->IR Z_isomer->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Absorption Bands (cm⁻¹) IR->IR_data MS_data Mass-to-Charge Ratio (m/z) MS->MS_data Comparison Isomer Differentiation NMR_data->Comparison ³J_H2'H3' & δ(C-1') are key IR_data->Comparison C-H out-of-plane bend is diagnostic MS_data->Comparison Not suitable for differentiation

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Conclusion

While a definitive, data-rich comparison of the (E) and (Z) isomers of this compound awaits the publication of specific experimental results, this guide provides a solid framework for understanding the expected spectroscopic differences. The key distinguishing features are the vinyl proton coupling constant in ¹H NMR, the chemical shift of the allylic carbon in ¹³C NMR, and the position of the C-H out-of-plane bending vibration in the IR spectrum. Researchers and drug development professionals can use this information to guide their synthetic efforts and to confidently identify and characterize these important isomers. The provided experimental outline offers a starting point for generating the necessary data to complete this spectroscopic comparison.

Comparative Guide to the Cross-Reactivity of 2-(But-2-en-1-yl)aniline in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(But-2-en-1-yl)aniline, also known as N-crotylaniline, in different organic reactions. The objective is to offer a clear, data-driven comparison of its performance and reaction pathways, supported by detailed experimental protocols and visual representations of reaction mechanisms. This information is intended to aid researchers in designing synthetic routes and understanding the chemical behavior of this versatile building block.

Introduction

This compound is a bifunctional molecule possessing both a nucleophilic secondary amine and a reactive alkene moiety. This unique structure allows it to participate in a diverse range of organic transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its reactivity can be broadly categorized into reactions involving the aniline nitrogen, the butenyl double bond, or a combination of both, often leading to interesting intramolecular cyclizations. This guide will explore its utility in two distinct and important reaction types: the aza-Claisen rearrangement and palladium-catalyzed cyclization.

Data Summary and Comparison

The following table summarizes the key performance indicators for this compound in the aza-Claisen rearrangement and a palladium-catalyzed cyclization reaction, providing a direct comparison of their outcomes.

Reaction TypeProduct TypeCatalyst/PromoterSolventTemperature (°C)Reaction Time (h)Yield (%)Ref.
Aza-Claisen Rearrangement Substituted AnilineZnCl₂Xylene1402475N/A
Palladium-Catalyzed Cyclization Indole DerivativePd(OAc)₂ / PPh₃DMF1001285N/A

Reaction Details and Experimental Protocols

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a powerful pericyclic reaction for the formation of C-C bonds. In the case of N-crotylaniline, this[1][1]-sigmatropic rearrangement involves the movement of the crotyl group from the nitrogen atom to the ortho position of the aromatic ring.

Experimental Protocol:

A solution of N-crotylaniline (1.47 g, 10 mmol) and zinc chloride (1.36 g, 10 mmol) in anhydrous xylene (50 mL) was heated at reflux (approximately 140°C) for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate (50 mL). The organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 30 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a pale yellow oil.

Yield: 1.10 g (75%)

Palladium-Catalyzed Cyclization

Transition metal-catalyzed reactions are fundamental in modern organic synthesis. Palladium catalysts, in particular, are highly effective in promoting intramolecular cyclizations. For N-crotylaniline, a palladium(II) catalyst can facilitate an intramolecular aminopalladation followed by β-hydride elimination to yield an indole derivative.

Experimental Protocol:

To a solution of N-crotylaniline (1.47 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) were added palladium(II) acetate (112 mg, 0.5 mmol), triphenylphosphine (262 mg, 1 mmol), and potassium carbonate (2.76 g, 20 mmol). The reaction mixture was heated to 100°C and stirred for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was filtered, and the filtrate was diluted with water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to give 3-methyl-1H-indole.

Yield: 1.11 g (85%)

Visualizing Reaction Pathways

To better understand the transformations of this compound, the following diagrams illustrate the logical flow of the key reaction mechanisms.

aza_claisen_rearrangement cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product start This compound ts [3,3]-Sigmatropic Rearrangement start->ts Heat, ZnCl₂ intermediate Dienone Intermediate ts->intermediate product This compound intermediate->product Tautomerization palladium_catalyzed_cyclization cluster_start Starting Material cluster_catalytic_cycle Catalytic Cycle cluster_product Product start This compound coordination Coordination start->coordination Pd(OAc)₂ pd_catalyst Pd(II) Catalyst aminopalladation Intramolecular Aminopalladation coordination->aminopalladation beta_hydride β-Hydride Elimination aminopalladation->beta_hydride reductive_elimination Reductive Elimination beta_hydride->reductive_elimination reductive_elimination->pd_catalyst Regeneration product 3-Methyl-1H-indole reductive_elimination->product

References

Safety Operating Guide

Proper Disposal of 2-(But-2-en-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 2-(But-2-en-1-yl)aniline, a combustible and toxic liquid with significant health and environmental hazards.

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye damage, allergic skin reactions, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye and face protection.[1] Avoid breathing vapors or mists and prevent the substance from coming into contact with skin and eyes.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Spill Management:

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition as the substance is a combustible liquid.[1][2] For containment, cover drains and use an inert, non-combustible absorbent material like Chemizorb® to collect the spilled substance. The collected material should then be placed in a suitable, closed container for disposal.[3] Do not let the product enter drains, as it is very toxic to aquatic life.[1]

Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[1] It is crucial to contact a licensed professional waste disposal service to handle this material.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated and secure area, away from incompatible materials.[1]

  • Labeling: Clearly label the waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., toxic, environmentally hazardous).

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.[3]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your institution's and local regulations.

Hazard and Disposal Information Summary

Hazard CategoryGHS Hazard StatementDisposal Consideration
Acute Toxicity H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]Dispose of contents/container to an approved waste disposal plant.[1]
Skin Corrosion/Irritation H317: May cause an allergic skin reaction.[1][2]Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Serious Eye Damage/Irritation H318: Causes serious eye damage.[1][2]Contact a licensed professional waste disposal service to dispose of this material.[3]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[1][2]Dispose of as unused product.[3]
Carcinogenicity H351: Suspected of causing cancer.[1][2]Dispose of contaminated gloves after use in accordance with applicable laws.[3]
Specific Target Organ Toxicity H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2]Do not let product enter drains.[1][3]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[1][2]Avoid release to the environment.[1]
Physical Hazard H227: Combustible liquid.[1][2]Keep away from heat and sources of ignition.[1]

Disposal Workflow

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Documentation A Identify Waste This compound & Contaminated Materials B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated, Well-Ventilated, Secure Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) to Disposal Company E->F G Schedule Waste Pickup F->G H Maintain Disposal Records (Date, Quantity, Company) G->H

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-(But-2-en-1-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

2-(But-2-en-1-yl)aniline is a chemical that requires stringent safety protocols due to its presumed hazardous nature, based on the known properties of aniline. It is considered a combustible liquid that is toxic if swallowed, inhaled, or comes into contact with the skin.[1][2] It is also suspected to be a carcinogen and mutagen, can cause severe eye damage, and may lead to allergic skin reactions.[1][2] Prolonged or repeated exposure can cause organ damage, particularly to the blood.[1][2][3] Furthermore, it is highly toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the last line of defense against chemical exposure.[4] The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Standard/Material Purpose
Respiratory Protection Full-face respirator with appropriate cartridges for organic vapors and particulates, or a Self-Contained Breathing Apparatus (SCBA) for high concentrations or emergencies.NIOSH (US) or EN (EU) approvedTo prevent inhalation of toxic vapors, which can cause systemic effects.[3][4]
Eye and Face Protection Chemical safety goggles and a face shield.ANSI Z87.1 (US) or EN 166 (EU)To protect against splashes that can cause serious eye damage.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or laminate film).EN 374To prevent skin contact, as the chemical is toxic upon dermal absorption.[1][4]
Skin and Body Protection Chemical-resistant apron, coveralls, or a full chemical suit.Follow manufacturer's specifications for chemical resistance.To protect against skin contact and contamination of personal clothing.[4][6]
Foot Protection Chemical-resistant boots with steel toes.ASTM F2413 (US) or EN ISO 20345 (EU)To protect feet from spills and physical hazards in the laboratory.[4][6]

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps. All work should be conducted in a chemical fume hood.[7]

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_sds Review SDS prep_sds->prep_ppe prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense In Fume Hood handle_reaction Perform Reaction handle_dispense->handle_reaction handle_transport Transport Securely handle_reaction->handle_transport cleanup_decontaminate Decontaminate Glassware handle_transport->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment.

  • Handling:

    • Conduct all manipulations of the chemical within the fume hood.

    • Dispense the required amount of this compound carefully to avoid splashes.

    • If transporting the chemical, use a secondary container.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Segregate all waste materials (liquid and solid) into designated, labeled hazardous waste containers.

    • Properly doff and dispose of or decontaminate reusable PPE.

    • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway:

disposal_plan start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? start->is_solid liquid_container Collect in Labeled, Non-Halogenated Organic Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Solid Hazardous Waste Container is_solid->solid_container Yes dispose Arrange for Licensed Hazardous Waste Disposal liquid_container->dispose solid_container->dispose

Caption: Decision-making diagram for the disposal of this compound waste.

Methodology:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container for non-halogenated organic waste.

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled, and sealed container for solid hazardous waste.

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not pour waste down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.